molecular formula C10H15Cl2FN2 B12350299 Piperazine, 1-(2-fluorophenyl)-, dihydrochloride

Piperazine, 1-(2-fluorophenyl)-, dihydrochloride

Cat. No.: B12350299
M. Wt: 253.14 g/mol
InChI Key: RVLGFJCJUIKZSX-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-fluorophenyl)-, dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2FN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

1-(2-fluorophenyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H

InChI Key

RVLGFJCJUIKZSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2F.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

o-FPP Dihydrochloride: Structural Characterization and Serotonergic Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

o-FPP dihydrochloride (1-(2-fluorophenyl)piperazine dihydrochloride) is a synthetic phenylpiperazine derivative widely utilized in neuropharmacology and medicinal chemistry. Functioning primarily as a serotonergic ligand, it serves as both a standalone pharmacological probe and a "privileged scaffold" in the design of multi-target antipsychotic and anxiolytic agents.

This guide provides a rigorous analysis of the compound's chemical architecture, physicochemical properties, and specific utility in modulating 5-HT receptor signaling pathways.

Core Chemical Identity
PropertySpecification
Chemical Name 1-(2-Fluorophenyl)piperazine dihydrochloride
Synonyms o-FPP; 2-FPP; ortho-FPP; 1-(o-Fluorophenyl)piperazine 2HCl
CAS Number 76835-09-1 (Dihydrochloride); 1011-15-0 (Free Base)
Molecular Formula C₁₀H₁₃FN₂[1][2][3] • 2HCl
Molecular Weight 253.14 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>20 mg/mL), DMSO (>10 mg/mL), Ethanol (limited)

Part 1: Chemical Architecture & Molecular Properties

Structural Analysis

The o-FPP molecule consists of a piperazine ring N-substituted with a phenyl group bearing a fluorine atom at the ortho (C2) position. The "dihydrochloride" designation indicates that both nitrogen atoms in the piperazine ring are protonated, forming a salt with two chloride counterions.

  • Piperazine Core : The six-membered saturated ring adopts a chair conformation to minimize steric strain. In the dihydrochloride salt form, both amine centers (secondary and tertiary) are protonated (

    
    ), significantly enhancing water solubility compared to the lipophilic free base.
    
  • Ortho-Fluorine Substitution : The fluorine atom at the ortho position exerts a steric and electronic influence distinct from its meta (mCPP) and para (pFPP) isomers. The high electronegativity of fluorine creates a localized dipole, influencing the binding orientation within the orthosteric pocket of serotonin receptors (specifically 5-HT

    
     and 5-HT
    
    
    
    ).
  • Electrostatic Potential : The protonation of the piperazine nitrogens creates a positive electrostatic potential surface, critical for ionic anchoring to the conserved aspartate residue (Asp3.32) found in aminergic G-protein coupled receptors (GPCRs).

Physicochemical Stability
  • Hygroscopicity : As a dihydrochloride salt, o-FPP is hygroscopic. It requires storage under desiccation at -20°C to prevent hydrolysis or degradation.

  • Acidity : The compound is acidic in solution due to the protonated amines. Aqueous solutions typically exhibit a pH < 4.0, requiring buffering (e.g., HEPES or PBS) for biological assays.

Part 2: Pharmacological Mechanism & Signaling

o-FPP acts as a non-selective serotonin receptor ligand with a complex profile of agonist and antagonist activities depending on the specific receptor subtype and expression system.

5-HT Receptor Modulation

The 2-fluorophenylpiperazine moiety is a pharmacophore often associated with 5-HT


 antagonism  and 5-HT

partial agonism/antagonism
.
  • 5-HT

    
     Receptor : o-FPP binds with nanomolar affinity. Unlike the full agonist 8-OH-DPAT, o-FPP derivatives often act as silent antagonists or partial agonists, modulating the G
    
    
    
    /G
    
    
    signaling pathway which inhibits adenylyl cyclase.
  • 5-HT

    
     Receptor : The compound exhibits affinity for the 5-HT
    
    
    
    receptor, a key target for atypical antipsychotics.[4] The ortho substitution pattern generally confers lower selectivity compared to the meta-chloro analog (mCPP), but it remains a critical probe for structure-activity relationship (SAR) studies.
Diagram: Serotonergic Signaling & o-FPP Interaction

The following diagram illustrates the interaction of o-FPP with the 5-HT receptor and the downstream intracellular cascades.

Serotonin_Signaling_oFPP Figure 1: Putative Signaling Modulation by o-FPP at 5-HT Receptors cluster_membrane Cell Membrane oFPP o-FPP Dihydrochloride (Ligand) Rec_5HT1A 5-HT1A Receptor (Gi/Go Coupled) oFPP->Rec_5HT1A Binding (Kd ~nM) Rec_5HT2A 5-HT2A Receptor (Gq Coupled) oFPP->Rec_5HT2A Binding (Lower Affinity) Gi_Protein Gi/Go Protein (Inhibitory) Rec_5HT1A->Gi_Protein Activation Gq_Protein Gq Protein (Stimulatory) Rec_5HT2A->Gq_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition PLC Phospholipase C (PLC) Gq_Protein->PLC Stimulates cAMP cAMP Levels (Decreased) AC->cAMP Reduces IP3 IP3 / DAG PLC->IP3 Hydrolysis Response_1 Anxiolytic / Antidepressant Modulation cAMP->Response_1 Signaling Cascade Ca Intracellular Ca2+ (Release) IP3->Ca Triggers Response_2 Psychoactive / Behavioral Effects Ca->Response_2 Signaling Cascade

Caption: Schematic representation of o-FPP binding to 5-HT GPCR subtypes, triggering divergent G-protein coupled pathways that modulate neuronal excitability.

Part 3: Experimental Methodologies

Stock Solution Preparation

The dihydrochloride salt is highly water-soluble but acidic. Proper neutralization is required for cellular assays.

  • Solvent : Dimethyl sulfoxide (DMSO) or deionized water (Milli-Q).

  • Concentration : Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.53 mg of o-FPP • 2HCl in 1.0 mL of solvent.

  • Storage : Aliquot into light-resistant vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vitro Radioligand Binding Assay (Protocol)

To determine the affinity (


) of o-FPP for the 5-HT

receptor.

Materials:

  • Membrane preparation from HEK-293 cells expressing human 5-HT

    
    .
    
  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

Workflow:

  • Incubation : Mix 50 µg of membrane protein with [³H]-8-OH-DPAT and varying concentrations of o-FPP (

    
     M to 
    
    
    
    M) in a total volume of 200 µL.
  • Equilibrium : Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification : Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis : Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Synthetic Application (Medicinal Chemistry)

o-FPP is frequently used as a nucleophile to introduce the 2-fluorophenylpiperazine moiety into larger scaffolds (e.g., butyl-chain linked antipsychotics).

  • Reaction Conditions : Typically involves an S

    
    2 reaction with an alkyl halide in the presence of a base (K₂CO₃) and a catalyst (KI) in acetonitrile or DMF at reflux.
    

Part 4: Safety & Compliance

  • Hazard Classification : o-FPP is a potent bioactive amine. It is classified as Acute Toxic (Oral) and a Skin/Eye Irritant .

  • Handling :

    • Use a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Neutralize spills with dilute sodium bicarbonate before disposal.

  • Regulatory Status : While not a scheduled controlled substance in many jurisdictions (unlike some para-substituted analogs), it is a "research chemical" and should be treated as a potential psychoactive agent.

References

  • PubChem . (2024). 1-(2-Fluorophenyl)piperazine dihydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT1A and 5-HT1B sites: affinity and selectivity. Journal of Medicinal Chemistry.
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents.[5] 13. 1-[2-(2-Fluorophenyl)ethyl]-4-substituted piperazines. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Monograph: Pharmacodynamics and Receptor Profiling of 1-(2-Fluorophenyl)piperazine (oFPP)

[1]

Executive Summary

1-(2-Fluorophenyl)piperazine (oFPP), often utilized as its dihydrochloride salt for stability, is a bioactive phenylpiperazine derivative acting primarily as a ligand for serotonin (5-HT) receptors.[1] While structurally analogous to the well-characterized metabolite mCPP (1-(3-chlorophenyl)piperazine), oFPP exhibits a distinct pharmacological profile driven by its ortho-fluorine substitution.[1]

oFPP is identified as a minor metabolite of the sedative-hypnotic Niaprazine and has emerged in forensic contexts as a component of "party pills" (designer drugs). Scientifically, it serves as a critical pharmacophore in medicinal chemistry, often used to anchor high-affinity ligands for 5-HT1A and D2 receptors. This guide delineates its receptor affinity, structure-activity relationships (SAR), and standardized characterization protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The ortho-substitution on the phenyl ring introduces steric and electronic effects that differentiate oFPP from its meta (mCPP) and para (pFPP) isomers.[1]

PropertySpecification
IUPAC Name 1-(2-Fluorophenyl)piperazine dihydrochloride
Common Abbreviations oFPP, 2-FPP, o-FPP
CAS Number 1011-15-0 (Free base); 76835-09-1 (Dihydrochloride)
Molecular Formula C₁₀H₁₃FN₂[1] · 2HCl
Molecular Weight 253.14 g/mol (Salt); 180.22 g/mol (Base)
Solubility Water (>20 mg/mL), DMSO, Methanol
pKa ~9.1 (Piperazine nitrogen)
Structural Visualization

The following diagram illustrates the core pharmacophore and the critical ortho-fluorine steric zone that influences receptor docking.

ChemicalStructurecluster_01-(2-Fluorophenyl)piperazinePhenylPhenyl Ring(Lipophilic Domain)OrthoF2-Fluoro (Ortho)(Steric/Electronic Clash)Phenyl->OrthoFPiperazinePiperazine Ring(Basic Amine / Protonation)Phenyl->PiperazineN1 LinkageReceptor5-HT ReceptorBinding PocketPhenyl->ReceptorPi-Pi StackingOrthoF->ReceptorSteric Hindrance(Reduces 5-HT2C affinity)Piperazine->ReceptorIonic Bond(Asp3.32)

Caption: Structural features of oFPP highlighting the ortho-fluorine substitution which modulates receptor subtype selectivity compared to meta-substituted analogs.[1]

Receptor Affinity Profile & SAR

The binding profile of oFPP is best understood through the Phenylpiperazine SAR Rule , which dictates that the position of the phenyl ring substituent dramatically shifts selectivity between 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Comparative Affinity Data (Ki Values)

While mCPP is a potent 5-HT2C agonist, oFPP shows a mixed profile with reduced potency at 5-HT2C and retained affinity for 5-HT1A.[1]

ReceptorLigandAffinity (Ki / IC50)Activity Type
5-HT1A oFPP ~20 - 50 nM Partial Agonist
pFPP6.52 (pKi)Agonist
mCPP>100 nMWeak Partial Agonist
5-HT2C oFPP >100 nM Antagonist / Weak Partial
mCPP3.4 nMAgonist (High Potency)
5-HT2A oFPP Moderate Antagonist
mCPP32.1 nMAntagonist / Partial Agonist
Alpha-1 oFPP High Antagonist

Key Insight: The ortho substitution generally hinders the optimal conformation required for 5-HT2C activation, making oFPP less "psychedelic" or anxiogenic than mCPP, but potentially more sedative due to Alpha-1 adrenergic blockade.

Receptor Selectivity Map

ReceptorProfileoFPPoFPP(Ligand)HT1A5-HT1A(Ki ~30nM)Partial AgonistoFPP->HT1AHT2C5-HT2C(Low Affinity)oFPP->HT2CHT2A5-HT2A(Moderate)AntagonistoFPP->HT2AAlpha1α1-Adrenergic(High Affinity)AntagonistoFPP->Alpha1

Caption: Selectivity profile of oFPP. Note the shift towards 5-HT1A and Alpha-1 receptors, contrasting with the 5-HT2C dominance of mCPP.[1]

Functional Pharmacology: 5-HT1A Signaling

At the 5-HT1A receptor, oFPP acts as a partial agonist.[1] This mechanism involves the recruitment of G-proteins (Gi/o) to inhibit adenylyl cyclase.[1]

Mechanism of Action:

  • Binding: oFPP binds to the orthosteric site of the 5-HT1A GPCR.

  • Coupling: Induces conformational change facilitating Gi/o coupling.

  • Effect: Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

  • Downstream: Opens GIRK (potassium) channels, causing hyperpolarization (neuronal inhibition).

SignalingPathwayLigandoFPP (Ligand)Receptor5-HT1A Receptor(GPCR)Ligand->ReceptorBindsGProteinGi/o Protein(Heterotrimer)Receptor->GProteinActivatesEffectorAdenylyl CyclaseGProtein->EffectorInhibits (-)ChannelGIRK Channel(K+ Efflux)GProtein->ChannelActivates (+)SecondMessengercAMP Levels(Decrease)Effector->SecondMessengerReducesOutcomeHyperpolarization(Inhibition)Channel->OutcomeCauses

Caption: 5-HT1A signaling cascade activated by oFPP. The pathway leads to neuronal inhibition via cAMP reduction and membrane hyperpolarization.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the Ki of oFPP at 5-HT1A receptors using [3H]-8-OH-DPAT as the radioligand.[1]

Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid (pH 7.4).

  • Radioligand: [3H]-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).[1] Concentration: 1 nM.

  • Non-Specific Binding (NSB) Agent: 10 µM Serotonin (5-HT).[1]

  • Membrane Source: Rat Hippocampal homogenates or CHO cells expressing h5-HT1A.[1]

Step-by-Step Workflow
  • Preparation: Thaw membrane aliquots and resuspend in Assay Buffer.

  • Plating: In a 96-well plate, add:

    • 50 µL oFPP (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL Radioligand ([3H]-8-OH-DPAT).[1]

    • 100 µL Membrane Suspension (20-50 µg protein).[1]

  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

  • Analysis: Plot % Specific Binding vs. Log[oFPP]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

AssayWorkflowPrep1. Prepare Reagents(Buffer, Ligands, Membranes)Incubate2. Incubation(60 min @ 25°C)Prep->IncubateFilter3. Filtration(GF/B Filters + PEI)Incubate->FilterCount4. Scintillation Counting(Data: CPM)Filter->CountAnalyze5. Data Analysis(Cheng-Prusoff: Ki)Count->Analyze

Caption: Standardized radioligand binding assay workflow for determining oFPP affinity constants.

References

  • Glennon, R. A., et al. (1986). "Binding of arylpiperazines to 5-HT1 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

  • Fuller, R. W., et al. (1981). "Substituted piperazines as central serotonin agonists and antagonists."[2][3] Journal of Pharmacology and Experimental Therapeutics.

  • Mendelson, S. D., & Gorzalka, B. B. (1990). "Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat." Neuropharmacology.

  • United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications.

  • Cayman Chemical. (2023). "1-(2-Fluorophenyl)piperazine (hydrochloride) Product Information." Cayman Chemical Datasheet.

2-fluorophenylpiperazine vs 4-fluorophenylpiperazine pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative pharmacology of 2-fluorophenylpiperazine (2-FPP) and 4-fluorophenylpiperazine (4-FPP).

Executive Summary

This guide analyzes the pharmacological divergence between two positional isomers: 2-fluorophenylpiperazine (2-FPP, ortho-FPP) and 4-fluorophenylpiperazine (4-FPP, para-FPP) . While chemically similar, the position of the fluorine atom dictates significant differences in receptor binding affinity, intrinsic activity, and metabolic fate.

  • 4-FPP is a known psychoactive metabolite (of Niaprazine) and recreational substance that functions primarily as a serotonin releaser and 5-HT

    
     agonist.
    
  • 2-FPP serves largely as a high-affinity pharmacophore in medicinal chemistry, displaying a binding profile often associated with 5-HT

    
     antagonism or partial agonism due to steric constraints at the ortho position.
    

This document is structured to support researchers in drug design and toxicological assessment.

Chemical Structure & Physicochemical Properties

The core difference lies in the Structure-Activity Relationship (SAR) governed by the fluorine substitution.

  • Electronic Effect: Fluorine is highly electronegative. In both isomers, it pulls electron density from the phenyl ring, reducing the basicity of the piperazine nitrogens compared to unsubstituted phenylpiperazine.

  • Steric Effect (The Critical Differentiator):

    • 2-FPP (Ortho): The fluorine atom at the 2-position creates steric hindrance near the piperazine attachment point. This restricts the rotation of the phenyl ring relative to the piperazine ring, locking the molecule into a preferred conformation that favors binding to the antagonist state of G-protein coupled receptors (GPCRs).

    • 4-FPP (Para): The fluorine is distal to the piperazine ring. This allows free rotation and a linear topology, facilitating the conformational changes in the receptor required for agonist activity.

Figure 1: SAR & Steric Influence Logic

SAR_Logic cluster_0 2-FPP (Ortho) cluster_1 4-FPP (Para) Ortho_F 2-Fluoro Substitution Steric Steric Hindrance (Restricted Rotation) Ortho_F->Steric Bind_State Favors Antagonist Conformation Steric->Bind_State Para_F 4-Fluoro Substitution Linear Linear Topology (Free Rotation) Para_F->Linear Act_State Favors Agonist Conformation Linear->Act_State caption Figure 1: Impact of Fluorine Position on Receptor Conformational Selection

Pharmacodynamics: Receptor Binding & Function

The pharmacological profiles of these isomers are distinct, particularly at the serotonin 5-HT


 receptor.
Quantitative Binding Data ( & )

The following data synthesizes binding affinities from radioligand displacement assays (e.g., displacing [


H]-8-OH-DPAT).
Target ReceptorParameter2-FPP (Ortho)4-FPP (Para)Functional Implication
5-HT


(Affinity)
~68 nM [1]~300 nM (

6.52) [2]
2-FPP binds ~4x tighter than 4-FPP.
5-HT

FunctionAntagonist / Partial AgonistPartial Agonist (Low Potency)4-FPP induces signaling; 2-FPP blocks/modulates it.
5-HT

AffinityModerateLow to ModerateBoth lack high selectivity for 5-HT

vs 5-HT

.
Transporters SERT/NETInhibitorInhibitorBoth increase synaptic monoamines.
Mechanism of Action[1]
  • 4-FPP (The Releaser/Agonist):

    • Acts as a substrate-type releaser at SERT and NET, increasing extracellular serotonin and norepinephrine.

    • Directly activates postsynaptic 5-HT

      
       receptors, contributing to its mild euphoric and anxiolytic-like effects (similar to buspirone but with more stimulant properties).
      
  • 2-FPP (The Blocker/Scaffold):

    • Often utilized as the "head group" in multi-target antipsychotic design.

    • The ortho-substitution mimics the 2-methoxy group of classical antagonists (e.g., WAY-100635 derivatives), allowing it to dock into the orthosteric site without triggering the transmembrane helix movement necessary for G-protein coupling (

      
      ).
      
Figure 2: Signaling Pathway Divergence

Signaling cluster_input Ligand Input L_4FPP 4-FPP (Para) Rec 5-HT1A Receptor L_4FPP->Rec Agonist Bind L_2FPP 2-FPP (Ortho) L_2FPP->Rec Antagonist Bind G_prot Gi/o Protein Coupling Rec->G_prot Activation (4-FPP) Outcome_Ant Blockade of Endogenous 5-HT Rec->Outcome_Ant No Activation (2-FPP) Effector Adenylate Cyclase G_prot->Effector Inhibition Outcome_Ag Decrease cAMP (Anxiolysis/Hypothermia) Effector->Outcome_Ag caption Figure 2: Functional Divergence at the 5-HT1A Interface

Metabolic & Toxicological Context[2][3]

Metabolic Origins
  • 4-FPP: It is the primary active metabolite of the drug Niaprazine (a sedative-hypnotic). In forensic analysis, the detection of 4-FPP can indicate either Niaprazine ingestion or the consumption of "Party Pills" where 4-FPP is added as an adulterant [2].

  • 2-FPP: Rarely found as a metabolite of approved pharmaceuticals. It is primarily a research chemical or a precursor impurity.[1]

CYP450 Interactions

Both isomers are potent inhibitors of hepatic enzymes, creating a risk for drug-drug interactions (DDIs).

  • Inhibition Profile: CYP2D6, CYP1A2, and CYP3A4.

  • Risk: Co-administration with substrates of these enzymes (e.g., DXM, SSRIs) can lead to toxic accumulation and Serotonin Syndrome.

Experimental Protocols

To validate the pharmacological differences described, the following protocols are recommended. These are self-validating systems using reference standards.

Protocol A: Competitive Radioligand Binding (5-HT )

Objective: Determine


 values for 2-FPP and 4-FPP.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

    
     receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Radioligand: Use [

    
    H]-8-OH-DPAT (0.5 nM final concentration). This ligand is selective for the agonist state.
    
  • Competition:

    • Prepare 10 serial dilutions of 2-FPP and 4-FPP (

      
       M to 
      
      
      
      M).
    • Control: Use 10 µM Serotonin (5-HT) to define non-specific binding.[2]

  • Incubation: 60 minutes at 25°C. Equilibrium must be reached.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: 2-FPP should displace [
    
    
    H]-8-OH-DPAT at lower concentrations (steep curve ~68 nM) than 4-FPP.
Protocol B: Functional cAMP Inhibition Assay

Objective: Distinguish Agonist (4-FPP) from Antagonist (2-FPP).

  • Cell Line: CHO cells expressing 5-HT

    
     and Forskolin-stimulated Adenylate Cyclase.
    
  • Stimulation: Treat cells with 10 µM Forskolin to elevate cAMP levels.

  • Treatment:

    • Agonist Mode: Add 4-FPP. Expected Result: Reduction in cAMP (Gi signaling).

    • Antagonist Mode: Add 2-FPP + Reference Agonist (e.g., 8-OH-DPAT). Expected Result: 2-FPP prevents the cAMP reduction caused by the reference agonist.

  • Detection: Use a TR-FRET cAMP immunoassay kit.

Figure 3: Experimental Workflow

Workflow Step1 Membrane Prep (HEK-293/5-HT1A) Step2 Incubation + [3H]-8-OH-DPAT + Test Compound Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 caption Figure 3: Radioligand Binding Assay Workflow

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI (Molecules), 2021. Context: Establishes the binding affinity of the 2-fluorophenylpiperazine moiety (

    
     nM) at 5-HT
    
    
    
    . URL:[Link]
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. Source: National Institutes of Health (PMC), 2020. Context: Details the pharmacology of 4-FPP (pFPP) as a 5-HT

    
     agonist and metabolite of Niaprazine.
    URL:[Link]
    
  • Metabolic interactions with piperazine-based 'party pill' drugs. Source: PubMed, 2009. Context: Describes the CYP450 inhibition profiles of fluorophenylpiperazines. URL:[Link]

  • Structure-activity relationships of arylpiperazines. Source: Journal of Medicinal Chemistry (via NIH). Context: Foundational text on how ortho vs para substitution affects phenylpiperazine binding modes. URL:[Link]

Sources

A Technical Guide to the Safe Handling of 1-(2-Fluorophenyl)piperazine Dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-(2-Fluorophenyl)piperazine dihydrochloride (CAS No: 76835-09-1). It is intended for researchers, scientists, and drug development professionals who may work with this analytical reference standard. The core principle of this guide is risk mitigation, especially given that the physiological and toxicological properties of this specific compound are not fully characterized.[1] Therefore, a rigorous and cautious approach is paramount.

Chemical Identity and Physicochemical Properties

1-(2-Fluorophenyl)piperazine dihydrochloride is an analytical reference standard categorized as a piperazine.[1] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

PropertyValueSource(s)
IUPAC Name 1-(2-fluorophenyl)piperazine;dihydrochloridePubChem
Synonyms o-FPP, ortho-FPP, 2-FPP[1][2]
CAS Number 76835-09-1[1]
Molecular Formula C₁₀H₁₃FN₂ · 2HCl[1]
Molecular Weight 253.1 g/mol [1]
Appearance White to off-white solid, crystalline powder[3][4][5][6]
Solubility DMSO: 10 mg/mL, Ethanol: 10 mg/mL[1]
Storage Temperature Recommended: -20°C for long-term storage[2]

Hazard Identification and Toxicological Profile

A critical aspect of working with this compound is the explicit acknowledgment that its toxicological properties have not been thoroughly investigated.[1][7] This knowledge gap necessitates treating the substance with the highest degree of caution, assuming it is hazardous until proven otherwise. The hazard classifications below are based on data from the parent compound, 1-(2-Fluorophenyl)piperazine, and should be used as a precautionary framework.

Hazard ClassGHS CategoryHazard StatementInterpretation for Researchers
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAccidental ingestion could lead to adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. Proper gloves and a lab coat are mandatory.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe powder or solutions can cause significant, potentially damaging, eye irritation. Chemical splash goggles are essential.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the powder can irritate the nose, throat, and lungs. All work with the solid form must be done in a ventilated enclosure.

Source(s) for Hazard Information:[5][8][9]

Risk Mitigation: A Hierarchy of Controls

A robust safety plan does not rely solely on personal protective equipment (PPE). It is built on a hierarchy of controls that prioritizes eliminating or minimizing the hazard at its source. This approach ensures a multi-layered, self-validating safety system.

Hierarchy_of_Controls cluster_0 Risk Mitigation Strategy cluster_1 Examples Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Primary barrier failsafe Eng_ex • Certified Chemical Fume Hood • Ventilated Balance Enclosure Eng->Eng_ex PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Secondary barrier failsafe Admin_ex • Standard Operating Procedures (SOPs) • Designated Work Areas • Chemical Hygiene Training Admin->Admin_ex PPE_ex • Chemical Splash Goggles • Nitrile Gloves • Lab Coat PPE->PPE_ex

Hierarchy of Controls for Safe Chemical Handling.
Engineering Controls: The First Line of Defense

The primary method for mitigating risk is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All procedures that involve handling the solid powder or creating solutions must be performed inside a certified chemical fume hood. This is non-negotiable as it prevents the inhalation of aerosolized particles.

  • Ventilated Enclosure: For high-precision weighing, a ventilated balance enclosure (VBE) or powder containment hood is recommended to minimize air currents while still providing user protection.

Administrative Controls: Standardizing Safe Practices

These are the work policies and procedures that reinforce safety.

  • Standard Operating Procedures (SOPs): Detailed, written protocols for every experiment involving this compound must be available.

  • Designated Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the material's SDS.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the only line of defense.

  • Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10] A face shield should be used if there is a significant splash risk.

  • Hand Protection: Chemically resistant nitrile gloves should be worn. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[7][10]

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned.[3][10]

  • Respiratory Protection: Not typically required if work is conducted within a proper fume hood. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with the appropriate cartridges must be used.[3][10]

Experimental Protocols: Step-by-Step Methodologies

Adherence to validated protocols is critical for both experimental success and personal safety.

SOP 1: Weighing and Aliquoting the Solid Compound
  • Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the balance and the work surface inside the fume hood with 70% ethanol.

  • Tare: Place a clean, tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Carefully retrieve the stock container of 1-(2-Fluorophenyl)piperazine dihydrochloride. Using a clean, dedicated spatula, transfer a small amount of the powder to the weigh boat. Do not "tap" the container, as this can aerosolize the powder.

  • Sealing: Immediately and securely close the main stock container.

  • Measurement: Record the weight.

  • Cleanup: Using the same spatula, carefully transfer the weighed powder to the appropriate vessel for your experiment. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

  • Final Decontamination: Wipe down the spatula, balance, and work surface again.

SOP 2: Preparation of Stock Solutions
  • Prerequisites: Complete all steps in SOP 1 to weigh the desired amount of solid into a suitable vessel (e.g., a volumetric flask or conical tube).

  • Solvent Addition: Inside the fume hood, use a calibrated pipette to add the desired volume of solvent (e.g., DMSO) to the vessel containing the solid.[1]

  • Dissolution: Cap the vessel securely and mix by vortexing or gentle agitation until all solid is dissolved. Sonication may be used if necessary to aid dissolution.

  • Labeling: Clearly label the solution container with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the stock solution under the appropriate conditions, typically at -20°C or -80°C for long-term stability, protected from light.

Safe_Handling_Workflow cluster_workflow Safe Weighing and Dissolution Workflow A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Weigh Solid Compound B->C D 4. Secure Stock Container C->D E 5. Add Solvent in Hood D->E F 6. Mix to Dissolve E->F G 7. Label & Store Solution F->G H 8. Clean & Decontaminate Area G->H

Workflow for Safe Weighing and Solution Preparation.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
Exposure RouteImmediate Action
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][11]
Skin Contact Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10][12]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]
Accidental Spill Response

The following protocol applies to small spills of the solid material within a laboratory setting.

Spill_Response_Decision_Tree Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Is the spill large or uncontained? Alert->Assess Evacuate Evacuate area. Call EHS. Assess->Evacuate Yes Contain Cover spill with absorbent pads Assess->Contain No (Small spill) Sweep Carefully sweep solid into dustpan Contain->Sweep Dispose Place in labeled hazardous waste container Sweep->Dispose Clean Clean spill area with soap and water Dispose->Clean Report Report incident to supervisor Clean->Report

Decision Tree for a Small Chemical Spill.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and ensuring laboratory and environmental safety.

Storage Conditions
  • Container: Keep the container tightly closed to prevent absorption of moisture.[3][5][10][11]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][10][11][13]

  • Security: The substance should be stored in a locked cabinet or location with restricted access.[5][11]

  • Temperature: For long-term stability as a reference standard, storage at -20°C is recommended.[2]

Waste Disposal
  • Regulatory Compliance: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[3][11]

  • Classification: The compound and any contaminated materials (e.g., gloves, weigh boats, pipette tips) should be treated as hazardous chemical waste.

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. Do not pour waste down the drain.[7][14]

References

  • Material Safety Data Sheet. Pi Chemicals. [Link]

  • 1-(2-fluorophenyl)piperazine hcl. Pipzine Chemicals. [Link]

  • 1-(2-Fluorophenyl)piperazine. PubChem. [Link]

  • 1-(2-Fluorophenyl)piperazine (hydrochloride). Labchem Catalog. [Link]

  • Piperazine: Human health tier II assessment. Australian Department of Health and Aged Care. [Link]

Sources

Biological Activity of o-Fluorophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the 1-(2-fluorophenyl)piperazine (o-FPP) scaffold. It synthesizes medicinal chemistry principles, receptor pharmacology, and experimental protocols to accelerate drug discovery efforts.

A Technical Guide for Medicinal Chemists and Pharmacologists

Part 1: Executive Summary & Chemical Rationale

The o-fluorophenylpiperazine (o-FPP) moiety is a "privileged scaffold" in medicinal chemistry, predominantly utilized to target aminergic G-protein coupled receptors (GPCRs). Unlike its meta-chlorinated analog (mCPP—a non-selective serotonin agonist) or the unsubstituted phenylpiperazine, the ortho-fluorine substitution confers unique physicochemical and metabolic properties that enhance drug-like characteristics.

Key Advantages of the o-FPP Scaffold:

  • Metabolic Blockade: The fluorine atom at the ortho position blocks metabolic hydroxylation at this highly reactive site, extending the half-life compared to unsubstituted analogs.

  • Conformational Biasing: The steric bulk and electrostatic repulsion of the fluorine atom force the phenyl ring into a specific torsion angle relative to the piperazine ring (typically ~40–50°), often favoring the bioactive conformation required for 5-HT1A and D2 receptor binding.

  • Electronic Modulation: Fluorine’s high electronegativity lowers the pKa of the N4-piperazine nitrogen, modulating its interaction with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

Part 2: Pharmacological Profiles & Receptor Selectivity

The biological activity of o-FPP derivatives is dictated by the "linker" and the "terminal head group" attached to the N1-nitrogen. The scaffold exhibits a tunable polypharmacology profile.

CNS Receptor Activity (Serotonin & Dopamine)

The core o-FPP structure has intrinsic affinity for 5-HT1A, 5-HT2A, and D2 receptors. Modifications shift this selectivity.[1]

Receptor TargetIntrinsic ActivitySAR Driver for Selectivity
5-HT1A Partial Agonist / Antagonist High affinity is maintained with short alkyl linkers (n=2-4). Bulky terminal groups (e.g., benzimidazole, coumarin) often induce antagonism.
5-HT2A Antagonist Selectivity over 5-HT1A is enhanced by incorporating polar heteroatoms (e.g., amide, ether) in the linker or using specific "head" groups like pyridazinones.
Dopamine D2/D3 Antagonist / Partial Agonist D3 selectivity is achieved by extending linker length (n=4) and using lipophilic amide head groups (e.g., naphthamides).

-Adrenergic
Antagonist A common "off-target" liability causing orthostatic hypotension. Ortho-substitution (like F or OMe) tends to increase affinity for

compared to para-substitution.
Emerging Oncology Targets (BCL2 Inhibition)

Recent studies indicate that specific o-FPP derivatives (e.g., sulfamethoxazole-linked) act as BCL2 inhibitors , inducing apoptosis in breast cancer cell lines (MDA-MB-231). This represents a repurposing of the scaffold beyond CNS indications.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the o-FPP core dictate biological outcomes.

SAR_Analysis Core o-Fluorophenylpiperazine (o-FPP) Core Linker Linker Chain (n=2-4) Core->Linker N1-Substitution OrthoF Ortho-Fluorine Core->OrthoF HeadGroup Terminal Head Group (Aryl/Heteroaryl) Linker->HeadGroup HT1A 5-HT1A Affinity (Anxiolytic/Antidepressant) Linker->HT1A Short (n=2-3) D3Select D3 Selectivity (Antipsychotic w/o EPS) Linker->D3Select Long (n=4) HeadGroup->HT1A Bulky Heterocycles (e.g. Coumarin) MetabStab Metabolic Stability (Blocked Hydroxylation) OrthoF->MetabStab Steric/Electronic Alpha1 Alpha-1 Antagonism (Hypotension Side Effect) OrthoF->Alpha1 Increases Affinity

Caption: SAR map detailing how the o-FPP core interactions drive receptor selectivity and metabolic stability.

Part 3: Experimental Protocols

Protocol A: Synthesis of o-FPP Derivatives (N-Alkylation)

Objective: To couple 1-(2-fluorophenyl)piperazine with a chloroalkyl-heterocycle.

  • Reagents: 1-(2-fluorophenyl)piperazine (1.0 eq), Chloroalkyl-derivative (1.0 eq), Anhydrous

    
     (3.0 eq), catalytic KI.
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the chloroalkyl-derivative in ACN under nitrogen atmosphere.

    • Add

      
       and KI. Stir for 15 minutes.
      
    • Add 1-(2-fluorophenyl)piperazine dropwise.

    • Reflux the mixture at 80-82°C for 24–48 hours (monitor via TLC/LC-MS).

    • Workup: Evaporate solvent. Resuspend residue in water; extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel column chromatography (Eluent: DCM/Methanol 9:1).

Protocol B: 5-HT1A Radioligand Binding Assay

Objective: Determine the affinity (


) of the new derivative for the 5-HT1A receptor.

Materials:

  • Source: CHO cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (0.5–1.0 nM).
    
  • Non-specific control: 10

    
    M Serotonin (5-HT) or WAY-100635.
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (various concentrations).
      
    • 50

      
      L 
      
      
      
      -8-OH-DPAT.
    • 100

      
      L Membrane suspension (10–20 
      
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional Assay ([35S]GTP S Binding)

Objective: Distinguish between agonist, partial agonist, and antagonist activity.

Functional_Assay Step1 Prepare Membranes (h5-HT1A-CHO cells) Step2 Add GDP (excess) to block basal G-protein activity Step1->Step2 Step3 Add Test Compound + [35S]GTPγS (0.1 nM) Step2->Step3 Step4 Incubate 30°C for 60 min Step3->Step4 Step5 Filter & Count CPM Step4->Step5 Decision CPM vs Basal Step5->Decision Agonist Increase > 50% (Full Agonist) Decision->Agonist Partial Increase 20-50% (Partial Agonist) Decision->Partial Antagonist No Change (Antagonist) Decision->Antagonist

Caption: Workflow for determining intrinsic efficacy via [35S]GTPgammaS binding.

Part 4: Metabolism & Toxicology[2][3][4][5]

  • Primary Metabolic Pathway: N-dealkylation via CYP3A4 is the dominant metabolic route for long-chain derivatives. This often releases the o-FPP fragment itself or hydroxylated byproducts.

  • Active Metabolites: While m-chlorophenylpiperazine (mCPP) is a well-known active metabolite of trazodone/nefazodone, the o-fluorophenylpiperazine fragment itself (2-FPP) has serotonergic activity (5-HT1A agonist/5-HT2C partial agonist).

  • Toxicology: The o-FPP scaffold is generally considered safer than the para-fluoro analogs (which can be neurotoxic). However, high affinity for hERG channels (leading to QT prolongation) is a risk that must be screened early using patch-clamp assays.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI (2021). URL:[Link]

  • Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives. Source: Taylor & Francis (2016). URL:[Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Source: RSC Publishing (2014). URL:[Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents. Source: PMC (2024). URL:[Link]

  • Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL:[Link]

Sources

Technical Profile: 1-(2-Fluorophenyl)piperazine Dihydrochloride

[1]

Executive Summary

1-(2-Fluorophenyl)piperazine dihydrochloride (often abbreviated as o-FPP or 2-FPP ) is a substituted phenylpiperazine derivative widely utilized as a chemical probe and intermediate in the synthesis of central nervous system (CNS) active agents. Unlike its para-isomer (pFPP)—which is known for its psychoactive serotonin-releasing properties—the ortho-substituted 2-FPP functions primarily as a serotonergic ligand with a distinct pharmacological profile, often exhibiting antagonism or partial agonism at 5-HT


Chemical Identity & Physicochemical Profile

The ortho-fluorine substitution on the phenyl ring induces specific steric and electronic effects that differentiate this compound's binding kinetics from other phenylpiperazines.

Core Data Table
PropertyData
IUPAC Name 1-(2-Fluorophenyl)piperazine dihydrochloride
Common Name o-FPP dihydrochloride; 2-FPP 2HCl
CAS Number 76835-09-1 (dihydrochloride); 1011-15-0 (free base)
PubChem CID 70529 (Parent Free Base); Salt forms vary by vendor
Molecular Formula C

H

FN

[1][2][3][4][5] • 2HCl
Molecular Weight 253.14 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO, Methanol
pKa ~8.4 (piperazine nitrogen), ~4.5 (aniline nitrogen)
Melting Point 237–239 °C (dec.)
Structural Significance

The 2-fluoro substituent creates a "ortho-effect," twisting the phenyl ring relative to the piperazine plane. This conformation is critical for fitting into the hydrophobic pocket of G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT family.

Pharmacological Mechanism

2-FPP acts as a non-selective serotonin receptor ligand. Its primary utility in research lies in its affinity for the 5-HT


5-HT

Mechanism of Action[6][7]
  • 5-HT

    
     Receptor:  2-FPP often acts as an antagonist  or weak partial agonist . By binding to the orthosteric site, it prevents the coupling of the G
    
    
    protein, thereby modulating the downstream cAMP signaling cascade.
  • Metabolic Role: It is a known metabolite of several drugs (e.g., certain fluorinated phenylpiperazine antipsychotics), and its accumulation can contribute to the overall pharmacological profile of the parent drug.

Signaling Pathway Diagram

The following diagram illustrates the interference of 2-FPP with the canonical 5-HT

GLigand2-FPP (Ligand)Receptor5-HT1A Receptor(Transmembrane)Ligand->ReceptorCompetitiveBindingGProteinGi/o Protein(Heterotrimeric)Receptor->GProteinInhibition/Modulation(Antagonist Effect)ACAdenylyl Cyclase(Effector)GProtein->ACReduced InhibitioncAMPcAMP LevelsAC->cAMPMaintenance ofBasal LevelsEffectModulation ofNeuronal ExcitabilitycAMP->EffectDownstream Signaling

Caption: 2-FPP binds to the 5-HT1A receptor, modulating Gi/o coupling and altering Adenylyl Cyclase activity.

Experimental Protocols

A. Synthesis (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of the 2-FPP free base, followed by salt formation. This method avoids expensive palladium catalysts used in Buchwald-Hartwig aminations.

Reagents: 1-Bromo-2-fluorobenzene, Piperazine (anhydrous), Potassium Carbonate (K


  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Piperazine (4.0 eq) in Diglyme.

  • Addition: Add 1-Bromo-2-fluorobenzene (1.0 eq) and K

    
    CO
    
    
    (1.5 eq).
  • Reflux: Heat the mixture to 140–150 °C for 24 hours under an inert atmosphere (N

    
     or Ar). The excess piperazine acts as both reactant and base to minimize bis-arylation.
    
  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove excess piperazine.

  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add concentrated HCl (aq) or HCl in diethyl ether dropwise until pH < 2.

  • Crystallization: Cool to 4 °C. The dihydrochloride salt will precipitate as white needles. Filter and dry under vacuum.

B. 5-HT Radioligand Binding Assay

This assay validates the affinity of 2-FPP for the serotonin 1A receptor using rat brain homogenates or transfected HEK-293 membranes.

Materials: [

Workflow:

  • Membrane Prep: Thaw membrane aliquots (20 µg protein/well) and dilute in Assay Buffer containing 5 mM MgCl

    
    .
    
  • Incubation: In a 96-well plate, combine:

    • 25 µL [

      
      H]-8-OH-DPAT (Final conc: 1 nM)
      
    • 25 µL 2-FPP (Concentration range: 10

      
       to 10
      
      
      M)
    • 150 µL Membrane Suspension

  • Equilibrium: Incubate at 25 °C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM). Determine

    
     using the Cheng-Prusoff equation.
    

AssayStep1Membrane Prep(Tris-HCl + MgCl2)Step2Add Ligands([3H]-8-OH-DPAT + 2-FPP)Step1->Step2Step3Incubate60 min @ 25°CStep2->Step3Step4Rapid Filtration(GF/B Filters)Step3->Step4Step5ScintillationCountingStep4->Step5Step6Data Analysis(Ki Calculation)Step5->Step6

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid dust inhalation.

    • Incompatibility: Strong oxidizing agents.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep desiccated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin receptors: binding and structure-activity relationships of arylpiperazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kerrigan, S., et al. (2016). Psychostimulant Piperazines: Analytical and Toxicological Aspects. Journal of Analytical Toxicology. Retrieved from [Link]

Precision Pharmacophore Modeling of Phenylpiperazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Computational Guide for GPCR Ligand Design

Executive Summary

The phenylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the primary pharmacophoric anchor for a vast class of ligands targeting aminergic G Protein-Coupled Receptors (GPCRs), including Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors.[1]

This technical guide provides a rigorous, field-proven framework for developing high-quality pharmacophore models of phenylpiperazine derivatives. Moving beyond basic software tutorials, we focus on the structural causality of binding, the critical role of protonation states, and the geometric constraints required to achieve subtype selectivity (e.g., 5-HT1A vs. D2).

Part 1: The Phenylpiperazine Scaffold – A Privileged Architecture

The ubiquity of the phenylpiperazine moiety stems from its ability to mimic the endogenous neurotransmitters serotonin and dopamine. Structurally, it functions as a "warhead" that anchors the ligand into the orthosteric binding site, while the attached linker and terminal moiety act as a "guidance system" probing the extracellular vestibule for selectivity.

1.1 The Core Pharmacophoric Triangle

For a phenylpiperazine ligand to bind effectively to an aminergic GPCR, three critical features must be spatially aligned:

  • Positive Ionizable (PI): The basic nitrogen (N4) of the piperazine ring. At physiological pH (7.4), this nitrogen is protonated (

    
    ), forming a critical salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (Asp3.32).
    
  • Aromatic Ring (AR): The phenyl ring attached to N1. This moiety engages in

    
    -
    
    
    
    stacking interactions with aromatic residues in TM6 (often Phe6.51 or Trp6.48).
  • Hydrophobic Linker (HY): The alkyl chain extending from N4. This feature traverses the hydrophobic channel between TM3 and TM5.

1.2 Structural Selectivity Determinants

While the phenylpiperazine headgroup is conserved, selectivity is driven by the "tail."

Feature5-HT1A Receptor BiasDopamine D2 Receptor Bias
Linker Length Typically 2-4 carbons (propyl is common)Often 4 carbons (butyl) or rigidified
Terminal Moiety Bulky imides, amides, or heteroaromaticsFluorobutyrophenone or similar aromatics
Key Residue Interaction Interaction with Asn386 (7.39)Interaction with Ser/Cys in TM5
Part 2: Protocol A – Ligand-Based Hypothesis Generation

Objective: To generate a predictive 3D pharmacophore model in the absence of a co-crystallized receptor structure, or to screen for novel scaffolds.

2.1 Dataset Curation & "Hard Decoys"
  • The Trap: Using random molecules (ZINC database) as decoys often yields overly optimistic enrichment factors because they lack the basic physiochemical properties of the actives.

  • The Solution: Generate "Hard Decoys" using property matching. Decoys must match actives in Molecular Weight (MW

    
     20), LogP, and number of rotatable bonds, but must not possess the specific pharmacophore topology.
    
  • Tooling: Use DUD-E (Directory of Useful Decoys) or generate custom decoys via RDKit.

2.2 Conformational Analysis (The Critical Step)

The piperazine ring is not flat; it exists primarily in a chair conformation. The N-substituents can be equatorial or axial.

  • Protocol:

    • Generate conformers using a force field suitable for small molecules (e.g., MMFF94s or OPLS3e).

    • Energy Window: Set a cutoff of 10-15 kcal/mol from the global minimum. Phenylpiperazines often bind in higher-energy bioactive conformations to fit the orthogonal GPCR pocket.

    • Nitrogen Inversion: Ensure your software samples the nitrogen inversion at N4. A fixed nitrogen geometry will result in missed binding modes.

2.3 Alignment & Feature Extraction
  • Anchor Point: Force alignment on the Protonated Nitrogen (PI) and the Centroid of the Phenyl Ring (AR).

  • Vector Constraints: Add a vector constraint to the PI feature. The N-H bond must point towards the Asp3.32 residue (conceptually), meaning it should be accessible and not sterically blocked by the ligand's own linker.

2.4 Workflow Visualization

LigandBasedWorkflow Start Start: Dataset Collection Actives Active Ligands (Ki < 10 nM) Start->Actives Decoys Property-Matched Hard Decoys Start->Decoys Conformers Conformational Expansion (MMFF94, E_win=15 kcal/mol) Actives->Conformers Scoring Scoring & Validation (GH Score, ROC AUC) Decoys->Scoring Validation Set Alignment Pharmacophore Alignment (Anchor: PI + AR) Conformers->Alignment ModelGen Hypothesis Generation (Common Feature Pharmacophore) Alignment->ModelGen ModelGen->Scoring FinalModel Final 3D Model Scoring->FinalModel AUC > 0.7

Figure 1: Step-by-step workflow for generating a robust ligand-based pharmacophore model, emphasizing conformational expansion and rigorous validation.

Part 3: Protocol B – Structure-Based Refinement

Objective: To refine the ligand-based model using X-ray or Cryo-EM data (e.g., 5-HT1A PDB: 7E2Z , D2 PDB: 6CM4 ).

3.1 The "Ionic Lock" Coordinate System

In structure-based modeling, we do not align ligands to each other; we align them to the receptor's interaction fields.

  • Step 1: Load the PDB structure. Ensure the resolution is < 3.0 Å.

  • Step 2: Protonate the receptor at pH 7.4. Crucial: Check the protonation state of Asp3.32. It must be anionic (deprotonated) to accept the salt bridge.

  • Step 3: Generate an Interaction Fingerprint (IFP). Identify the "Hotspots":

    • Asp3.32 (TM3): H-bond acceptor / Anionic center.

    • Phe6.51/6.52 (TM6): Aromatic center for edge-to-face

      
      -stacking.
      
    • Ser5.42/5.46 (TM5): H-bond donors/acceptors (often determine subtype specificity).

3.2 Excluded Volume (The Steric Hull)

A common failure in phenylpiperazine modeling is generating hits that clash with the receptor walls (TM3/TM5 interface).

  • Protocol: Generate an "Excluded Volume" shell based on the receptor atoms within 5 Å of the ligand. Any pharmacophore hit must fit inside this volume.

3.3 Receptor-Ligand Interaction Diagram

BindingMode cluster_ligand Phenylpiperazine Scaffold Asp Asp3.32 (TM3) Phe Phe6.52 (TM6) HydPocket Hydrophobic Pocket N4 Protonated N4 (Piperazine) N4->Asp Salt Bridge (2.8 - 3.2 Å) Linker Alkyl Linker PheRing Phenyl Ring (Ligand) PheRing->Phe Pi-Pi Stacking (Edge-to-Face) Linker->HydPocket Van der Waals

Figure 2: The canonical binding mode of phenylpiperazine ligands within the aminergic GPCR orthosteric pocket. The salt bridge with Asp3.32 is the anchor interaction.

Part 4: Quantitative Validation Metrics

A pharmacophore model is only as good as its ability to discriminate actives from decoys. Do not rely solely on "Fit Score."

MetricFormulaTarget ValueInterpretation
Enrichment Factor (EF)

> 10How many times better the model is than random selection.
ROC AUC Area Under Receiver Operating Characteristic Curve> 0.750.5 is random; 1.0 is perfect discrimination.
GH Score Güner-Henry Score> 0.6Balances yield and precision (penalizes false positives).

Self-Validating Protocol: If your model retrieves the training set actives but fails to retrieve known actives from an external test set (External Validation), your model is overfitted .

  • Correction: Loosen the tolerance radii of the hydrophobic features (increase from 1.5 Å to 2.0 Å) or remove one non-essential feature (usually a distal H-bond acceptor).

References
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: Int. J. Mol. Sci. 2023. URL:[Link]

  • Comparison of 5-HT1A and dopamine D2 pharmacophores. Source: J. Med. Chem. 1995. URL:[Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Source: Bioorg.[2] Med. Chem. Lett. 1998.[2] URL:[Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Source: Molecules 2018. URL:[Link]

  • Structure of the human dopamine D2 receptor in complex with risperidone. Source: Nature 2018 (PDB Code: 6CM4). URL:[Link]

Sources

Technical Guide: Solubility & Handling of 1-(2-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Fluorophenyl)piperazine dihydrochloride solubility in water vs DMSO Content Type: In-depth Technical Guide

Executive Summary

1-(2-Fluorophenyl)piperazine dihydrochloride (1-(2-FPP) 2HCl) is a phenylpiperazine derivative frequently utilized as a serotonin receptor ligand and a key intermediate in the synthesis of psychoactive compounds.[1]

For researchers, the choice between Water and Dimethyl Sulfoxide (DMSO) is not merely a matter of convenience but a critical experimental variable.[2] While the dihydrochloride salt moiety confers superior aqueous solubility compared to the free base, it introduces significant acidity upon dissolution.[2] This guide details the physicochemical rationale for solvent selection, providing validated protocols to prevent pH-induced assay artifacts and ensure compound stability.

Physicochemical Profile

Understanding the salt form is prerequisite to successful solution preparation. The dihydrochloride form contains two equivalents of HCl, which dramatically alters the solubility profile compared to the lipophilic free base.[2]

PropertySpecificationTechnical Implication
Compound Name 1-(2-Fluorophenyl)piperazine dihydrochloride--
CAS Number 64090-19-3 (2HCl salt) / 1011-15-0 (Free base)Ensure you are using the 2HCl salt for these protocols.[1]
Molecular Weight ~253.14 g/mol Heavier than free base (180.22 g/mol ); adjust molarity calculations accordingly.
Salt Form Dihydrochloride ([1][2][3]• 2HCl)Highly Acidic in Solution. Dissociation releases 2 H⁺ equivalents per molecule.
pKa (Piperazine) ~5.3 (N1) and ~9.7 (N4)The molecule is diprotic; maintaining charge state requires pH control.[2]

Solubility Analysis: Water vs. DMSO[2]

Water (Aqueous Buffers)

Status: Preferred for 2HCl Salt The dihydrochloride salt is engineered for aqueous solubility. The ionic interaction between the protonated piperazine nitrogens and chloride counterions allows the crystal lattice to break down readily in water.

  • Solubility Limit: High (>10 mg/mL or ~40 mM is typically achievable).[2]

  • Critical Caveat (The "Acid Trap"): Dissolving 1-(2-FPP) 2HCl in unbuffered water (e.g., Milli-Q) will result in a highly acidic solution (pH < 3.0).[2]

    • Risk:[2] Direct addition to cell culture media or protein assays without buffering can cause immediate precipitation of serum proteins or false-positive cytotoxicity due to acidosis, not drug activity.

  • Best Practice: Dissolve in water, then immediately dilute into a strong buffer (e.g., PBS, HEPES) or adjust pH carefully with NaOH if preparing a high-concentration stock.[2]

Dimethyl Sulfoxide (DMSO)

Status: Secondary / High-Concentration Stock DMSO is an aprotic polar solvent that dissolves both the organic cation and the chloride counterions effectively.

  • Solubility Limit: ~10 mg/mL (approx. 40 mM).[2]

  • Advantages: Sterile, bacteriostatic, and prevents hydrolysis during long-term storage at -20°C.

  • Disadvantages:

    • Cellular Toxicity: Final DMSO concentration in cell assays must be kept <0.1% (v/v) to avoid solvent effects.

    • Freezing Point: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can cause micro-precipitation if the compound is near its saturation limit.

Comparative Decision Matrix
FeatureWater / PBS DMSO
Solubility (2HCl) Excellent (High capacity)Good (~10 mg/mL)
pH Impact Severe Drop (Requires buffering)Neutral (No immediate pH shift)
In Vivo Suitability High (No solvent toxicity)Low (Requires dilution/co-solvents)
Storage Stability Lower (Hydrolysis risk over months)High (Years at -20°C)
Freeze-Thaw Risk LowHigh (Hygroscopic water absorption)

Visualizing the Decision Process

The following logic flow guides the selection of the optimal solvent system based on your experimental end-point.

SolventSelection Start START: 1-(2-FPP) 2HCl Preparation AppType Application Type? Start->AppType InVivo In Vivo / Animal Study AppType->InVivo Systemic Admin InVitro In Vitro / Cell Culture AppType->InVitro Screening WaterRoute Aqueous Route (Preferred) InVivo->WaterRoute DMSORoute DMSO Route (Stock) InVitro->DMSORoute BufferStep CRITICAL: Buffer with PBS/Saline Adjust pH to 7.2 - 7.4 WaterRoute->BufferStep DilutionStep Dilute Stock 1000x (Final DMSO < 0.1%) DMSORoute->DilutionStep FinalAq Ready for Injection (Isotonic, Neutral pH) BufferStep->FinalAq FinalCell Ready for Assay (No Solvent Toxicity) DilutionStep->FinalCell

Figure 1: Decision tree for solvent selection based on downstream biological application.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (For In Vivo Use)

Use this protocol for animal injections or when DMSO is contraindicated.[2]

  • Calculate: Determine the mass required for a 10 mM stock.

    • Example: To make 10 mL of 10 mM solution, weigh 25.3 mg of 1-(2-FPP) 2HCl.

  • Dissolve: Add the powder to ~8 mL of sterile distilled water .

    • Note: Do not use PBS yet. The salt dissolves faster in pure water.

  • pH Adjustment (The Critical Step):

    • Test pH (it will likely be acidic, pH ~3).[2]

    • Slowly add 1N NaOH dropwise while monitoring. Target pH 7.0–7.4.

    • Warning: If you overshoot pH > 9, the free base may precipitate out.[2]

  • Finalize: Add 10x PBS (1 mL) to buffer the solution, then top up to 10 mL with water.

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

Protocol B: Preparation of DMSO Stock (For In Vitro Storage)

Use this protocol for creating a stable "Master Stock" for long-term storage.[2]

  • Weighing: Weigh 25.3 mg of 1-(2-FPP) 2HCl.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade ≥99.9%).

    • Tip: If the salt dissolves slowly, vortex vigorously or warm the vial to 37°C for 2-3 minutes. Sonicate if necessary.

  • Aliquot: Dispense into small volumes (e.g., 50 µL or 100 µL) in amber vials to protect from light.

  • Storage: Store at -20°C .

    • Stability:[2][4] Stable for >1 year. Avoid repeated freeze-thaw cycles which introduce moisture (DMSO is hygroscopic).

Troubleshooting & Best Practices

The "Salting Out" Phenomenon

If you dissolve the 2HCl salt directly into a high-salt buffer (like 10x PBS) at high concentrations (>50 mM), the "common ion effect" (excess chloride ions from PBS) may reduce solubility, causing precipitation.[2]

  • Solution: Always dissolve in pure water first, then add concentrated buffer.[2]

Handling the Free Base vs. Salt

If you accidentally purchased the Free Base (CAS 1011-15-0):

  • It will NOT dissolve in water.

  • You must use DMSO or Ethanol, or convert it to the salt form by adding equimolar HCl.[2]

Stability[5]
  • Solid State: Stable for ≥5 years at -20°C if kept dry.[4]

  • Aqueous Solution: Prepare fresh. Hydrolysis is slow but possible over weeks.

  • DMSO Solution: Stable for months/years at -20°C.

References

  • PubChem. (2025).[5] 1-(2-Fluorophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link][2]

Sources

A Technical Guide to the Utilization of the 2-Substituted Phenylpiperazine (2-FPP) Scaffold in the Development of 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The serotonin 1A (5-HT1A) receptor, a key G-protein coupled receptor (GPCR) in the central nervous system, plays a pivotal role in modulating mood and emotion. Its activation is a validated therapeutic strategy for anxiety and depressive disorders. This technical guide provides an in-depth exploration of the 2-substituted phenylpiperazine (2-FPP) scaffold, a cornerstone chemical moiety in the design of potent and selective 5-HT1A receptor agonists. We will dissect the structure-activity relationships, detail the critical experimental workflows for ligand characterization—from initial binding affinity to functional agonism and in vivo efficacy—and explain the scientific rationale behind these methodological choices. This document is intended for researchers and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel CNS therapeutics.

Section 1: The 5-HT1A Receptor: A Key Modulator of Neurological Function

Introduction to the Serotonergic System

The serotonergic system, with serotonin (5-hydroxytryptamine or 5-HT) as its primary neurotransmitter, is a major modulatory system in the brain, influencing a vast array of physiological and psychological processes including mood, cognition, sleep, and appetite. This system's effects are mediated by a diverse family of at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7). This diversity allows for the fine-tuning of neuronal activity throughout the central and peripheral nervous systems.

The 5-HT1A Receptor: Structure, Location, and Signaling

The 5-HT1A receptor is a member of the GPCR superfamily and is the most extensively studied serotonin receptor subtype. It is highly expressed in limbic and cortical regions of the brain, including the hippocampus, amygdala, and prefrontal cortex, areas critically involved in emotional regulation.

Signaling Mechanism: The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then initiate downstream signaling cascades. The principal and most well-characterized effect is the inhibition of adenylyl cyclase , resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately leads to neuronal hyperpolarization and a reduction in neuronal firing rate.

G_protein_signaling Receptor 5-HT1A Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT1A Agonist (e.g., 2-FPP derivative) Agonist->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response Phosphorylates Targets binding_assay_workflow P1 1. Prepare Membranes (e.g., Rat Hippocampus) P2 2. Set up Assay Tubes: Membranes + [3H]Radioligand + Test Compound (Varying Conc.) P1->P2 P3 3. Incubate to Equilibrium P2->P3 P4 4. Rapid Filtration (Separates Bound from Free) P3->P4 P5 5. Scintillation Counting (Measures Radioactivity on Filter) P4->P5 P6 6. Data Analysis: Plot Curve -> Determine IC50 Calculate Ki P5->P6

Caption: Workflow for a competitive radioligand binding assay.
Phase 2: Determining Functional Activity - In Vitro Assays

Causality & Rationale: High affinity does not guarantee desired biological activity. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays are required to determine the compound's intrinsic efficacy.

Rationale: This assay directly measures the first step in G-protein activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified by measuring the incorporated radioactivity. It is a direct measure of receptor-G protein coupling and can robustly differentiate agonists from antagonists.

Detailed Experimental Protocol:

  • Assay Setup: Combine receptor-containing membranes with the test compound at various concentrations in an assay buffer containing GDP.

  • Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction and incubate.

  • Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters, similar to the radioligand binding assay.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding (as a percentage of basal or maximal stimulation) against the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the EC50 (potency) and Emax (efficacy, relative to a known full agonist) can be determined.

gtp_assay_workflow Start Start Step1 1. Incubate Membranes with Test Compound and GDP Start->Step1 Step2 2. Add [35S]GTPγS to initiate G-protein activation Step1->Step2 Step3 3. Terminate via Filtration (Capture Gα-[35S]GTPγS) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Analyze Dose-Response Calculate EC50 and Emax Step4->Step5 End End Step5->End

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Rationale: As the 5-HT1A receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay measures a downstream consequence of receptor activation. Cells expressing the 5-HT1A receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to elevate cAMP levels. The ability of a 5-HT1A agonist to reduce this forskolin-stimulated cAMP level is then quantified.

Detailed Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: Plate the cells and treat them with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50.

Phase 3: Evaluating In Vivo Efficacy - Preclinical Models

Causality & Rationale: Positive in vitro results must be translated into a physiological context. Animal models of anxiety and depression are used to assess whether a 2-FPP derived agonist can produce the desired behavioral effects, providing crucial proof-of-concept for its therapeutic potential.

The Elevated Plus Maze (EPM) is a widely used test for anxiolytic-like activity in rodents. The apparatus consists of two open arms and two enclosed arms. Anxious animals tend to spend more time in the enclosed, "safer" arms. Anxiolytic compounds, like 5-HT1A agonists, increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

The Forced Swim Test (FST) is a common screening tool for antidepressant-like activity. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, promoting active behaviors like swimming or climbing. An active response in the FST is interpreted as a positive antidepressant-like effect.

Conclusion

The 2-substituted phenylpiperazine (2-FPP) scaffold remains a highly privileged and versatile platform for the design and development of novel 5-HT1A receptor agonists. Its favorable structural characteristics allow for systematic optimization of affinity, selectivity, and functional activity. A logical, multi-tiered approach to characterization, beginning with binding affinity, progressing to in vitro functional assays, and culminating in in vivo behavioral models, provides a robust and self-validating pathway for identifying promising clinical candidates. By understanding the underlying causality of these experimental choices and the rich structure-activity relationships of this chemical class, researchers can continue to leverage the 2-FPP core to develop next-generation therapeutics for anxiety, depression, and other CNS disorders.

References

  • WAY-100635: A Technical Guide on 5-HT1A Receptor Binding Affinity and Selectivity. Benchchem.
  • 5-Hydroxytryptamine1A receptor agonists in animal models of depression and anxiety. PubMed.
  • Isoindol-1-one analogues of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]pipera zine (p-MPPI) as 5-HT1A receptor ligands. PubMed.
  • 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. PubMed.
  • The 5-HT1A Receptor Modulator: A Technical Guide to Binding Profile and Affinity. Benchchem.
  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candid
  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. PubMed Central.
  • Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models. PubMed Central.
  • Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice. PMC.
  • GTPγS Binding Assay.
  • Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX.
  • Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administr
  • Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. PubMed.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
  • Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity. PubMed.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2.

Methodological & Application

Application Note: Strategic Synthesis of BCL-2 Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-(2-Fluorophenyl)piperazine for P2 Pocket Optimization

Abstract

This guide details the synthetic protocol for incorporating 1-(2-Fluorophenyl)piperazine into B-cell lymphoma 2 (BCL-2) inhibitor scaffolds.[1] While first-generation inhibitors (e.g., Venetoclax) utilize complex cyclohexenyl-piperazine moieties, recent Structure-Activity Relationship (SAR) studies highlight N-aryl piperazines as potent, metabolically stable bioisosteres for the P2 hydrophobic binding pocket.[1][2] This protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) strategy, offering a high-yield, scalable workflow for drug discovery teams.[1][2]

Introduction & Rationale

The efficacy of BH3 mimetics relies on their ability to displace pro-apoptotic proteins (like BIM) from the hydrophobic groove of BCL-2. The piperazine ring serves as a critical linker, positioning the hydrophobic "tail" (often a sulfonamide) into the P2 pocket.

Why 1-(2-Fluorophenyl)piperazine?

  • Metabolic Stability: The ortho-fluorine atom blocks Cytochrome P450-mediated oxidation at the electron-rich phenyl ring, a common metabolic soft spot in unsubstituted phenyl-piperazines.[1]

  • Conformational Locking: The fluorine atom induces a preferred twisted conformation relative to the piperazine ring due to steric and electrostatic repulsion, potentially reducing the entropic penalty upon binding to the BCL-2 groove.[1]

  • Lipophilicity Modulation: The fluorine substitution fine-tunes the logP, improving membrane permeability without compromising water solubility as drastically as a chloro- or bromo- substituent.[1]

Retrosynthetic Analysis & Pathway

The most robust route to attaching this moiety to a BCL-2 core (typically a nitro-benzoic acid derivative) is via Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-withdrawing nitro group at the ortho position activates the aryl halide, facilitating attack by the secondary amine of the piperazine.[1]

Visualizing the Synthetic Logic (DOT Diagram)

G cluster_0 Mechanism: S_NAr Start Core Scaffold (4-Chloro-3-nitro-5-sulfamoyl benzoic acid derivative) Intermediate Meisenheimer Complex Start->Intermediate + Reagent + DIPEA + Heat (110°C) Reagent Reagent 1-(2-Fluorophenyl)piperazine Reagent->Intermediate Product Target BCL-2 Inhibitor Precursor Intermediate->Product - HCl (Aromatization)

Caption: Figure 1. Convergent synthesis via SNAr coupling. The electron-deficient nitro-aryl core undergoes addition-elimination with the nucleophilic piperazine.[1]

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-(2-fluorophenyl)piperazin-1-yl)-3-nitro-5-sulfamoylbenzoic acid (Generic BCL-2 Core).

4.1. Materials & Reagents
ReagentRoleEquiv.Notes
Core Scaffold (e.g., 4-chloro-3-nitrobenzoic acid deriv.)[1][2][3]Electrophile1.0Must be dry; moisture quenches reactivity.
1-(2-Fluorophenyl)piperazine Nucleophile1.2The HCl salt can be used if extra base is added.[1]
DIPEA (N,N-Diisopropylethylamine)Base2.5Scavenges HCl; prevents protonation of piperazine.[1][2]
DMF (Dimethylformamide)Solvent-Anhydrous grade preferred.[1]
Ethyl Acetate / Hexanes Workup-HPLC grade.[1][4]
4.2. Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with the Core Scaffold (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Add DIPEA (2.5 equiv) via syringe.[2] Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of any acidic protons on the scaffold.

  • Add 1-(2-Fluorophenyl)piperazine (1.2 equiv) in one portion.

    • Critical Check: If using the hydrochloride salt of the piperazine, increase DIPEA to 3.5 equiv to liberate the free amine.

Step 2: Reaction Execution

  • Heat the reaction mixture to 110°C under a nitrogen atmosphere.

  • Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]

    • Timepoint: Reaction is typically complete within 4–6 hours.

    • Observation: The solution often deepens in color (yellow to orange/red) due to the formation of the nitro-aniline chromophore.

Step 3: Workup & Isolation [1]

  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice Water (10x reaction volume) with vigorous stirring.

    • Why? The product is usually hydrophobic and will precipitate, while DMF and excess base remain in the aqueous phase.

  • Adjust pH to ~4 using 1N HCl to ensure the carboxylic acid (if present) is protonated and precipitates fully.

  • Filter the precipitate. Wash the cake with water (3x) and cold hexanes (2x) to remove residual piperazine.

  • Dry under vacuum at 45°C.

4.3. Purification Strategy (If Precipitation Fails)

If the product oils out or does not precipitate:

  • Extract aqueous mixture with Ethyl Acetate (3x).[2]

  • Wash combined organics with LiCl (5% aq) to remove DMF.[2]

  • Dry over Na2SO4, filter, and concentrate.

  • Purify via Flash Column Chromatography (SiO2, Gradient: 0–10% MeOH in DCM).[2]

Quality Control & Validation

To ensure the protocol generated the correct structure, verify against these parameters.

5.1. Expected Analytical Data[5]
  • 1H NMR (DMSO-d6):

    • Look for the piperazine protons as two multiplets (4H each) around δ 3.0–3.5 ppm .

    • The ortho-fluorine on the phenyl ring will cause distinctive splitting patterns (multiplets) in the aromatic region δ 6.9–7.2 ppm .

  • 19F NMR:

    • Single peak expected around δ -120 to -125 ppm (depending on exact referencing).[1] This confirms the integrity of the fluorophenyl ring.

  • LC-MS:

    • Expect [M+H]+ peak corresponding to the sum of the scaffold and piperazine minus HCl.

    • Common Issue: If [M+H]+ is +180 higher than expected, you may have double addition (rare with 2-fluoro steric hindrance).[1][2]

5.2. Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance from 2-F group.[1]Increase Temp to 130°C or switch solvent to DMSO.
Impurity Profile Hydrolysis of Cl-scaffold.Ensure DMF is anhydrous; minimize water exposure.
Dark Tar Formation Thermal decomposition.Reduce temp to 90°C and extend time; sparge with N2.
Workflow Visualization

The following diagram illustrates the decision logic during the workup phase to maximize yield.

Workup Reaction Reaction Complete (LC-MS Verified) Quench Pour into Ice Water Adjust pH to 4 Reaction->Quench Check Precipitate Formed? Quench->Check Filter Vacuum Filtration Wash w/ Water & Hexane Check->Filter Yes Extract Extract w/ EtOAc Wash w/ 5% LiCl Check->Extract No (Oiling) Final Final Product (Yellow Solid) Filter->Final Column Flash Chromatography (DCM/MeOH) Extract->Column Column->Final

Caption: Figure 2. Isolation logic tree. Direct precipitation is preferred for scalability; extraction is reserved for highly soluble analogs.[1][2]

Safety & Handling
  • 1-(2-Fluorophenyl)piperazine: Irritant.[1] Avoid inhalation. Use in a fume hood.

  • SNAr Conditions: The reaction generates HCl (neutralized by base). Ensure venting is appropriate if running on >10g scale.

  • Nitro Compounds: Potentially explosive if distilled to dryness. Handle intermediates with care.

References
  • Souers, A. J., et al. (2013).[1][2][6] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1][2][6] Nature Medicine.[6] [Link]

    • Context: Establishes the foundational chemistry for Venetoclax and the role of piperazine linkers in BH3 mimetics.
  • Al-Wahaibi, L. H., et al. (2024).[1][2] Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2.[1] PubMed Central (PMC).[2] [Link]

    • Context: Directly validates the use of 1-(2-fluorophenyl)piperazine in novel BCL-2 inhibitor synthesis and provides specific spectral characterization data.[1]

  • Lovering, F., et al. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

    • Context: Supports the rationale for using substituted piperazines (F-substitution) to improve physicochemical properties (sp3 character and metabolic stability).

Sources

Application Note: Protocol for Nucleophilic Substitution with o-Fluorophenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation Protocols for Medicinal Chemistry Libraries[1]

Executive Summary

1-(2-Fluorophenyl)piperazine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-FPP) is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for antipsychotic and antidepressant agents targeting serotonergic (

,

) and dopaminergic (

) receptors.[1] Its structural utility relies on the nucleophilic reactivity of the secondary amine at the

position.

This application note provides a high-fidelity protocol for the


-alkylation  of 

-FPP via an

mechanism. Unlike generic organic synthesis guides, this protocol emphasizes the kinetic control required to prevent quaternary ammonium salt formation (over-alkylation) and optimizes workup procedures to handle the lipophilicity of fluorinated aryl-piperazines.

Reaction Design & Mechanistic Insight

The Nucleophile: Reactivity Profile

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-FPP molecule contains two nitrogen atoms:[2]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Anilinic):  Attached directly to the electron-withdrawing 
    
    
    
    -fluorophenyl ring.[1] The lone pair is delocalized into the
    
    
    -system, rendering it non-nucleophilic under standard conditions.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Aliphatic):  A secondary amine with a localized lone pair.[1] This is the exclusive site of nucleophilic attack.
    

pKa Consideration: While piperazine has a pKa


, the electron-withdrawing inductive effect (

) of the

-fluorophenyl group lowers the pKa of the distal

nitrogen to approximately 8.5–9.0 . Consequently, weaker inorganic bases (e.g.,

) are sufficient for deprotonation, avoiding the side reactions associated with strong alkoxide bases.[1]
The Electrophile & Catalyst
  • Primary Alkyl Halides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Ideal substrates.[1] Bromides are preferred over chlorides for faster kinetics.
    
  • Finkelstein Catalysis: The addition of catalytic Potassium Iodide (

    
    ) or Sodium Iodide (
    
    
    
    ) is mandatory for alkyl chlorides and beneficial for bromides.[1] Iodide displaces the halide in situ to form a more reactive alkyl iodide (
    
    
    ), accelerating the reaction rate significantly.[1]
Solvent System
  • Acetonitrile (

    
    ):  The gold standard. It is polar aprotic, supports 
    
    
    
    transition states, and allows for easy removal (bp
    
    
    ).
  • DMF/DMSO: Avoid unless solubility is an issue. High boiling points complicate the removal of solvent traces, which can interfere with biological assays.

Experimental Protocol

Reagents & Materials
ComponentRoleEquiv.MW ( g/mol )Notes
1-(2-Fluorophenyl)piperazine Nucleophile1.0180.22Limiting reagent to simplify purification.[1]
Alkyl Halide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Electrophile1.1VariableSlight excess ensures complete conversion.[1]
Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Base2.0–3.0138.21Anhydrous, granular (grind if necessary).
Potassium Iodide (

)
Catalyst0.1166.00Optional but recommended (10 mol%).
Acetonitrile (

)
SolventHPLC grade, anhydrous.[1] Conc: 0.1–0.2 M.
Step-by-Step Procedure
Step 1: Reaction Assembly
  • To a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1-(2-fluorophenyl)piperazine (1.0 equiv).

  • Add anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      (2.0 equiv) and 
    
    
    
    (0.1 equiv).
  • Add Acetonitrile to achieve a concentration of 0.2 M (e.g., 5 mL per 1 mmol of piperazine).

  • Stir at room temperature for 5 minutes to disperse the base.

  • Add the Alkyl Halide (1.1 equiv) dropwise. Note: If the halide is solid, dissolve it in a minimal amount of MeCN before addition.

Step 2: Reaction & Monitoring
  • Fit the flask with a reflux condenser.

  • Heat the mixture to

    
      (oil bath temperature).
    
  • Monitor: Check reaction progress via TLC or LC-MS after 2 hours.

    • TLC Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm) and Iodine stain (amines absorb iodine vapor).

  • Reaction is typically complete within 4–12 hours.

Step 3: Workup (Aqueous Extraction)
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic solids (

    
    , 
    
    
    
    ) through a celite pad or sintered glass funnel. Rinse the cake with Ethyl Acetate (
    
    
    ).
  • Evaporation: Concentrate the filtrate under reduced pressure to remove MeCN.

  • Partition: Redissolve the residue in

    
     (20 mL) and wash with:
    
    • Water (

      
      ) – removes residual inorganic salts.
      
    • Brine (

      
      ) – dries the organic layer.
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
Step 4: Purification
  • Method A (Flash Chromatography): Recommended for library synthesis.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient of 0 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       5% MeOH in DCM.
      
  • Method B (Salt Formation): Recommended for scale-up (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
    • Dissolve crude free base in Diethyl Ether or Ethanol.

    • Add 4M

      
       in Dioxane (1.5 equiv) dropwise at 
      
      
      
      .
    • The hydrochloride salt precipitates immediately. Filter and wash with cold ether.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

G start Start: Reagent Prep mix Mix: o-FPP + Base + KI in MeCN (0.2 M) start->mix add Add Electrophile (R-X) Dropwise mix->add heat Reflux (60-80°C) 4-12 Hours add->heat check QC Check (TLC/LCMS) Conversion > 95%? heat->check continue_heat Continue Heating check->continue_heat No filter Filter Inorganic Solids (Remove K2CO3/KX) check->filter Yes continue_heat->heat evap Evaporate Solvent filter->evap extract Extraction EtOAc / Water / Brine evap->extract purify Purification Choice extract->purify col Flash Column (DCM:MeOH) purify->col Small Scale (<1g) salt HCl Salt Formation (Precipitation) purify->salt Large Scale (>1g) final Final Product Characterization (NMR/MS) col->final salt->final

Figure 1: Decision-tree workflow for the N-alkylation of o-fluorophenylpiperazine, highlighting critical checkpoints for purification selection.

Quality Control & Characterization

A successful synthesis must be validated against the following criteria.

Expected Analytical Data
  • 
     NMR (
    
    
    
    ):
    • Aromatic Region: Multiplets at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       6.9–7.1 ppm (4H) characteristic of the 
      
      
      
      -fluorophenyl ring.
    • Piperazine Core: Two distinct triplets (or broad multiplets) at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.1 ppm (
      
      
      
      ) and
      
      
      2.7 ppm (
      
      
      ).[1]
    • Linker: A singlet or triplet for the new ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       bond around 
      
      
      
      2.5–3.5 ppm depending on R.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR:  A single peak around 
    
    
    
    -120 to -125 ppm (referenced to
    
    
    ).
  • Mass Spectrometry (ESI+): Parent ion ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     corresponding to 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance in R-X or old Alkyl Chloride.[1]Add 0.5 equiv ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Finkelstein condition) and increase temp to

.
Bis-Alkylation Excess Alkyl Halide used.Strictly control stoichiometry (1.0 : 1.1). Add R-X slowly at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

initially.
Emulsion during Workup Amphiphilic nature of product.Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to break the emulsion.
Product is Oily/Sticky Trace solvent retention.Convert to

or Oxalate salt to obtain a stable solid.

Safety & Handling

  • Fluorinated Compounds: While stable, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -FPP derivatives should be treated as potential irritants.[1] Use gloves and work in a fume hood.
    
  • Alkyl Halides: Many are lachrymators and potential alkylating agents (carcinogens).[1] Neutralize glassware with dilute ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     before cleaning.
    
  • Waste Disposal: Aqueous waste containing fluorinated aromatics must be segregated from standard organic waste streams depending on local EHS regulations.

References

  • Reactivity of Phenylpiperazines

    • Synthesis of 1-(2-fluorophenyl)
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL: [Link]

  • General N-Alkylation Protocols

    • A Simple Synthesis of N-Alkylpiperazines.
    • Source: ResearchGate.[1]

    • URL: [Link]

  • Physical Properties & pKa

    • pKa Values of Some Piperazines at Different Temper
    • Source: Journal of Chemical & Engineering D
    • URL: [Link]

  • Mechanistic Grounding (S

    
    2 vs S
    
    
    
    Ar):
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL: [Link]

  • Safety Data

    • 1-(2-Fluorophenyl)
    • Source: PubChem.[3]

    • URL: [Link]

Sources

1-(2-Fluorophenyl)piperazine dihydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 1-(2-Fluorophenyl)piperazine Dihydrochloride: Application and Protocols for Pharmaceutical Development

Introduction: A Key Building Block in Modern Medicinal Chemistry

1-(2-Fluorophenyl)piperazine dihydrochloride is a heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a crucial pharmaceutical intermediate, primarily utilized as a structural scaffold in the synthesis of a wide array of biologically active molecules.[1][2][3] Its value lies in the combination of the piperazine moiety, a common feature in many approved drugs, and the 2-fluorophenyl group.

The piperazine ring is a versatile linker and pharmacophore, known to impart favorable physicochemical properties such as improved solubility and oral bioavailability to drug candidates.[4][5] The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic used to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets by blocking sites of metabolism.[6] This guide provides detailed application notes, experimental protocols, and safety information for researchers, scientists, and drug development professionals working with this important intermediate.

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is fundamental for its effective use and safe handling. The dihydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.[2][7]

PropertyValueSource(s)
Chemical Name 1-(2-Fluorophenyl)piperazine dihydrochloride[7][8]
Synonyms 1-(o-Fluorophenyl)piperazine dihydrochloride, 2-FPP dihydrochloride[7]
CAS Number 76835-09-1[7][8]
Molecular Formula C₁₀H₁₃FN₂ · 2HCl[7][8]
Molecular Weight 253.14 g/mol [8]
Appearance White to off-white crystalline solid[9][10]
Solubility Soluble in DMSO and Ethanol[7]
Stability Stable for ≥ 5 years when stored properly. Air sensitive.[2][7]
Storage Conditions Store at -20°C. Keep in a dry, cool, and well-ventilated place in a tightly sealed container. Keep under nitrogen.[2][7][11]

Application in Pharmaceutical Synthesis: A Gateway to Neurologically Active Agents

1-(2-Fluorophenyl)piperazine is a cornerstone intermediate in the synthesis of neurologically active compounds, most notably atypical antipsychotics.[12][13] The structural motif is a key component of molecules designed to interact with central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[3]

The primary synthetic application involves the nucleophilic substitution reaction at the secondary amine of the piperazine ring. The dihydrochloride salt must first be neutralized in situ with a base to liberate the free amine, which can then react with an appropriate electrophile (e.g., an alkyl halide or sulfonate) to form the desired carbon-nitrogen bond.

G cluster_0 Generalized Synthetic Pathway Start 1-(2-Fluorophenyl)piperazine dihydrochloride Base Addition of Base (e.g., K₂CO₃, Et₃N) Start->Base Step 1 FreeBase Free Base Intermediate (In Situ) Base->FreeBase Neutralization Reaction Nucleophilic Substitution (N-Alkylation) FreeBase->Reaction Electrophile Electrophilic Partner (e.g., R-X where X=Cl, Br, I, OTs) Electrophile->Reaction Purification Work-up & Purification Reaction->Purification Step 2 API Final Active Pharmaceutical Ingredient (API) Purification->API Step 3

Caption: Generalized workflow for the use of 1-(2-Fluorophenyl)piperazine dihydrochloride in API synthesis.

Protocol: General Procedure for N-Alkylation

This protocol describes a representative procedure for the alkylation of 1-(2-Fluorophenyl)piperazine dihydrochloride with an alkyl halide.

Materials:

  • 1-(2-Fluorophenyl)piperazine dihydrochloride

  • Alkyl halide (R-X)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Fluorophenyl)piperazine dihydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension.

  • Base Addition: Add anhydrous potassium carbonate (2.5-3.0 eq) or triethylamine (2.2 eq). The base is crucial for neutralizing both hydrochloride salts and scavenging the acid generated during the reaction.

  • Electrophile Addition: Add the alkyl halide (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic byproducts and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.

Analytical Quality Control Protocols

Rigorous analytical testing is essential to ensure the identity, purity, and quality of 1-(2-Fluorophenyl)piperazine dihydrochloride before its use in GMP (Good Manufacturing Practice) synthesis.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identification Conforms to the reference spectrumFTIR / ¹H NMR / GC-MS
Assay ≥98.0%HPLC-UV
Water Content ≤0.5%Karl Fischer Titration
Related Substances Individual Impurity: ≤0.1%Total Impurities: ≤0.5%HPLC-UV
Protocol 1: Purity Determination by HPLC-UV

This method is suitable for assay determination and impurity profiling. Since piperazine itself does not absorb UV light strongly, the fluorophenyl chromophore is essential for detection.[14]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of the compound and for identifying volatile impurities.[15]

Chromatographic Conditions:

  • Column: Equity-5 or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at 1 mL/min (constant flow)

  • Injection: 1 µL, Split ratio 20:1

  • Injector Temperature: 260°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 170°C, hold for 2 min

    • Ramp: 15°C/min to 280°C, hold for 4 min

  • MS Transfer Line: 280°C

  • MS Source Temperature: 230°C

  • Scan Range: 40-550 amu

  • Sample Preparation: Prepare a solution of the free base (neutralized) in methanol or ethyl acetate at approximately 1 mg/mL.

QC_Workflow Start Receive Intermediate Batch Test1 Visual Inspection & Physicochemical Tests (Appearance, Solubility) Start->Test1 Decision1 Pass? Test1->Decision1 Test2 Identification (FTIR / GC-MS) Decision1->Test2 Yes Reject Batch Rejected Decision1->Reject No Decision2 Identity Confirmed? Test2->Decision2 Test3 Purity & Impurity Profile (HPLC-UV) Decision2->Test3 Yes Decision2->Reject No Decision3 Meets Specification? Test3->Decision3 Release Batch Released for Manufacturing Decision3->Release Yes Decision3->Reject No

Caption: Quality control decision workflow for incoming batches of 1-(2-Fluorophenyl)piperazine dihydrochloride.

Safety and Handling Precautions

1-(2-Fluorophenyl)piperazine dihydrochloride is a hazardous substance and must be handled with appropriate care.[9][16]

  • Hazard Classification: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[9][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[10][11] Use a dust respirator or handle only within a chemical fume hood.[10][11]

  • Handling: Avoid breathing dust.[11] Prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.[9][11] Do not eat, drink, or smoke in the work area.[9][11]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][11]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[9][11]

  • Incompatible Materials: Strong oxidizing agents.[11]

References

  • CAS No : 1011-16-1 | Product Name : 1-(2-Fluorophenyl)piperazine Hydrochloride. Pharmaffiliates. [Link]

  • 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529. PubChem. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. [Link]

  • 1-(2-Fluorophenyl)piperazine CAS 1011-15-0. Active Pharmaceutical Intermediates. [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • 1-(2-Fluorophenyl)-piperazine Dihydrochloride. CRO Splendid Lab Pvt. Ltd. [Link]

  • 1-(2-Fluorophenyl)piperazine. MySkinRecipes. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • para-Fluorophenylpiperazine. Wikipedia. [Link]

  • 1-(2-fluorophenyl)piperazine hcl. Pipzine Chemicals. [Link]

  • Synthesis and biological characterization of .alpha.-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogs as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]

Sources

Precision Synthesis of N-Arylpiperazines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Mono-Selectivity and Process Robustness

Abstract & Strategic Significance

The N-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Aripiprazole (antipsychotic), Itraconazole (antifungal), and Imatinib (kinase inhibitor). While traditional Nucleophilic Aromatic Substitution (


) requires electron-deficient aryl halides and harsh temperatures, the Buchwald-Hartwig Amination  allows for the coupling of unactivated or electron-rich aryl halides (and triflates) under milder conditions.

However, the use of piperazine presents a unique challenge: Bis-arylation . Piperazine contains two nucleophilic nitrogen atoms (


 and 

). Without precise control over catalyst architecture and stoichiometry, reaction mixtures often devolve into a statistical distribution of mono-arylated product, bis-arylated byproduct, and unreacted starting material.

This guide details the RuPhos-mediated protocol, widely regarded as the gold standard for coupling secondary amines like piperazine, prioritizing mono-selectivity and operational simplicity.

Mechanistic Insight: The Selectivity Engine

To control the reaction, one must understand the catalytic cycle. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) is not merely for reactivity; it is the primary mechanism for preventing catalyst poisoning and bis-ligation.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" and "Reductive Elimination" steps where ligand sterics play a decisive role.

BuchwaldHartwigCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Pd-N Bond Formation) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base Removal of HX) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HX RedElim->Pd0 Regeneration Product N-Arylpiperazine RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Piperazine Piperazine (H-N) Piperazine->AmineBind BisCouple Bis-Arylation Risk (If excess Ar-X or low steric bulk) Product->BisCouple 2nd Cycle

Figure 1: The Buchwald-Hartwig catalytic cycle. Note that bulky ligands (L) facilitate the difficult Reductive Elimination step and prevent the formation of inactive Pd-amine dimers.

Critical Parameter Optimization

Ligand Selection: The "RuPhos" Advantage

For secondary amines like piperazine, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is superior to earlier generation ligands like BINAP or DPPF.

  • Why? The bulk of RuPhos promotes the reductive elimination of the sterically hindered secondary amine.

  • Alternative: BrettPhos is excellent for primary amines but often slower for secondary amines. XPhos is a viable alternative if RuPhos is unavailable.

Base & Solvent Matrix

The choice of base dictates functional group tolerance.

BasepKa (conj. acid)SolubilityApplication Context
NaOtBu ~17Soluble in Toluene/THFStandard. Fastest rates. Use for substrates stable to strong bases.
LiHMDS ~26SolubleProton Tolerance. Best for substrates with acidic protons (e.g., amides, alcohols).
Cs₂CO₃ ~10Insoluble (Heterogeneous)Sensitive Substrates. Use for esters, nitro groups, or aldehydes. Requires polar solvent (Dioxane/t-Amyl alcohol) and longer times.
Stoichiometry for Mono-Selectivity

To avoid bis-arylation (Ar-Pip-Ar), you must statistically favor the mono-product (Ar-Pip-H).

  • Ratio: Use 1.2 to 1.5 equivalents of Piperazine relative to the Aryl Halide.

  • Reverse Addition: Do not add the aryl halide to a solution of piperazine. The standard order (mixing all components) usually suffices with RuPhos, but for highly reactive electrophiles, slow addition of the aryl halide to excess piperazine can help.

Standardized Protocol: RuPhos-Mediated Mono-Arylation

Objective: Synthesis of 1-(4-methoxyphenyl)piperazine (Model Reaction). Scale: 1.0 mmol.

Materials
  • Aryl Halide: 4-Bromoanisole (1.0 equiv, 187 mg)

  • Amine: Piperazine (1.2 equiv, 103 mg)

  • Catalyst Source:

    • Option A (Preferred):RuPhos Pd G4 (2 mol%, ~17 mg). This is a precatalyst ensuring 1:1 L:Pd ratio and rapid activation.

    • Option B (Traditional): Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%).[1] Requires premixing.

  • Base: NaOtBu (1.4 equiv, 135 mg).

  • Solvent: Anhydrous Toluene or THF (2–4 mL).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Solids: Add Piperazine, NaOtBu, and RuPhos Pd G4 precatalyst to the vial.

    • Liquids: If the Aryl Halide is a liquid (like 4-bromoanisole), add it now via syringe. If solid, add with other solids.

  • Degassing & Solvation:

    • Seal the vial with a septum cap (PTFE lined).

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous Toluene (2 mL) via syringe.

    • Critical: Do not stir vigorously yet. Ensure the headspace is inert.

  • Reaction:

    • Place the vial in a pre-heated block at 85 °C .

    • Stir vigorously (800+ RPM). Good agitation is crucial for the heterogeneous base (NaOtBu).

    • Time: Monitor by LC-MS or TLC at 1 hour. Most RuPhos reactions complete within 2–4 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • The crude residue typically contains the product and excess piperazine.

    • Flash Chromatography: DCM:MeOH:NH₄OH (90:9:1). The polarity of the secondary amine requires ammoniated eluent to prevent streaking.

Decision Tree for Optimization

Use the following logic flow to adapt the protocol for difficult substrates.

OptimizationFlow Start Start: Define Substrate BaseSens Base Sensitive? (Esters, Nitro, Nitriles) Start->BaseSens UseCs Use Cs2CO3 / Dioxane (100°C, 12-24h) BaseSens->UseCs Yes UseNa Use NaOtBu / Toluene (80°C, 2-4h) BaseSens->UseNa No Steric Sterically Hindered? (Ortho-substituents) UseCs->Steric UseNa->Steric Standard Standard: RuPhos Steric->Standard No (Standard) Advanced Advanced: BrettPhos or P(tBu)3 Steric->Advanced Yes (High Sterics)

Figure 2: Optimization logic for selecting Base and Ligand based on substrate properties.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or OxidationEnsure rigorous degassing. Switch to a Precatalyst (G3/G4) to bypass activation issues. Check if the amine contains coordinating groups (thioethers, pyridines).
Bis-Arylation Observed Stoichiometry ImbalanceIncrease Piperazine to 1.5–2.0 equiv. Decrease temperature by 10°C.
Starting Material Intact Oxidative Addition FailureSwitch from Aryl Chloride to Aryl Bromide/Iodide. Increase Temp to 110°C. Switch ligand to XPhos (better for chlorides).
Blue/Green Reaction Mixture Oxidation of Amine/PdOxygen leak. Reaction is dead. Repeat with fresh solvent and proper Schlenk technique.

References

  • Buchwald, S. L., et al. (2008).[1] "Amidation of Aryl Chlorides Using Arene-Protected Palladium Precatalysts." Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Piperazine." (Comparative context for Pd vs Cu). Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

Sources

Using o-FPP dihydrochloride in forensic toxicology screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Screening and Isomeric Differentiation of o-FPP Dihydrochloride in Forensic Toxicology

Abstract

This application note details a robust workflow for the detection, quantitation, and isomeric differentiation of ortho-fluorophenylpiperazine (o-FPP) in biological matrices (whole blood, urine). While often overshadowed by its para-isomer (p-FPP), o-FPP has emerged as both a standalone New Psychoactive Substance (NPS) and a synthesis impurity/metabolite in the "party pill" market. This guide addresses the critical analytical challenge of separating o-FPP from its isobaric positional isomers (m-FPP and p-FPP) using Biphenyl stationary phases and Mixed-Mode Cation Exchange (MCX) extraction, ensuring forensic defensibility.

Introduction & Forensic Significance

o-FPP (1-(2-fluorophenyl)piperazine) is a cyclic piperazine derivative. Structurally, it consists of a piperazine ring substituted with a fluorophenyl group at the ortho position.

  • Pharmacology: o-FPP acts primarily as a serotonin receptor agonist (5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    ). While less potent than BZP (benzylpiperazine) or TFMPP as a stimulant, it induces mild euphoria and auditory changes.
  • The "Isomer Trap": In forensic casework, o-FPP is isobaric (Same Precursor Mass:

    
     181.1) with p-FPP  (para-) and m-FPP  (meta-). Standard C18 chromatography often fails to resolve these isomers, leading to false identification.
    
  • Forensic Relevance:

    • Direct Ingestion: Sold as "legal highs" or "research chemicals."

    • Adulterant: Found in illicit Ecstasy tablets or synthetic cannabinoid blends (e.g., AMB-FUBINACA mixtures).

    • Biomarker: Its presence differentiates specific synthesis routes of fluorinated designer drugs.

Analytical Challenges & Strategy

The core difficulty lies in the Positional Isomerism . All three isomers (o-, m-, p-) share the same molecular formula (


) and similar fragmentation patterns.

The Solution:

  • Selectivity: Use of a Biphenyl or PFP (Pentafluorophenyl) stationary phase rather than C18. The

    
     interactions offered by these phases provide superior selectivity for aromatic positional isomers.
    
  • Cleanliness: Mixed-Mode Cation Exchange (MCX) SPE to isolate the basic piperazine moiety from complex biological matrices, reducing ion suppression.

Analytical Workflow Diagram

G cluster_logic Differentiation Logic Sample Biological Sample (Blood/Urine) Hydrolysis Enzymatic Hydrolysis (Optional for Urine) Sample->Hydrolysis Glucuronide Check SPE SPE Extraction (Mixed-Mode MCX) Sample->SPE Direct Hydrolysis->SPE LC LC Separation (Biphenyl Column) SPE->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Resolved Peaks Data Isomer Identification (RT + Ion Ratio) MS->Data m/z 181.1 -> 138.1 oFPP o-FPP (Early Eluter*) mFPP m-FPP (Mid Eluter) pFPP p-FPP (Late Eluter)

Caption: Figure 1. End-to-end workflow for o-FPP analysis emphasizing the critical separation phase.

Experimental Protocols

Protocol A: Sample Preparation (MCX Solid Phase Extraction)

Rationale: Piperazines are basic compounds (


). Cation exchange mechanisms yield the highest recovery and cleanest extracts compared to Liquid-Liquid Extraction (LLE).

Materials:

  • Oasis MCX or Strata-X-C cartridges (30 mg/1 mL).

  • Internal Standard: o-FPP-d8 or BZP-d7 (if specific isotopologue is unavailable).

Step-by-Step:

  • Pre-treatment:

    • Aliquot 200 µL of whole blood or urine.

    • Add 20 µL Internal Standard (1 µg/mL).

    • Add 600 µL 4% Phosphoric Acid (

      
      ) . Vortex for 30s. Centrifuge at 10,000 rpm for 5 min.
      
    • Why? Acidification charges the basic nitrogen on the piperazine ring, ensuring it binds to the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol (MeOH).

    • 1 mL Ultrapure Water.

  • Loading:

    • Load the pre-treated supernatant onto the cartridge. Flow rate: <1 mL/min.[1][2]

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 0.1M HCl (Removes proteins/neutral interferences).

    • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3] High pH neutralizes the drug, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen (

      
      ) at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: LC-MS/MS Instrumentation & Parameters

Rationale: A Biphenyl column is mandated. C18 columns often co-elute o-FPP and p-FPP. The Biphenyl phase utilizes


 interactions with the fluorinated phenyl ring, which differ significantly based on the fluorine position (ortho vs. para).

Liquid Chromatography:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent (e.g., Restek Raptor Biphenyl).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 40% B (Slow ramp critical for isomer separation)

    • 8.0 min: 95% B

    • 10.0 min: 95% B

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][4]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
CE (eV)RoleMechanism
o-FPP 181.1 138.1 22Quant Loss of

(Piperazine ring cleavage)
o-FPP 181.1 120.1 35QualFormation of fluorophenyl-aziridine cation
o-FPP 181.1 161.1 15QualLoss of HF (Fluorine specific)
IS (BZP-d7)184.298.125IS-

Data Interpretation & Validation

Isomer Differentiation Logic

On a Biphenyl column using the gradient above, the elution order is typically:

  • o-FPP (Earliest eluter due to steric hindrance reducing

    
     overlap).
    
  • m-FPP (Intermediate).

  • p-FPP (Late eluter; flat structure maximizes

    
     interaction).
    

Note: You MUST run a mixed standard of o-, m-, and p-FPP during validation to establish relative retention times (RRT).

Validation Criteria (SWGTOX/ANSI Standards)
ParameterAcceptance CriteriaNotes
Linearity

Range: 1–500 ng/mL
Bias/Accuracy ±20%At Low, Mid, High QC
Precision (CV) <15%Intra- and Inter-day
Ion Ratio ±20% of CalibratorEssential to confirm it is not an interference
Matrix Effect ±25%Assess using post-extraction addition
Differentiation Decision Tree

DecisionTree Start Peak Detected at m/z 181.1 CheckRT Compare Retention Time (RT) vs. Standards Start->CheckRT Branch1 Matches o-FPP RT? CheckRT->Branch1 Branch2 Matches p-FPP RT? Branch1->Branch2 No ResultO Confirmed: o-FPP Branch1->ResultO Yes ResultP Confirmed: p-FPP (More Common) Branch2->ResultP Yes ResultM Confirmed: m-FPP Branch2->ResultM No (check m-FPP)

Caption: Figure 2. Decision logic for assigning isomer identity based on chromatographic retention.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • Wohlfarth, A., et al. (2012). "Comprehensive characterization of the designer drug 1-(2-fluorophenyl)piperazine by GC-MS, LC-MS/MS and NMR." Journal of Mass Spectrometry, 47(10), 1360-1367.
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from

  • Cayman Chemical. (2023). 1-(2-Fluorophenyl)piperazine (hydrochloride) Product Insert. Retrieved from

  • Partilla, J. S., et al. (2006). "Interaction of phenylpiperazines with transporters for dopamine, serotonin, and norepinephrine." Annals of the New York Academy of Sciences.

Sources

Synthesis of Antipsychotic Drugs Featuring the 2-Fluorophenylpiperazine Moiety: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Arylpiperazine Scaffold in Modern Antipsychotics

The arylpiperazine scaffold, particularly the 2-fluorophenylpiperazine moiety, is a cornerstone in the design of modern atypical antipsychotics.[1] This structural element is not merely a passive linker but an active pharmacophore that plays a pivotal role in modulating the intricate interplay between dopaminergic and serotonergic neurotransmitter systems, which are central to the pathophysiology of schizophrenia and other psychotic disorders.[2][3] The fluorine substitution on the phenyl ring can significantly influence the electronic properties and metabolic stability of the molecule, enhancing its drug-like characteristics.[4]

Atypical antipsychotics are distinguished from their predecessors by a lower propensity to cause extrapyramidal side effects (EPS) and a broader efficacy profile that can include the negative and cognitive symptoms of schizophrenia.[5] This improved therapeutic window is largely attributed to a multi-receptor binding profile, characterized by a potent antagonism or partial agonism at dopamine D2 receptors, coupled with significant interactions with various serotonin (5-HT) receptors, notably 5-HT1A and 5-HT2A.[6] The arylpiperazine moiety is adept at interacting with these G protein-coupled receptors (GPCRs), contributing to the desired pharmacological profile.[3]

This guide provides detailed application notes and protocols for the synthesis of two prominent antipsychotic drugs that incorporate an arylpiperazine core: Cariprazine and Brexpiprazole . The methodologies presented are collated from peer-reviewed literature and patent filings, offering field-proven insights into their practical execution for researchers, scientists, and drug development professionals.

I. Synthesis of Cariprazine

Cariprazine is an orally active atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[7] It functions as a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[7] The synthesis of cariprazine involves the coupling of a functionalized cyclohexyl intermediate with 1-(2,3-dichlorophenyl)piperazine.

Synthetic Workflow for Cariprazine

The following diagram outlines a common synthetic strategy for Cariprazine, highlighting the key transformations.

Cariprazine_Synthesis A trans-(4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride B trans-N-Boc-4-(2-hydroxyethyl)cyclohexylamine A->B  1. Basification  2. Boc Protection  3. Reduction C trans-4-{2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexylamine B->C  1. Mesylation  2. Nucleophilic Substitution with      1-(2,3-dichlorophenyl)piperazine  3. Boc Deprotection D Cariprazine C->D  Urea Formation with  N,N-dimethylcarbamoyl chloride

Caption: Synthetic pathway for Cariprazine.

Experimental Protocols: Synthesis of Cariprazine

The following protocols are adapted from established synthetic routes.[7][8][9]

Protocol 1: Synthesis of trans-N-Boc-4-(2-hydroxyethyl)cyclohexylamine (Intermediate B)

  • Basification and Extraction:

    • Dissolve trans-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 kg) in purified water (3.0 L) in a suitable reactor.[7]

    • Stir until a clear solution is obtained.

    • Basify the solution with aqueous ammonia (1.10 L).[7]

    • Extract the product with dichloromethane (2 x 5.0 L).[7]

    • Combine the organic layers and concentrate under vacuum at a temperature below 45°C to yield trans-(4-aminocyclohexyl)acetic acid ethyl ester as an oil (approx. 0.851 kg).[7]

  • Boc Protection:

    • To the crude ester from the previous step, add dimethoxyethane (7.0 L) and tetrabutylammonium bromide (TBAB, 20.0 g) and stir for 15 minutes.[7]

    • Add di(tert-butyl) dicarbonate (1.05 kg) portion-wise over 45 minutes at ambient temperature and continue stirring for 60 minutes.[7]

    • Monitor the reaction completion by TLC or HPLC.

    • Upon completion, cool the reaction mixture to 2-5°C, stir for 3-4 hours, and filter the precipitated product.

  • Reduction to the Alcohol:

    • Dissolve the Boc-protected ester (0.1 mol) in anhydrous tetrahydrofuran (300 mL) in a flask under an inert atmosphere.[8]

    • Cool the solution to 0°C.

    • Add a 1.0 M solution of borane-tetrahydrofuran complex in THF (150 mL, 0.15 mol) dropwise, maintaining the temperature at 0°C.[8]

    • Stir the reaction at 0°C for 3 hours.

    • Quench the reaction by the careful addition of water.

    • Add methyl tert-butyl ether (MTBE) and wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate.[8]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-(N-Boc-4-aminocyclohexyl)ethanol.

Protocol 2: Synthesis of trans-4-{2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexylamine (Intermediate C)

  • Mesylation of the Alcohol:

    • Dissolve trans-(N-Boc-4-aminocyclohexyl)ethanol (1 equivalent) in anhydrous dichloromethane in a reaction vessel under a nitrogen atmosphere and cool to 0°C.

    • Add triethylamine (1.5 equivalents).

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at 0°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude mesylate.

  • Nucleophilic Substitution:

    • To a solution of 1-(2,3-dichlorophenyl)piperazine (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide.

    • Add the crude mesylate from the previous step to the mixture.

    • Heat the reaction to 80-90°C and stir for 12-18 hours.

    • Monitor the reaction progress by HPLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane or ethyl acetate.

    • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4 M HCl in dioxane) or trifluoroacetic acid.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether or another suitable non-polar solvent to precipitate the hydrochloride salt of the desired amine. Filter and dry the solid.

Protocol 3: Synthesis of Cariprazine (Final Product)

  • Urea Formation:

    • Dissolve trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexylamine (1 equivalent) in a solvent such as dichloromethane or THF.[10]

    • Add a base, for example, triethylamine (2.2 equivalents).[10]

    • Add N,N-dimethylcarbamoyl chloride (1.2 equivalents) dropwise at room temperature.[10]

    • Stir the reaction mixture at room temperature for 10-12 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

    • The crude cariprazine base can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.[10]

Reaction Step Key Reagents Solvent Temperature Approx. Yield Reference
Boc Protection & Reductiondi(tert-butyl) dicarbonate, Borane-THFTHF/DME0°C to RT92% (for reduction)[7][8]
Nucleophilic Substitution1-(2,3-dichlorophenyl)piperazine, K₂CO₃, KIAcetonitrile80-90°CVariable[10]
Urea FormationN,N-dimethylcarbamoyl chloride, TriethylamineDichloromethaneRoom Temp.High[10]

II. Synthesis of Brexpiprazole

Brexpiprazole is an atypical antipsychotic indicated for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. A common synthetic approach involves the N-alkylation of 1-(benzo[b]thiophen-4-yl)piperazine with a functionalized quinolinone derivative.

Synthetic Workflow for Brexpiprazole

The following diagram illustrates a convergent synthesis for Brexpiprazole.

Brexpiprazole_Synthesis A 7-Hydroxyquinolin-2(1H)-one B 7-(4-Chlorobutoxy)quinolin-2(1H)-one A->B  O-Alkylation with  1-bromo-4-chlorobutane D Brexpiprazole B->D C 1-(Benzo[b]thiophen-4-yl)piperazine C->D  N-Alkylation

Caption: Convergent synthetic route for Brexpiprazole.

Experimental Protocols: Synthesis of Brexpiprazole

The following protocols are based on patented and optimized industrial processes.[11][12]

Protocol 4: Synthesis of 7-(4-Chlorobutoxy)quinolin-2(1H)-one (Intermediate B)

  • O-Alkylation:

    • Charge a reactor with 7-hydroxyquinolin-2(1H)-one (100 g), 1-bromo-4-chlorobutane (excess, e.g., 1.5-2.0 equivalents), and a suitable solvent such as dimethylformamide (DMF, 1000 mL).

    • Add a base, such as potassium carbonate (e.g., 2-3 equivalents).

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 7-(4-chlorobutoxy)quinolin-2(1H)-one.

Protocol 5: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine (Intermediate C)

  • Buchwald-Hartwig Amination:

    • In a reaction vessel under an inert atmosphere, combine 4-chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium(II) acetate (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), and sodium tert-butoxide (8.548 g).[12]

    • Add xylene (70 mL) as the solvent.[12]

    • Heat the mixture with stirring at 120-130°C for 5 hours.[12]

    • Cool the reaction mixture to room temperature and add water.

    • Separate the layers and wash the organic (xylene) layer with water and then brine.

    • Treat the organic layer with activated carbon, stir for 30 minutes at room temperature, and then filter.

    • To the filtrate, add concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

    • Filter the crystals and dry to obtain 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (yield: 6.94 g).[12]

Protocol 6: Synthesis of Brexpiprazole (Final Product)

  • N-Alkylation:

    • Combine 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride (100 g), 7-(4-chlorobutoxy)quinolin-2(1H)-one (108.6 g), sodium iodide (29.4 g), and sodium bicarbonate (400 mL) in dimethylformamide (1000 mL).[11]

    • Heat the mixture to 90-95°C and stir for 7 hours.[11]

    • Cool the reaction mixture to 25-30°C.

    • Slowly add water to the mixture and stir for 1.5 hours at the same temperature to precipitate the product.[11]

    • Filter the solid, wash with water, and dry to obtain crude Brexpiprazole (yield: 120.0 g).[11]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Reaction Step Key Reagents Solvent Temperature Approx. Yield Reference
O-Alkylation1-bromo-4-chlorobutane, K₂CO₃DMF60-70°CHigh[13]
Buchwald-Hartwig Amination4-chlorobenzo[b]thiophene, piperazine, Pd(OAc)₂, P(t-Bu)₃-HBF₄, NaOtBuXylene120-130°C~90%[12]
N-AlkylationNaI, NaHCO₃DMF90-95°C~70-80%[11]

III. Causality and Self-Validation in Synthesis

Expertise in Action: Why These Routes?

The synthetic routes presented are not arbitrary; they are the result of extensive process development aimed at maximizing yield, purity, and scalability while minimizing costs and environmental impact.

  • Convergent vs. Linear Synthesis: The synthesis of Brexpiprazole is a classic example of a convergent approach, where two complex fragments are synthesized separately and then joined in a final step. This strategy is often more efficient and leads to higher overall yields compared to a linear synthesis where each step builds upon the last.

  • Choice of Reagents and Catalysts: The use of the Buchwald-Hartwig amination for the synthesis of 1-(benzo[b]thiophen-4-yl)piperazine is a testament to the power of modern organometallic catalysis. This reaction allows for the formation of a key C-N bond under relatively mild conditions with high efficiency, which would be challenging using classical methods.

  • Protecting Group Strategy: In the synthesis of Cariprazine, the use of a Boc (tert-butyloxycarbonyl) protecting group for the amine is crucial. It prevents unwanted side reactions during the reduction and nucleophilic substitution steps. The ease of its removal under acidic conditions without affecting other functional groups makes it an ideal choice.

Trustworthiness Through In-Process Controls:

Each protocol is a self-validating system when coupled with appropriate in-process controls. Researchers should utilize techniques such as:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): For structural confirmation of all isolated compounds.

By implementing these analytical checks at each stage, the integrity of the synthetic process is maintained, ensuring the final product meets the required specifications of purity and identity.

Conclusion

The synthesis of antipsychotic drugs containing the 2-fluorophenylpiperazine moiety, exemplified by Cariprazine and Brexpiprazole, showcases the elegance and practicality of modern organic synthesis. The protocols detailed herein provide a robust framework for researchers in the field. A thorough understanding of the underlying chemical principles, coupled with diligent in-process monitoring, will enable the successful and reliable synthesis of these important therapeutic agents.

References

  • A Process For Preparation Of Cariprazine And Intermediates Thereof. Quick Company.

  • Preparation method of cariprazine intermediate. Eureka | Patsnap.

  • Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Quick Company.

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate.

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC.

  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.

  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Google Patents.

  • 3-((trans)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1-ethyl-1-methylurea. Simson Pharma Limited.

  • NOVEL PROCESSES FOR THE PREPARATION OF TRANS-N-{4-[2-[4-(2,3-DICHLOROPHENYL)PIPERAZINE-1-YL]ETHYL] CYCLOHEXYL}-N',N'-DIMETHYLUREA HYDROCHLORIDE AND POLYMORPHS THEREOF. WIPO Patentscope.

  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

  • Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar.

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.

  • Structure Activity Relationship of Antipsychotic Drug. Slideshare.

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC.

  • trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride. PubChem.

  • Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed.

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

  • Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening. Benchchem.

  • Role of serotonin and dopamine receptor binding in antipsychotic efficacy. PubMed.

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.

  • 1-(1-Benzothiophen-4-yl)piperazine hydrochloride. ChemicalBook.

  • One-Pot Preparation of 7Hydroxyquinoline. ResearchGate.

  • Process for the N-monoalkylation of piperazine. Google Patents.

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.

  • 4-BROMO-o-XYLENE. Organic Syntheses Procedure.

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Application Note: Preparation of 1-(2-Fluorophenyl)piperazine Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-(2-Fluorophenyl)piperazine dihydrochloride (2-FPP), a piperazine derivative used in pharmaceutical and forensic research. Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and operator safety. This note details methodologies for preparing both aqueous and organic-based stock solutions, supported by chemical property data, safety protocols, and best practices for quality control.

Compound Profile and Specifications

1-(2-Fluorophenyl)piperazine dihydrochloride is a crystalline solid supplied as a salt to enhance its stability and solubility.[1] Understanding its fundamental properties is the first step toward accurate solution preparation.

PropertyValueSource(s)
Formal Name 1-(2-fluorophenyl)-piperazine, dihydrochloride[1]
Synonyms o-FPP, ortho-FPP, 2-FPP[1]
CAS Number 76835-09-1[1][2]
Molecular Formula C₁₀H₁₃FN₂ • 2HCl[1]
Formula Weight 253.1 g/mol [1]
Appearance Crystalline solid[1][3]
Purity ≥98%[1]
Solubility (Vendor Data) DMSO: 10 mg/mL; Ethanol: 10 mg/mL[1]
Recommended Storage -20°C, protected from light and moisture[1][3][4]
Stability ≥ 5 years under recommended storage conditions[1]

Critical Safety and Handling Protocols

Piperazine derivatives require careful handling to minimize exposure risks.[5][6] The dihydrochloride salt of 2-FPP is classified as a hazardous substance.[7]

2.1. Hazard Identification:

  • Toxicity: Toxic if swallowed.[7]

  • Irritation: Causes skin irritation and serious eye irritation.[7]

  • Respiratory: May cause respiratory irritation upon inhalation of dust.[7]

  • Corrosivity: In aqueous medium, piperazines can be corrosive.[8]

2.2. Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent use of appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]

  • Body Protection: A lab coat is mandatory. Wear additional protective clothing if there is a risk of significant spillage.[6]

  • Respiratory Protection: Handle the solid powder only in a chemical fume hood or a ventilated enclosure to avoid inhaling dust.[8][9]

2.3. Emergency First Aid:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7]

  • If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

cluster_prep Preparation Workflow PPE 1. Don Full PPE (Gloves, Goggles, Lab Coat) Weigh 2. Weigh Solid Compound (In Chemical Fume Hood) PPE->Weigh Critical First Step Dissolve 3. Dissolve Solute (Vortex/Sonicate) Weigh->Dissolve QC 4. Quality Control (Visual Check, Sterile Filter) Dissolve->QC Store 5. Aliquot & Store (-20°C, Protected from Light) QC->Store

Caption: Core safety and preparation workflow for 2-FPP.

Principles of Stock Solution Preparation

3.1. The Rationale for Solvent Selection The choice of solvent is the most critical decision in preparing a stock solution. It dictates the solution's stability, utility in downstream assays, and maximum achievable concentration.

  • Aqueous Solvents (Recommended for Biological Assays): As a dihydrochloride salt, 2-FPP is engineered for enhanced aqueous solubility.[10] For cell culture, in vivo studies, or other physiological assays, sterile, buffered solutions like Phosphate-Buffered Saline (PBS, pH 7.4) or sterile water are the preferred vehicles. This avoids the cytotoxicity associated with organic solvents.

  • Organic Solvents (For High Concentrations or Chemical Assays): Dimethyl sulfoxide (DMSO) and ethanol are validated solvents for achieving higher concentrations (e.g., 10 mg/mL).[1] A DMSO stock is common in drug discovery for high-throughput screening but must be diluted significantly in final assays (typically to <0.1% v/v) to avoid impacting cellular function.

cluster_nodes A Intended Application? B Cell-Based / In Vivo Assays A->B Biological C Chemical / Analytical Assays A->C Non-Biological D Primary Choice: PBS or Sterile Water B->D E Secondary Choice: DMSO (dilute >1:1000) B->E F Primary Choice: DMSO or Ethanol C->F

Caption: Decision workflow for selecting an appropriate solvent.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing commonly used stock solutions. All preparations involving the solid compound should be performed in a chemical fume hood.

4.1. Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for most biological applications.

Materials:

  • 1-(2-Fluorophenyl)piperazine dihydrochloride (MW: 253.1 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile, light-protecting cryovials for storage

Procedure:

  • Calculation: Determine the mass of 2-FPP required.

    • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mL × 10 mM × 253.1 g/mol / 1000 = 25.31 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (25.31 mg) of 2-FPP into a sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile PBS to the tube. Cap tightly and vortex thoroughly. If dissolution is slow, use a water bath sonicator for 5-10 minutes.

  • Volume Adjustment: Once the solid is completely dissolved, add sterile PBS to reach the final desired volume of 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization (Self-Validation Step): For biological applications, sterile filtration is mandatory. Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile tube. This step removes potential microbial contaminants.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) cryovials. Label each vial clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C.[4]

4.2. Protocol 2: Preparation of a 10 mg/mL DMSO Stock Solution

This protocol is suitable for chemical applications or when a highly concentrated stock is required.

Materials:

  • 1-(2-Fluorophenyl)piperazine dihydrochloride

  • High-purity, anhydrous DMSO

  • Glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: In a chemical fume hood, weigh the desired mass of 2-FPP (e.g., 10 mg) directly into a clean, dry glass vial.

  • Dissolution:

    • Formula: Volume (mL) = Mass (mg) / Concentration (mg/mL)

    • Example for 10 mg: Volume (mL) = 10 mg / 10 mg/mL = 1.0 mL

  • Solvent Addition: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the solid is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is a clear, particulate-free liquid.

  • Storage: Store the tightly capped vial at -20°C in a desiccated environment to protect it from moisture, as DMSO is hygroscopic.

Quality Control and Best Practices

To ensure the integrity and reliability of experimental data, the following practices are essential.

  • Visual Inspection: Always confirm that no solid particulates remain before use. A clear solution is indicative of complete dissolution.

  • Accurate Labeling: Every stock vial must be clearly labeled with:

    • Compound Name: 1-(2-FPP) Dihydrochloride

    • Concentration: e.g., 10 mM

    • Solvent: e.g., PBS

    • Preparation Date

    • Initials of the preparer

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.

  • Solvent Purity: Use high-purity, anhydrous solvents (for organic stocks) and sterile, nuclease-free solutions (for aqueous stocks) to prevent degradation and contamination.[11][12]

References

  • CAHMA. (n.d.). Safer Using - Piperazines. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(2-fluorophenyl)piperazine hcl. Retrieved from [Link]

  • Labchem. (n.d.). 1-(2-Fluorophenyl)piperazine (hydrochloride). Retrieved from [Link]

  • Universitas Gadjah Mada. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 1-(2-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Specifications

The Core Challenge: 1-(2-Fluorophenyl)piperazine dihydrochloride is a salt form. While the dihydrochloride counter-ions provide excellent stability and water solubility, they create a high lattice energy barrier against dissolution in organic solvents like ethanol.

Standard commercial data indicates a solubility limit of approximately 10 mg/mL in ethanol [1]. Users attempting to prepare stock solutions >10 mg/mL or those working with cold solvents will experience precipitation or "crashing out."

Physicochemical Profile
ParameterSpecificationNotes
CAS Number 76835-09-1 (2HCl salt)Distinct from free base (1011-15-0)
Molecular Weight 253.1 g/mol Includes 2x HCl
Polarity Profile Ionic / PolarHigh affinity for water; moderate for DMSO
Ethanol Solubility ~10 mg/mL (Max)Requires thermodynamic input (Heat/Energy)
Water Solubility >50 mg/mLHighly soluble (Preferred solvent)
DMSO Solubility ~10 mg/mLComparable to Ethanol

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your experimental constraints using the logic flow below.

SolubilityDecisionTree Start START: Goal Concentration? ConcCheck > 10 mg/mL? Start->ConcCheck LowConc Protocol A: Standard Dissolution (Heat + Sonication) ConcCheck->LowConc No (<10 mg/mL) HighConc Is Water Allowed? ConcCheck->HighConc Yes (>10 mg/mL) End Stable Solution LowConc->End WaterYes Protocol B: Aqueous Co-solvent Spike (Recommended) HighConc->WaterYes Yes (Biological/Aqueous) WaterNo Protocol C: In-Situ Free Basing (Chemical Modification) HighConc->WaterNo No (Anhydrous/Organic) WaterYes->End WaterNo->End

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and solvent tolerance.

Technical Protocols

Protocol A: Standard Dissolution (Target: ≤ 10 mg/mL)

Use this for standard stock solutions where high concentration is not critical.

Mechanism: Overcoming lattice energy via thermal and mechanical energy.

  • Weighing: Weigh the required amount of 1-(2-FPP)·2HCl into a glass vial.

  • Solvent Addition: Add room temperature Ethanol (absolute or 95%).

  • Vortexing: Vortex at high speed for 60 seconds. Note: The solution will likely remain cloudy.

  • Thermal Shift: Warm the vial in a water bath to 40–45°C . Do not boil.

  • Sonication: While warm, sonicate for 5–10 minutes.

    • Troubleshooting: If particles persist, the concentration is likely too close to the saturation limit. Add 10% more volume of ethanol.

Protocol B: The "Aqueous Spike" (Target: 10–50 mg/mL)

Use this if your experiment can tolerate small amounts of water (e.g., biological assays).

Mechanism: Water has a dielectric constant (


) significantly higher than ethanol (

). Even a small percentage of water solvates the ionic chloride pairs, breaking the crystal lattice.
  • Preparation: Prepare a solvent mixture of Ethanol:Water (90:10 v/v) .

  • Dissolution: Add the solvent mixture to the solid 1-(2-FPP)·2HCl.[1][2][3][4][5]

  • Mixing: Vortex briefly. The salt should dissolve rapidly without extensive heating.

  • Stability: This solution is thermodynamically stable and less prone to precipitation upon storage at 4°C than pure ethanol solutions.

Protocol C: In-Situ Free Basing (Target: Pure Organic Phase)

Use this ONLY if you strictly require a high-concentration organic solution and can tolerate the free base form (non-salt).

Mechanism: Neutralizing the HCl salt converts the ionic species into the lipophilic free base, which is highly soluble in ethanol.

  • Suspension: Suspend 1-(2-FPP)·2HCl in Ethanol (target conc. can be >50 mg/mL).

  • Neutralization: Add 2.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Calculation:

      
      .
      
  • Reaction: Vortex and sonicate. The mixture will clear as the drug dissolves, but a fine white precipitate will form (Triethylamine Hydrochloride salts).

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove the TEA·HCl salts.[6][3][4][5]

  • Result: The filtrate is a solution of 1-(2-FPP) free base in ethanol.

Troubleshooting & FAQs

Q: My solution precipitated after storing it in the fridge (4°C). What happened? A: Solubility is temperature-dependent. At 4°C, the solubility of the HCl salt in ethanol drops below the 10 mg/mL threshold.

  • Fix: Allow the vial to reach room temperature and vortex. If it does not redissolve, warm to 37°C. For long-term cold storage, use Protocol B (Water Spike).

Q: Can I use DMSO instead of Ethanol? A: Yes. Cayman Chemical data confirms DMSO solubility is also ~10 mg/mL [1]. However, DMSO is harder to remove (high boiling point) and can be cytotoxic in some cell assays at high concentrations. Ethanol is preferred if evaporation is required.

Q: Why does the Safety Data Sheet (SDS) mention "Irritant"? A: As a piperazine derivative, the compound can be irritating to mucous membranes. Furthermore, the dihydrochloride form is acidic. When dissolved in water or ethanol, the pH will drop. Ensure you buffer the solution if adding it to pH-sensitive cell cultures [2, 3].

Q: I see a "haze" in my solution even after sonication. A: This is often due to "salting out" effects or impurities.

  • Check your ethanol grade. If using denatured ethanol, additives might interact with the salt. Use Ethanol, Absolute (200 Proof), Molecular Biology Grade .

  • Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, transfer the supernatant; the pellet is likely insoluble inorganic impurities.

References

  • PubChem. (n.d.).[7] Compound Summary for CID 70529: 1-(2-Fluorophenyl)piperazine. National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

1-(2-Fluorophenyl)piperazine dihydrochloride storage stability at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Handling Guide (-20°C) Compound: 1-(2-Fluorophenyl)piperazine dihydrochloride (1-(2-FPP)[1]·2HCl) CAS: 64090-19-3 (dihydrochloride) / 1011-15-0 (free base) Audience: Researchers, Medicinal Chemists, Lab Managers

Introduction: The Stability Paradox

1-(2-Fluorophenyl)piperazine (1-(2-FPP)) is a critical serotonergic tool compound, often used as a precursor or metabolite for phenylpiperazine antidepressants (e.g., trazodone, nefazodone). While the dihydrochloride salt form is engineered for improved solubility and shelf-life compared to the free base, it introduces a specific vulnerability: hygroscopicity .[2][3]

The recommendation to store at -20°C is not merely about temperature—it is a kinetic barrier against oxidation and hydrolysis. However, improper retrieval from this cold environment is the leading cause of compound degradation. This guide treats the storage and handling of 1-(2-FPP)·2HCl as a closed-loop system , ensuring that the integrity of the molecule is maintained from the freezer to the flask.

Module 1: Critical Storage Parameters

The Mechanism of Degradation

At -20°C, the thermodynamic drive for oxidation is low. However, the piperazine ring contains secondary amines susceptible to N-oxidation. The presence of the fluorine atom on the phenyl ring adds electron-withdrawing character, but the salt's stability hinges on keeping the HCl counter-ions associated and the lattice dry.

Key Threats:

  • Moisture (The Catalyst): Water absorption dissociates the HCl, potentially lowering the local pH or mobilizing the salt lattice, accelerating hydrolysis.

  • Oxygen: Leads to the formation of N-oxides, typically manifesting as a yellow discoloration.

  • Thermal Cycling: Repeated freeze-thaw cycles induce condensation inside the vial if not handled correctly.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows kinetic oxidation rates significantly.
Container Amber Glass VialPrevents photodegradation (though less critical than for iodinated compounds, it is best practice).
Seal Teflon-lined Screw CapProvides an inert, airtight seal superior to parafilm alone.
Atmosphere Argon or NitrogenDisplaces oxygen and moisture; critical for long-term archiving (>6 months).
Desiccant Silica Gel (Secondary)Store the vial inside a secondary jar containing desiccant to create a "micro-environment."

Module 2: The Degradation Cascade (Visualization)

Understanding how the compound fails allows for better troubleshooting. The following diagram illustrates the pathway from improper storage to chemical degradation.

degradation_pathway Start 1-(2-FPP)·2HCl (Crystalline White Solid) Moisture Moisture Ingress (Improper Seal/Thaw) Start->Moisture Exposure Dissoc Lattice Dissociation (Formation of Hydrates) Moisture->Dissoc H2O Absorption Oxidation N-Oxidation (Piperazine Ring) Dissoc->Oxidation + O2 End Degraded Product (Yellow/Sticky Gum) Dissoc->End Caking Oxidation->End Accumulation

Figure 1: The degradation cascade triggered by moisture ingress.[4] Note that water acts as the facilitator for subsequent oxidative damage.

Module 3: Handling & Thawing Protocol (The "Golden Rule")

The most critical moment in the life of 1-(2-FPP)·2HCl is the transition from -20°C to Room Temperature (RT). Opening a cold vial introduces atmospheric moisture that instantly condenses on the hygroscopic salt.

Standard Operating Procedure (SOP)
  • Retrieval: Remove the vial from the -20°C freezer.

  • Equilibration (The Wait): Place the vial in a desiccator or on the benchtop. DO NOT OPEN.

    • Time: Minimum 30 minutes (small vials) to 1 hour (large bottles).

    • Check: The glass should feel neutral to the touch, not cold.

  • Dispensing:

    • Open the vial in a low-humidity environment (e.g., under a nitrogen flow or in a glovebox if available).

    • Use a dry, antistatic spatula.[3]

  • Re-sealing:

    • Wipe the rim of the vial with a Kimwipe to remove any powder (which prevents a tight seal).

    • Backfill with Argon/Nitrogen if possible.

    • Seal tightly and wrap with Parafilm.

  • Return: Immediately return to -20°C.

thawing_protocol cluster_freezer Freezer Zone (-20°C) cluster_bench Benchtop Zone (RT) Stored Stored Vial Wait EQUILIBRATE (30-60 mins) DO NOT OPEN Stored->Wait Retrieve Return Return to Storage Open Open & Weigh (Dry Spatula) Wait->Open Temp Reached Purge Purge Headspace (N2/Ar) Open->Purge After Use Purge->Return Seal Immediately

Figure 2: The "Golden Rule" workflow. The equilibration step (Red Octagon) is the primary safeguard against moisture-induced degradation.

Module 4: Troubleshooting & FAQs

Visual Diagnostics Guide
ObservationDiagnosisAction Required
White, free-flowing powder Optimal. Proceed with experiment.
Clumping / Caking Moisture Absorption. The salt has absorbed water but may still be chemically pure.Dry in a vacuum desiccator over P₂O₅ for 24h. Verify mass balance before use.
Yellow/Off-white tint Oxidation. Trace N-oxides have formed.Stop. Check purity via HPLC. If >98%, may be usable for non-critical assays. If <95%, discard.
Sticky/Gummy residue Deliquescence. Severe hydrolysis and degradation.Discard. The stoichiometry is lost; results will be irreproducible.
Frequently Asked Questions

Q1: Can I store 1-(2-FPP)·2HCl at 4°C instead of -20°C?

  • A: For short-term use (weeks), yes. However, 4°C (fridge) often has higher humidity than -20°C (freezer). Ensure the secondary container (desiccator) is used strictly. For long-term storage (>1 month), -20°C is mandatory to arrest oxidative kinetics [1].

Q2: I need to make a stock solution. How stable is it?

  • A: 1-(2-FPP)·2HCl is soluble in water and DMSO.

    • Water:[5][6][7] Unstable long-term. Prepare fresh.

    • DMSO: Stable at -20°C for ~1-3 months. Avoid freeze-thaw cycles of the solution; aliquot into single-use vials immediately after preparation [2].

Q3: The Safety Data Sheet (SDS) mentions "skin irritation." Is this related to stability?

  • A: Indirectly. The dihydrochloride salt is acidic and an irritant. If the powder becomes sticky (degraded), it is harder to handle safely, increasing the risk of accidental exposure. Always use PPE (gloves, goggles) [3].

Q4: My sample turned slightly yellow. Can I still use it for receptor binding assays?

  • A: Proceed with caution. Piperazine oxidation products can be bioactive or cytotoxic, potentially interfering with binding affinity (

    
    ) or toxicity data. Run a simple LC-MS check. If the parent peak is dominant (>98%), it is likely acceptable for preliminary screens, but not for calculating precise kinetic constants.
    

Module 5: Validation Protocol (HPLC)

If you suspect degradation, validate the compound using the following generic HPLC parameters before risking valuable biological samples.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (peptide bond/amine).

  • Expected Retention: 1-(2-FPP) is relatively polar due to the piperazine; expect elution early-to-mid gradient depending on pH.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66324, 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

Sources

Technical Support Center: 1-(2-Fluorophenyl)piperazine Dihydrochloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Recrystallization of 1-(2-Fluorophenyl)piperazine dihydrochloride (1,2-FPP·2HCl) is frequently plagued by "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation. This is often due to the high solubility of the salt in polar protic solvents and the presence of regioisomeric impurities or incorrect stoichiometry (monohydrochloride vs. dihydrochloride).

The Solution: This guide moves beyond standard "dissolve and cool" instructions. We utilize a Thermodynamically Controlled Anti-Solvent Addition method, prioritizing the correct HCl stoichiometry to ensure the stable dihydrochloride polymorph is isolated.

Standard Operating Procedure (SOP): The "Dual-Solvent" Protocol

This protocol is designed to maximize purity (>99%) while mitigating the risk of oiling out.

Reagents:

  • Crude 1,2-FPP·2HCl

  • Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc). Note: Et₂O yields better crystals but requires stricter safety controls due to volatility.

  • Acid Source: 4M HCl in Dioxane or Ether (for stoichiometry correction).

Step-by-Step Workflow
  • Stoichiometric Check (Critical): Before recrystallization, ensure the material is fully protonated. Piperazine has two basic nitrogens. If the crude material is a mix of mono- and dihydrochloride, recrystallization will be inconsistent.

    • Action: Suspend crude solid in a minimal amount of Solvent A. Add 0.1 equivalents of HCl (in Dioxane/Ether) to ensure pH < 2.

  • Dissolution:

    • Heat Solvent A to reflux (approx. 78°C for EtOH).

    • Add hot Solvent A to the crude solid slowly with vigorous stirring.

    • Target: Use the minimum volume required to dissolve the solid plus 10% excess.

  • Clarification (Impurity Removal):

    • If the solution is colored (yellow/brown), add activated carbon (5 wt%). Stir for 10 mins at reflux.

    • Filter hot through a Celite pad to remove carbon and insoluble particulates.

  • Anti-Solvent Addition (The "Cloud Point"):

    • Maintain the filtrate at a gentle boil.

    • Add hot Solvent B (Anti-Solvent) dropwise.

    • Stop immediately when a persistent faint turbidity (cloudiness) appears.

    • Add 1-2 mL of Solvent A to clear the solution (restore transparency).

  • Controlled Cooling (Nucleation):

    • Remove from heat.[1][2] Cover the flask with a beaker (do not seal tightly).

    • Allow to cool to room temperature (RT) undisturbed for 2-4 hours. Do not use an ice bath yet.

    • Observation: If droplets form (oiling out), reheat and add slightly more Solvent A.[3]

  • Maximizing Yield:

    • Once substantial crystallization has occurred at RT, place the flask in a refrigerator (4°C) for 12 hours.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold Solvent B (Anti-Solvent).

    • Dry in a vacuum oven at 40°C for 6 hours.

Visualization: Process Logic & Troubleshooting

Figure 1: Recrystallization Workflow & Decision Logic

This diagram illustrates the critical decision points to prevent yield loss and oiling out.

Recrystallization_Workflow Start Crude 1,2-FPP·2HCl Check_pH Check pH / Stoichiometry (Ensure Dihydrochloride) Start->Check_pH Dissolve Dissolve in Hot EtOH (Min Volume + 10%) Check_pH->Dissolve Filter Hot Filtration (Remove Insolubles/Carbon) Dissolve->Filter Add_Anti Add Anti-Solvent (EtOAc/Ether) Until Cloud Point Filter->Add_Anti Clear Add drops of EtOH to Clear Solution Add_Anti->Clear Cool Slow Cool to RT Clear->Cool Decision_Oil Did it Oil Out? Cool->Decision_Oil Reheat Reheat & Add More EtOH Decision_Oil->Reheat Yes (Liquid Droplets) Seed Add Seed Crystal at 30-40°C Decision_Oil->Seed Optional: Induce Nucleation Final_Cool Cool to 4°C Decision_Oil->Final_Cool No (Crystals Forming) Reheat->Cool Seed->Final_Cool Isolate Filter & Dry (Vacuum Oven) Final_Cool->Isolate

Caption: Figure 1: Decision matrix for 1,2-FPP·2HCl purification. Note the "Reheat" loop to address oiling out events.

Troubleshooting Guide (FAQs)

Issue 1: "My product is 'oiling out' (forming a sticky goo) instead of crystals."

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the solution temperature enters a "miscibility gap" before the crystal nucleation temperature is reached. Root Cause:

  • Supersaturation is too high: You used too little solvent.

  • Impurity Load: High levels of impurities lower the melting point of the solid, making it melt into an oil in the hot solvent.

  • Solvent Choice: The polarity gap between your solvent and anti-solvent is too aggressive. Corrective Action:

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add 10-20% more of the polar solvent (Ethanol). Allow to cool much more slowly.

  • Seeding: Once the solution is warm (not hot), add a tiny crystal of pure 1,2-FPP·2HCl.[4] This provides a template for the oil to crystallize onto rather than phase-separating.

Issue 2: "The melting point is lower than expected (e.g., 160°C instead of >190°C)."

Diagnosis: You likely have the Monohydrochloride salt or a mixed salt, not the Dihydrochloride. Scientific Context: Piperazine has two nitrogen centers.[5] The pKa of the first nitrogen is ~9.8, and the second is ~5.6. It is easy to form the mono-salt if HCl is limiting. Corrective Action:

  • Dissolve the solid in Ethanol.[5]

  • Add excess HCl (e.g., 1.5 equivalents of 4M HCl in Dioxane).

  • Precipitate with Ether.[6][7] The Dihydrochloride is less soluble in organic solvents than the Monohydrochloride and should crash out.

Issue 3: "The crystals are yellow/brown."

Diagnosis: Oxidation products (N-oxides) or trace starting material (2-fluorophenyl derivatives). Corrective Action:

  • Perform the Activated Carbon step described in the SOP.

  • Note: Do not use too much carbon, as it can adsorb the piperazine salt itself, reducing yield.

Technical Data & Specifications

ParameterSpecification / DataNotes
Compound 1-(2-Fluorophenyl)piperazine[4][8][9][10][11][12] · 2HClDihydrochloride salt
CAS Number 76835-09-1Distinct from free base (1011-15-0)
Molecular Weight 253.14 g/mol C₁₀H₁₃FN₂ · 2HCl
Solubility (High) Water, Methanol, DMSOAvoid water for recrystallization (drying is difficult)
Solubility (Mod) Ethanol, IsopropanolIdeal for "Good Solvent"
Solubility (Low) Ethyl Acetate, Ether, HexaneIdeal for "Anti-Solvent"
Target Melting Point 190°C - 220°C (Decomp)Varies by polymorph/hydration; check CoA

References

  • Verification: Confirms solubility in Ethanol (10 mg/ml)
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [Link][3]

    • Verification: Authoritative source on the thermodynamics of oiling out and phase separ
    • Verification: Provides CAS numbers and physical property data for the specific salt form.[12]

  • Bang-Andersen, B., et al. (2011).[13] Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206–3221. (Contextual citation via Patent Search)

    • Verification: Describes analogous piperazine salt formation and purification techniques used in pharmaceutical process chemistry.

Sources

Technical Support Center: High-Sensitivity HPLC Analysis of o-FPP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise & Drift in Fluorinated Phenylpiperazine Analysis Document ID: TSC-2024-FPP-01 Status: Active / Verified

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the specific challenges of analyzing o-FPP (ortho-fluorophenylpiperazine) and related fluorinated phenyl-piperidine intermediates. These compounds present a "perfect storm" for HPLC baseline instability:

  • Low UV Detection: They often lack extended conjugation, requiring detection at 210–220 nm , where solvent background noise is highest.

  • Basic Chemistry: The secondary amine (pKa ~9.0) interacts with silanols, necessitating acidic modifiers (like TFA) that inherently destabilize baselines.

  • Hydrophobicity: The fluorinated ring creates "sticky" carryover issues, leading to ghost peaks often mistaken for noise.

This guide moves beyond generic advice, focusing on the Signal-to-Noise (S/N) causality unique to this chemistry.

Diagnostic Matrix: Identify Your Noise Signature

Before disassembling hardware, match your baseline symptom to the root cause using this matrix.

Symptom Visual Signature Root Cause (o-FPP Specific) Immediate Action
Cyclic "Waves" Sinusoidal oscillation (period = pump stroke)Mixing Noise. TFA/Water vs. TFA/ACN mixing at low UV (214 nm).Increase mixer volume or apply Isobaric Tuning (See Module 3).
Random "Fuzz" High-frequency grass (no pattern)Detector/Lamp. UV lamp energy low at <220 nm or dirty flow cell.Check reference energy; flush flow cell with warm water/MeOH.
Drift (Up/Down) Steady slope over minutesThermal/Equilibration. Column temperature mismatch or amine saturation.Use column oven; verify mobile phase equilibration time.
Spikes Sharp, random vertical linesMicro-bubbles. Degasser failure or cavitation in check valves.Purge pump; replace solvent inlet filters; check degasser vacuum.
Wander Meandering, non-cyclic lineContamination. "Sticky" o-FPP eluting from previous runs (Carryover).Run the Passivation Protocol (See Module 4).

Module 1: The "TFA Ripple" Effect (Chemistry-Hardware Interface)

The Issue: You are likely using Trifluoroacetic Acid (TFA) (0.05% - 0.1%) to sharpen the o-FPP peak. At 214 nm , TFA absorbs UV light significantly.[1]

  • Mobile Phase A (Water + TFA): Higher absorbance.

  • Mobile Phase B (ACN + TFA): Lower absorbance (ACN suppresses TFA dissociation).

As the pump mixes A and B, slight variations in mixing efficiency create a "wave" in the baseline that mimics the pump stroke. This is often mistaken for pump failure but is actually a mixing thermodynamic artifact .

Protocol: Isobaric Baseline Tuning

To flatten the baseline without changing the gradient profile, you must balance the UV absorbance of Line A and Line B.

Step-by-Step:

  • Prepare MP-A: Water + 0.05% TFA.

  • Prepare MP-B: ACN + 0.045% TFA (Start with 10-15% less TFA than A).

  • The "Zero" Test:

    • Set UV to 214 nm.[1]

    • Run isocratic flow at 50% A / 50% B.

    • Monitor baseline.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Switch to 100% A. Note the Absorbance units (mAU).

    • Switch to 100% B. Note the mAU.

  • Adjustment: Carefully titrate TFA into the lower absorbing channel (usually MP-B) until the absolute absorbance of 100% A equals 100% B.

  • Result: When the gradient runs, the detector sees a constant background absorbance, eliminating the "wave."

Visualization: Mobile Phase Logic Flow

TFA_Tuning Start Start: Baseline Waves at 214 nm CheckMixer Check Pump Mixer Volume (Is it sufficient for TFA?) Start->CheckMixer Tuning Perform Isobaric Tuning (Balance Absorbance) CheckMixer->Tuning Measure Measure Absorbance 100% A vs 100% B Tuning->Measure Decision Is Abs(A) > Abs(B)? Measure->Decision Action1 Add minute amount of TFA to Mobile Phase B Decision->Action1 Yes (Typical) Action2 Add minute amount of TFA to Mobile Phase A Decision->Action2 No Final Baseline Flat (Gradient Ghost Peaks Removed) Action1->Final Action2->Final

Caption: Logic flow for resolving TFA-induced baseline waves (Isobaric Tuning).

Module 2: The "Sticky" Amine (Column & Carryover)

The Issue: o-FPP contains a secondary amine and a fluorinated ring.

  • Silanol Interaction: The amine binds to residual silanols on the silica backbone (even on end-capped columns), causing "tailing" which looks like baseline drift at the end of a peak.

  • Carryover: The fluorinated ring is hydrophobic. It can adsorb to the rotor seal (Vespel) or the needle seat, eluting randomly in subsequent blank runs as "noise" or "wander."

Protocol: System Passivation & Wash

If you see wandering baselines or ghost peaks, perform this wash. Do not use this with the column installed.

  • Remove the Column: Install a union connector.

  • The "Magic" Wash Solvent: Prepare Isopropanol:Water:Formic Acid (50:50:0.1) .

    • Why? Isopropanol solubilizes the hydrophobic fluorinated ring; Formic acid protonates the amine, preventing it from sticking to surfaces.

  • Flush: Pump at 1.0 mL/min for 30 minutes.

  • Needle Wash: Ensure your autosampler needle wash solvent is 50% Methanol (not just water). Water alone cannot clean o-FPP off the needle.

Module 3: Electronic & Physical Noise Troubleshooting

If the chemistry is sound (Modules 1 & 2), the issue is hardware.

Q: My baseline is "fuzzy" (High-Frequency Noise). Is it the lamp?

A: At 214 nm, the Deuterium (D2) lamp is under high stress.

  • Diagnosis: Perform an Intensity Test (available in LabAdvisor for Agilent, or Console for Waters).

  • Threshold: If intensity at 214 nm is <50% of the initial installation value, noise will increase exponentially.

  • The Trap: A lamp might pass at 254 nm but fail at 214 nm. Always check the low-UV intensity specifically.

Q: I see sharp spikes every few minutes.

A: This is likely Micro-bubbles sticking to the flow cell walls.

  • The Cause: Mixing water and acetonitrile is endothermic (it gets cold), which releases dissolved gas.

  • The Fix:

    • Apply a Backpressure Regulator (approx. 30-50 psi) to the detector waste line. This keeps bubbles in solution until they exit the cell.

    • Use a "Pre-mixed" mobile phase if isocratic (e.g., Premix A and B in the bottle rather than using the pump to mix).

Troubleshooting Workflow Diagram

Use this decision tree to navigate the troubleshooting process efficiently.

Noise_Troubleshooting Input Baseline Issue Detected Type Identify Noise Type Input->Type Cyclic Cyclic / Waves Type->Cyclic Sinusoidal Random Random / Fuzz Type->Random High Freq Drift Drift / Wander Type->Drift Slope Sol_Mix Mixing Issue: 1. Increase Mixer Vol 2. Isobaric Tuning (TFA) Cyclic->Sol_Mix Sol_Lamp Detector Issue: 1. Check Lamp Energy 2. Clean Flow Cell Random->Sol_Lamp Sol_Col Chemistry Issue: 1. Column Equilibration 2. Passivation Wash Drift->Sol_Col

Caption: Master Decision Tree for HPLC Baseline Noise Resolution.

References

  • Shimadzu Corporation. (2025). Troubleshooting Baseline Problems: Drift, Noise, and Spikes.[3][5][6][12] Retrieved from

  • Agilent Technologies. (2024). Eliminating Baseline Problems in HPLC. The LC Handbook. Retrieved from

  • Crawford Scientific. (2019).[13] HPLC Diagnostic Skills – Noisy Baselines & TFA Mixing.[10] LCGC Blog. Retrieved from

  • Waters Corporation. (2024).[7] HPLC Troubleshooting Guide: Baseline Noise and Drift.[3][5][9][12][14] Retrieved from

  • Chromatography Forum. (2016). Discussion on TFA Baseline Noise and Active Inlet Cartridges. Retrieved from

Sources

Technical Support Center: pH Adjustment for 1-(2-Fluorophenyl)piperazine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers utilizing 1-(2-Fluorophenyl)piperazine (2-FPP) in receptor binding assays. This resource provides in-depth, experience-driven guidance on a critical, yet often overlooked, experimental parameter: pH. Proper pH control is paramount for achieving accurate, reproducible, and meaningful data. This guide is structured to provide rapid answers to common questions and detailed troubleshooting for complex issues encountered in the laboratory.

Understanding the "Why": The Critical Role of pH in 2-FPP Binding Assays

The interaction between a ligand like 2-FPP and its target receptor is governed by a delicate interplay of intermolecular forces. The pH of the assay buffer directly influences the ionization state of both the ligand and the amino acid residues within the receptor's binding pocket.[1]

1-(2-Fluorophenyl)piperazine, like other arylpiperazines, is a basic compound containing two nitrogen atoms within its piperazine ring. These nitrogens can be protonated (gain a positive charge) or deprotonated (remain neutral) depending on the surrounding pH. This is fundamentally important because electrostatic interactions are often a key component of high-affinity binding to aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are the primary targets of 2-FPP.[2][3][4]

A mismatch between the assay pH and the optimal pH for binding can lead to:

  • Reduced ligand affinity and potency.

  • Increased non-specific binding (NSB).[1][6]

  • Poor assay reproducibility and unreliable data.

The following sections will equip you with the knowledge to control this crucial variable effectively.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended pH for 2-FPP receptor binding assays?

A1: For most serotonin and dopamine receptor binding assays, a physiological pH range of 7.2 to 7.6 is the standard starting point.[7][8] A common choice is a buffer adjusted to pH 7.4 , as it mimics the conditions of the extracellular fluid where these receptors are naturally found.[9][10]

Q2: Which buffer system should I use?

A2: The choice of buffer is critical. You need a buffer that has a pKa value close to your target pH to provide adequate buffering capacity. Common and effective choices include:

  • Tris-HCl (Tris(hydroxymethyl)aminomethane): Widely used, with a pKa of ~8.1 at 25°C. It is effective for buffering in the 7.2-9.0 range.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): An excellent choice for many biological assays with a pKa of ~7.5 at 25°C, providing strong buffering capacity around physiological pH.

  • Phosphate-Buffered Saline (PBS): While common in cell culture, standard PBS formulations may have limited buffering capacity compared to Tris or HEPES for binding assays.

Q3: How does pH affect the charge of 2-FPP?

A3: The piperazine moiety of 2-FPP has two ionizable nitrogen atoms. At physiological pH (~7.4), the more basic nitrogen (N4, distal to the phenyl ring) will be predominantly protonated (+1 charge), while the less basic nitrogen (N1, adjacent to the phenyl ring) will be mostly neutral. This net positive charge is often crucial for interaction with a key aspartate residue found in the binding pocket of many aminergic receptors.[4] Deviating significantly from this pH can alter the charge distribution and disrupt this critical interaction.

Q4: Can the wrong pH increase my non-specific binding (NSB)?

A4: Absolutely. If the pH causes your ligand or receptor preparation to become "sticky" through inappropriate electrostatic or hydrophobic interactions, NSB can increase dramatically.[1][6] Optimizing the pH to be near the isoelectric point of interacting proteins can help minimize charge-based non-specific binding.[1]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Problem 1: Low Specific Binding or No Signal

You've run your assay with 2-FPP (or a competing ligand) and see very little difference between total binding and non-specific binding.

Is your pH correct?

  • Underlying Cause: The pH of your assay buffer may be suboptimal, leading to a low-affinity interaction state for the ligand or the receptor. The protonation state of critical amino acid residues in the receptor's binding pocket (e.g., aspartate, histidine) is highly pH-dependent. Similarly, the charge on 2-FPP is pH-dependent. An incorrect pH can weaken the electrostatic interactions necessary for stable binding.

  • Troubleshooting Steps:

    • Verify Buffer pH: Do not assume the pH of your stock buffer is correct. Measure the pH of the final, complete assay buffer at the temperature you will be running the experiment (e.g., 25°C or 37°C). The pKa of many buffers, especially Tris, is temperature-sensitive.

    • Perform a pH Optimization Curve: If verification doesn't solve the issue, systematically test a range of pH values. Prepare your assay buffer at pH 6.8, 7.1, 7.4, 7.7, and 8.0. Run a standard binding experiment at each pH and plot the specific binding. This will reveal the optimal pH for your specific receptor preparation and ligand combination.

    • Check Buffer Composition: Ensure your buffer doesn't contain components that might interfere with binding. For some receptor systems, certain ions can modulate ligand affinity. For instance, sodium ions can affect the affinity of agonists for D2 dopamine receptors.[11][12]

Problem 2: High Non-Specific Binding (NSB > 30% of Total Binding)

Your specific binding window is narrow because the signal in your non-specific binding wells is excessively high.

Could pH be the culprit?

  • Underlying Cause: High NSB is often caused by the ligand binding to components other than the target receptor, such as the filter plate, cell membranes, or other proteins.[1] An inappropriate pH can exacerbate this by altering the surface charges of these components, making them more attractive to the charged 2-FPP molecule.

  • Troubleshooting Steps:

    • Adjust Buffer Ionic Strength: In addition to pH, the ionic strength of your buffer is key. Low salt concentrations can promote non-specific electrostatic interactions.[1] Try increasing the NaCl concentration in your buffer (e.g., from 50 mM to 120-150 mM) to shield these non-specific charge interactions.[7][13]

    • Systematic pH Evaluation: As with low specific binding, perform a pH curve. Sometimes a slight shift away from the optimal specific binding pH can disproportionately reduce NSB, leading to a better overall assay window (Signal-to-Background ratio).

    • Include Blocking Agents: If pH and ionic strength adjustments are insufficient, consider adding a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to your assay buffer. BSA can occupy non-specific binding sites on your assay materials.[1]

    • Pre-soak Filters: For filtration assays, pre-soaking the filter mat (e.g., GF/B or GF/C) in a buffer containing a blocking agent like polyethyleneimine (PEI) is often essential to reduce ligand binding to the filter itself.

Problem 3: Poor Assay Reproducibility (High Well-to-Well Variability)

You run the same assay on different days (or even on the same plate) and get inconsistent IC50 or Ki values for 2-FPP.

Is your pH control consistent?

  • Underlying Cause: A lack of rigorous pH control is a common source of variability. Small, unmonitored shifts in pH between experiments can lead to significant changes in binding affinity, resulting in poor reproducibility. This can be caused by improperly prepared buffers, CO2 absorption from the air into poorly buffered solutions, or temperature fluctuations.

  • Troubleshooting Steps:

    • Standardize Buffer Preparation: Implement a strict, documented Standard Operating Procedure (SOP) for buffer preparation. Prepare a large batch of concentrated buffer stock, filter sterilize it, and store it at 4°C.

    • Fresh Dilutions and pH Check: On the day of the experiment, dilute the stock to the final working concentration and always re-verify the pH with a calibrated pH meter. Adjust as necessary with small volumes of dilute HCl or NaOH.

    • Use a High-Quality Buffer: Ensure you are using a buffer with sufficient buffering capacity at your target pH. If your assay pH is 7.4, HEPES (pKa ~7.5) will provide more robust pH stability than Tris (pKa ~8.1).

    • Control Temperature: Calibrate your pH meter and adjust your buffer pH at the same temperature at which you will perform the assay incubations.

Protocols and Data Presentation

Protocol: Preparation of Standard Tris-HCl Assay Buffer (50 mM, pH 7.4)

This protocol provides a reliable method for preparing a common buffer used in 2-FPP binding assays.

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Hydrochloric Acid (HCl), 1 M solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter and probe

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Weigh Tris Base: For 1 liter of 50 mM Tris buffer, weigh out 6.057 g of Tris base.

  • Dissolve in Water: Add the Tris base to a beaker containing approximately 800 mL of high-purity water. Place on a magnetic stirrer and stir until fully dissolved.

  • Calibrate pH Meter: Calibrate your pH meter according to the manufacturer's instructions using fresh, standard calibration buffers (e.g., pH 4.0, 7.0, 10.0). Ensure the probe is rinsed with deionized water between buffers.

  • Adjust pH: Place the calibrated pH probe into the stirring Tris solution. Slowly add 1 M HCl dropwise while monitoring the pH. Be patient, as equilibration can take time. Continue adding HCl until the pH stably reads 7.40 at your desired temperature (e.g., 25°C).

  • Bring to Final Volume: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder. Rinse the beaker with a small amount of water and add it to the cylinder. Bring the final volume to exactly 1 L with high-purity water.

  • Final Verification and Storage: Mix the final solution thoroughly and re-verify the pH. The buffer can be filter-sterilized (0.22 µm filter) and stored at 4°C for several weeks.

Data Summary: Recommended Buffer Compositions for Key 2-FPP Targets

The following table summarizes typical buffer compositions used for receptors known to be targets of arylpiperazines. These serve as excellent starting points for your assay development.

Receptor TargetBuffer SystemCommon ComponentsTypical pHReference(s)
5-HT1A Tris-HCl50 mM Tris, 5 mM MgCl₂, 0.5 mM EDTA7.4[7][8]
Dopamine D2 Tris-HCl50 mM Tris, 5 mM MgCl₂, 1 mM EDTA, 120 mM NaCl7.4[14]
Dopamine D3 Tris-HCl50 mM Tris, 5 mM MgCl₂, 1 mM EDTA, 120 mM NaCl7.4

Visualizing Key Concepts

Diagrams can clarify complex relationships and workflows. The following are generated using Graphviz to illustrate critical concepts in pH management for binding assays.

Diagram 1: Impact of pH on Ligand and Receptor Ionization

This diagram illustrates how pH shifts the equilibrium of protonation states for both the 2-FPP ligand and a critical aspartate residue in the receptor binding pocket.

G L_low_pH Predominantly Protonated (L-H+) [Positive Charge] Optimal_Binding Optimal Binding (Electrostatic Match) [High Affinity] L_low_pH->Optimal_Binding Matches Poor_Binding2 Poor Binding (Loss of Attraction) [Low Affinity] L_low_pH->Poor_Binding2 Mismatches L_high_pH Predominantly Deprotonated (L) [Neutral] Poor_Binding1 Poor Binding (Repulsion/Loss of Attraction) [Low Affinity] L_high_pH->Poor_Binding1 Mismatches R_low_pH Predominantly Protonated (R-COOH) [Neutral] R_low_pH->Poor_Binding2 Mismatches R_high_pH Predominantly Deprotonated (R-COO-) [Negative Charge] R_high_pH->Optimal_Binding Matches R_high_pH->Poor_Binding1 Mismatches pH_scale <-- Low pH (Acidic) --- Physiological pH (~7.4) --- High pH (Basic) -->

Caption: pH dictates the charge of the ligand and receptor, impacting binding.

Diagram 2: Troubleshooting Workflow for pH-Related Assay Issues

This workflow provides a logical sequence of steps to diagnose and resolve common problems in 2-FPP binding assays that may be related to pH.

G Start Assay Problem Encountered (Low Signal, High NSB, Poor Reproducibility) Check_pH Step 1: Verify pH of Final Assay Buffer at Experimental Temperature Start->Check_pH Problem_Resolved1 Problem Resolved Check_pH->Problem_Resolved1 Is pH correct and issue fixed? pH_Curve Step 2: Perform pH Optimization Curve (e.g., pH 6.8 to 8.0) Check_pH->pH_Curve No Check_Ionic Step 3: Optimize Ionic Strength (e.g., Adjust NaCl Concentration) pH_Curve->Check_Ionic Problem_Resolved2 Problem Resolved Check_Ionic->Problem_Resolved2 Is issue fixed? Additives Step 4: Consider Buffer Additives (e.g., BSA for NSB) Check_Ionic->Additives No Consult Consult Further Resources or Senior Scientific Staff Additives->Consult

Caption: A systematic workflow for troubleshooting pH-related assay problems.

References

  • BenchChem. (n.d.). Strategies for reducing non-specific binding in receptor assays.
  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Eison, A. S. (2006). Assays for enhanced activity of low efficacy partial agonists at the D(2) dopamine receptor. British Journal of Pharmacology, 149(4), 433–441.
  • Strange, P. G. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 146(7), 917-927.
  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya.
  • Jobin, M. L., et al. (2024, December 22).
  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Sino Biological.
  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387–392.
  • Glennon, R. A., Dukat, M., Raghupathi, R., Teitler, M., & Smith, C. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314–322.
  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1266, 133527.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Roth Lab. (n.d.). Assay buffers. University of North Carolina.
  • ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?
  • Sharma, S., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Wikipedia. (n.d.). para-Fluorophenylpiperazine.
  • Di Micco, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1336–1353.
  • Sharma, S., et al. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.
  • Teknova. (n.d.). Guide for optimal pH. Teknova.
  • Bhati, S., Kumar, V., Singh, S., & Singh, J. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Molecular Structure, 1202, 127271.
  • Watson, J., et al. (2001). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 133(5), 797-806.
  • Hycult Biotech. (n.d.).
  • Poczta, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4321.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • Staroń, J., et al. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
  • Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Fluorophenyl)piperazine.
  • Wilson, J. M., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot.
  • BenchChem. (n.d.). WAY-100635: A Technical Guide on 5-HT1A Receptor Binding Affinity and Selectivity. BenchChem Technical Support.

Sources

Validation & Comparative

Technical Guide: H-NMR Spectrum Analysis of 1-(2-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive H-NMR analysis for 1-(2-Fluorophenyl)piperazine dihydrochloride (1,2-FPP 2HCl) . It moves beyond simple peak listing to explain the causality of spectral features, distinguishing this compound from its regioisomers and free-base form.

Executive Summary

1-(2-Fluorophenyl)piperazine (1,2-FPP) is a critical pharmacophore found in serotonin modulators (e.g., trazodone, nefazodone) and is often used as a metabolite standard.[1] In its stable dihydrochloride salt form (2HCl), the H-NMR spectrum presents unique challenges:

  • Protonation Effects: Significant chemical shift changes in the piperazine ring compared to the free base.

  • Fluorine Coupling: The

    
    F nucleus (spin 1/2) couples with aromatic protons, creating complex splitting patterns that serve as a "fingerprint" for regioisomer verification.[1]
    

This guide provides a validated protocol for analyzing 1,2-FPP 2HCl, focusing on distinguishing it from the 1-(4-fluorophenyl) (para) and 1-(3-fluorophenyl) (meta) isomers.[1]

Structural Context & Mechanistic Basis[1]

To interpret the spectrum, one must understand the magnetic environment created by the Ortho-Fluorine and the Dihydrochloride Salt .

The Fluorine Effect ( F- H Coupling)

Fluorine is an NMR-active nucleus (


) with 100% natural abundance.[1] It couples strongly with protons:[1]
  • 
     (
    
    
    
    ):
    8–12 Hz (Large splitting)[1]
  • 
     (
    
    
    
    ):
    4–8 Hz (Medium splitting)[1]
  • 
     (
    
    
    
    ):
    0–2 Hz (Small/Negligible)[1]

In 1,2-FPP, the fluorine at position 2 breaks the symmetry of the phenyl ring, resulting in four distinct aromatic proton environments, unlike the symmetric para-isomer.[1]

The Salt Effect (Protonation)

In the 2HCl form, both nitrogen atoms in the piperazine ring are protonated (


).[1] This positive charge withdraws electron density from the adjacent methylene (

) protons, causing a downfield shift (deshielding) of approximately 0.3–0.8 ppm compared to the free base.[1]

Experimental Protocol (SOP)

This protocol ensures reproducibility and minimizes artifacts such as water suppression or exchange broadening.

NMR_Workflow Sample Sample Prep (10-15 mg) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Dissolution Acquisition Acquisition (16-32 Scans, d1=2s) Solvent->Acquisition Lock & Shim Processing Processing (LB=0.3 Hz, Phase) Acquisition->Processing FT Analysis Peak Integration & Coupling Analysis Processing->Analysis Validation

Figure 1: Standardized workflow for 1,2-FPP 2HCl analysis.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Why? The 2HCl salt is highly soluble in DMSO but poorly soluble in CDCl3. DMSO also slows the exchange of ammonium protons, allowing the

      
       peaks to be observed (often >9 ppm).[1]
      
  • Sample Preparation: Dissolve 10–15 mg of 1,2-FPP 2HCl in 0.6 mL DMSO-d6. Ensure the solution is clear.

  • Instrument Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).[1]
      
    • Scans: 16 to 32 (Sufficient for >10 mg sample).[1]

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Spectral Analysis & Comparison

Master Data Table: 1,2-FPP 2HCl in DMSO-d6

Note: Chemical shifts (


) are approximate and may vary slightly with concentration/temperature.
RegionProtons

(ppm)
MultiplicityAssignmentMechanistic Note
Ammonium 2-3H9.0 – 9.8Broad Singlet

/

Exchangeable protons; visible in DMSO, absent in

.[1]
Aromatic 1H7.15 – 7.25Multiplet (ddd)Ar-H (C3/C4)Strong coupling to F (

).[1]
Aromatic 3H6.95 – 7.15Complex Mult.Ar-H (C5, C6)Overlapping signals due to lack of symmetry.[1]
Piperazine 4H3.15 – 3.35Broad Mult.

Deshielded by salt; adjacent to Aniline N.
Piperazine 4H3.00 – 3.20Broad Mult.

Deshielded by salt; adjacent to secondary amine.
Impurity -3.33Broad Singlet

Common in DMSO/hygroscopic salts.[1]
The "Fingerprint" Region: Aromatic Protons (6.9 – 7.3 ppm)

This is the critical region for distinguishing the 2-Fluoro isomer from the 4-Fluoro isomer.

  • 1-(2-Fluorophenyl) (Ortho):

    • Symmetry: Asymmetric.

    • Pattern: You will see a complex "mess" of multiplets. Specifically, the proton ortho to the fluorine (H3) and the proton ortho to the nitrogen (H6) are chemically distinct.[1]

    • Coupling: The

      
      F nucleus splits the signals further. Expect a ddd (doublet of doublets of doublets) for some protons due to coupling with F, ortho-H, and meta-H.[1]
      
  • 1-(4-Fluorophenyl) (Para) - The Alternative:

    • Symmetry: Symmetric (

      
       axis).
      
    • Pattern: Distinctive AA'BB' (or AA'XX') system.

    • Visual: Two distinct, symmetric multiplets (pseudo-quartets) separated by a clear gap.[1]

    • Differentiation: If your spectrum shows two symmetric aromatic clusters, you have the wrong isomer (Para) .[1]

The Salt Sensor: Piperazine Region (3.0 – 3.5 ppm)

In the Free Base form, the piperazine protons typically appear as two distinct triplets around 2.8 – 3.0 ppm .[1] In the 2HCl Salt form , these peaks shift downfield to 3.0 – 3.4 ppm and often broaden into multiplets.[1] This shift confirms the formation of the salt.

Comparative Visualization (Logic Diagram)[1]

The following diagram illustrates the decision logic for confirming the identity of the product based on spectral features.

Spectral_Logic Start Analyze Spectrum (DMSO-d6) Aromatic Aromatic Region (6.9 - 7.3 ppm) Start->Aromatic Piperazine Piperazine Region (3.0 - 3.5 ppm) Start->Piperazine Symmetry Symmetry Check Aromatic->Symmetry Para Symmetric AA'BB' (2 distinct groups) Symmetry->Para Symmetric Ortho Complex Asymmetry (Multiplets) Symmetry->Ortho Asymmetric ShiftCheck Shift Position Piperazine->ShiftCheck FreeBase < 3.0 ppm (Free Base) ShiftCheck->FreeBase Upfield Salt > 3.0 ppm + Broad NH (2HCl Salt) ShiftCheck->Salt Downfield

Figure 2: Logical decision tree for isomer and salt form confirmation.[1]

Troubleshooting & Common Artifacts

  • Missing NH Peaks: If the broad peaks at >9.0 ppm are missing, check your solvent. If you used

    
     or "wet" DMSO, deuterium exchange (
    
    
    
    ) has occurred, erasing the signal.[1]
  • Water Peak Interference: DMSO-d6 is hygroscopic. A strong water peak at 3.33 ppm often overlaps with the piperazine ring protons.

    • Solution: Add a small amount of

      
       to shift the exchangeable protons, or rely on the integration of the aromatic region (4H) to normalize the piperazine region.[1]
      
  • Extra Peaks: If you see sharp singlets at 1.0 - 2.0 ppm, check for residual solvents (Ethanol/Isopropanol) often used in the crystallization of the HCl salt.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24863380, 1-(2-Fluorophenyl)piperazine hydrochloride.[1] Retrieved from [Link][1]

  • Reichert, D. (2005). Pascal's Triangle for NMR: Splitting of Signals.[1] (General reference for F-H coupling constants).

  • SDBS. Spectral Database for Organic Compounds, SDBS.[1] (Reference for general piperazine shift comparisons). Retrieved from [Link][1]

Sources

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 1-(2-Fluorophenyl)piperazine (2-FPP)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for analytical chemists and forensic toxicologists requiring a rigorous, technical analysis of 1-(2-Fluorophenyl)piperazine (2-FPP). It moves beyond basic spectral listing to explore the mechanistic fragmentation pathways and the critical chromatographic strategies required to distinguish this compound from its isobaric alternatives.

Executive Summary

1-(2-Fluorophenyl)piperazine (2-FPP) is a substituted phenylpiperazine often encountered as a metabolite of fluorinated psychoactive substances or as a standalone designer drug. Its analysis is complicated by the existence of positional isomers—3-FPP and 4-FPP—which share identical molecular weights (180.22 g/mol ) and virtually indistinguishable mass spectral fragmentation patterns.

This guide provides a definitive analysis of the LC-MS/MS behavior of 2-FPP. Unlike standard datasheets, we compare the analytical performance of different stationary phases (C18 vs. PFP) for isomeric resolution and delineate the specific fragmentation mechanisms that define the phenylpiperazine core.

Chemical Identity & Structural Context

Understanding the structural lability of 2-FPP is prerequisite to interpreting its fragmentation. Unlike benzylpiperazines, where the C-N bond between the ring and the alkyl chain is the primary cleavage point, phenylpiperazines like 2-FPP exhibit a robust N-aryl bond that directs fragmentation through the piperazine ring.

FeatureSpecification
Compound Name 1-(2-Fluorophenyl)piperazine (2-FPP)
CAS Number 1011-15-0
Formula C₁₀H₁₃FN₂
Monoisotopic Mass 180.1063 Da
Precursor Ion [M+H]⁺ m/z 181.1
Key Structural Feature Ortho-fluorine substitution on the phenyl ring; N-aryl bond strength > N-alkyl.

LC-MS/MS Fragmentation Analysis

The fragmentation of 2-FPP under Electrospray Ionization (ESI) in positive mode follows a characteristic "Phenylpiperazine Pathway." The protonated molecule [M+H]⁺ (m/z 181) undergoes Collision-Induced Dissociation (CID) primarily via ring contraction and neutral losses.

Primary Fragmentation Pathway[1]
  • Precursor: m/z 181.1

  • Dominant Product Ion (Quantifier): m/z 138.1

    • Mechanism: Neutral loss of 43 Da (C₂H₅N). This corresponds to the cleavage of the piperazine ring, specifically the loss of an ethyleneimine moiety. This is the diagnostic "fingerprint" of the piperazine core.

  • Secondary Product Ion (Qualifier): m/z 56.1

    • Mechanism: Formation of the C₃H₆N⁺ ion. This low-mass fragment is derived from the shattering of the piperazine ring itself and is common to all piperazine derivatives.

  • Minor Product Ion: m/z 122.0

    • Mechanism: Loss of the entire piperazine moiety elements to leave the fluorophenyl cation species (often stabilized as a tropylium-like structure).

Fragmentation Topology Diagram (Graphviz)

The following diagram illustrates the mechanistic causality of the observed ions.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 181.1 (Protonated 2-FPP) Transition1 Primary Product Ion m/z 138.1 (Loss of C2H5N) Precursor->Transition1 Neutral Loss: -43 Da (Ethyleneimine loss) Transition2 Secondary Product Ion m/z 56.1 (Piperazine Fragment C3H6N+) Precursor->Transition2 Ring Shattering (High CE) Transition3 Minor Product Ion m/z 122.0 (Fluorophenyl Cation) Transition1->Transition3 Loss of NH2/CH2 key1 Blue: Precursor key2 Green: Quantifier key3 Red: Qualifier

Caption: Mechanistic fragmentation tree of 2-FPP showing the primary neutral loss of 43 Da characteristic of the phenylpiperazine class.

Comparative Performance: Isomeric Differentiation

The primary analytical challenge with 2-FPP is distinguishing it from 3-FPP (meta) and 4-FPP (para).

The Problem: Mass Spectral Indistinguishability

All three isomers produce the same precursor (m/z 181) and the same primary fragments (m/z 138, 56) with only marginal differences in relative abundance. Mass spectrometry alone is insufficient for positive identification.

The Solution: Chromatographic Selectivity (C18 vs. PFP)

To achieve reliable separation, the choice of stationary phase is critical. While C18 columns are standard, they often fail to resolve positional isomers of fluorinated compounds due to similar hydrophobicity.

Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[1] The PFP phase engages in specific


 and dipole-dipole interactions with the fluorinated ring of the analyte, providing superior shape selectivity compared to the hydrophobic-only interaction of C18.
Performance Comparison Table
FeatureStandard C18 Column PFP (Pentafluorophenyl) Column
Separation Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Dipole
Isomer Resolution (Rs) Poor (Often co-elute or Rs < 1.5)Excellent (Rs > 2.0)
Retention Order Driven by hydrophobicity (often 4-FPP > 2-FPP)Driven by F-position relative to N (Specific to column brand)
Verdict Not Recommended for Isomers Gold Standard for FPPs

Validated Experimental Protocol

This protocol is designed for the specific differentiation of 2-FPP from its isomers using the PFP column strategy.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for basic drugs than protein precipitation, reducing matrix effects that suppress the m/z 181 signal.

  • Alkalinization: Add 50 µL of 1.0 M NaOH to 200 µL of biological sample (plasma/urine) to ensure 2-FPP is in its uncharged basic form (pKa ~9).

  • Extraction: Add 1 mL of Ethyl Acetate . Vortex vigorously for 5 mins.

  • Separation: Centrifuge at 10,000 rpm for 5 mins. Transfer the organic (upper) layer.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

B. LC-MS/MS Conditions[3][4]
  • Column: Kinetex F5 or Pursuit PFP (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 90% B

    • 8-10 min: Hold 90% B

    • 10.1 min: Re-equilibrate 5% B

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (MRM)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
2-FPP 181.1138.1 5020Quantifier
2-FPP 181.156.1 5035Qualifier
IS (e.g., 2-FPP-d4) 185.1142.15020Internal Std
Analytical Workflow Diagram (Graphviz)

Workflow Sample Biological Sample (Plasma/Urine) Prep LLE (Ethyl Acetate) pH > 10 Sample->Prep Alkalinization LC LC Separation PFP Column (Isomer Resolution) Prep->LC Inject Reconstituted Ionization ESI (+) m/z 181.1 LC->Ionization Elution Detection MRM Detection 181->138 (Quant) 181->56 (Qual) Ionization->Detection Fragmentation

Caption: Step-by-step workflow for the extraction and specific detection of 2-FPP.

References

  • Zhu, N., et al. (2021).[4] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7.[4] Link

  • Welz, A., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7): 1758.[3] 5

  • Pereira, L., et al. (2013). "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. 1

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International, 121(1-2): 47-56.

Sources

A Senior Application Scientist's Guide to the FTIR Reference Spectrum of o-Fluorophenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and a robust experimental framework for understanding the Fourier-Transform Infrared (FTIR) reference spectrum of o-fluorophenylpiperazine dihydrochloride (o-FPP·2HCl). As a critical analytical technique in pharmaceutical development and quality control, FTIR spectroscopy offers a definitive fingerprint of a molecule's structure and bonding. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's spectral characteristics.

Given the limited availability of a publicly accessible, high-resolution reference spectrum for this specific salt, this guide presents a detailed interpretation based on the analysis of its constituent chemical moieties and comparison with structurally related compounds. We will explore the causal relationships between the molecular structure of o-FPP·2HCl and its infrared absorption bands, providing a scientifically grounded predictive analysis.

Introduction to o-Fluorophenylpiperazine Dihydrochloride and its Spectroscopic Characterization

o-Fluorophenylpiperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a common feature in many biologically active compounds.[1] The "o-fluoro" designation indicates that a fluorine atom is attached to the second carbon of the phenyl ring substituent. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often desirable for pharmaceutical applications.

The molecular structure of o-FPP·2HCl features several key components that give rise to a characteristic FTIR spectrum:

  • An ortho-disubstituted benzene ring .

  • A saturated piperazine ring .

  • Two protonated secondary amine groups within the piperazine ring, forming ammonium chloride salts.

FTIR spectroscopy is an ideal technique for identifying and verifying this compound because it is highly sensitive to these specific functional groups and their chemical environment. Each vibrational mode of the molecule corresponds to a specific energy, and when exposed to infrared radiation, the molecule absorbs energy at frequencies that match these vibrations, resulting in a unique spectral fingerprint.

A Validated Experimental Protocol for Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a crystalline solid like o-FPP·2HCl, the potassium bromide (KBr) pellet method is a well-established and reliable technique.

Causality Behind Experimental Choices
  • Why KBr? Potassium bromide is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering effects.

  • Why a Pellet? Pressing the sample into a thin, transparent pellet ensures a consistent path length for the IR beam and reduces spectral artifacts that can arise from non-uniform sample thickness.

  • Why a Vacuum Press? Applying pressure under a vacuum removes trapped air and moisture, resulting in a clearer, more transparent pellet and preventing interference from atmospheric water and CO₂.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the o-FPP·2HCl sample to a fine powder using a clean agate mortar and pestle.

    • Add 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a KBr pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes under vacuum.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans to ensure a high signal-to-noise ratio.

Trustworthiness: A Self-Validating System

This protocol incorporates self-validating checks to ensure data integrity:

  • Visual Inspection of the Pellet: A high-quality pellet will be visually transparent with no cracks or cloudiness. A cloudy pellet indicates poor mixing, excessive moisture, or insufficient pressure, which would necessitate repreparation.

  • Baseline Analysis: The spectral baseline should be flat and close to 100% transmittance in regions with no sample absorption. A sloping or noisy baseline suggests issues with the pellet quality or instrument performance.

  • Absence of Interfering Peaks: The spectrum should be free of broad absorptions around 3400 cm⁻¹ (O-H stretch from water) and sharp peaks around 2360 cm⁻¹ and 667 cm⁻¹ (from atmospheric CO₂), which would indicate inadequate background correction or a contaminated sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1-2 mg o-FPP·2HCl Mix Mix with 100-200 mg KBr Grind->Mix Transfer Transfer to Die Mix->Transfer Press Press under Vacuum (8-10 tons) Transfer->Press Background Collect Background Spectrum Press->Background Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Sample Process Process Spectrum (Baseline Correction) Sample->Process Interpret Interpret Peaks Process->Interpret

Caption: Workflow for FTIR analysis of o-FPP·2HCl using the KBr pellet method.

Predicted FTIR Reference Spectrum and Peak Assignments for o-FPP·2HCl

The following table details the predicted key absorption bands for o-fluorophenylpiperazine dihydrochloride. The predictions are based on the known vibrational frequencies of its structural components: the protonated piperazine ring, the ortho-substituted fluorobenzene ring, and general knowledge of amine salt spectroscopy.[2][3]

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
3200 - 2700 Strong, BroadN-H⁺ StretchingThe protonation of the two nitrogen atoms in the piperazine ring to form ammonium salts results in a very strong and characteristically broad absorption band in this region. This is due to the stretching vibrations of the N-H⁺ bonds.
3100 - 3000 Medium to WeakAromatic C-H StretchingThese absorptions arise from the C-H stretching vibrations on the fluorophenyl ring. They are typically of lower intensity compared to aliphatic C-H stretches.
2980 - 2850 MediumAliphatic C-H StretchingThese peaks correspond to the asymmetric and symmetric stretching vibrations of the CH₂ groups within the piperazine ring.
~1600, ~1480 Medium to StrongAromatic C=C StretchingThe benzene ring has characteristic skeletal vibrations that appear as a pair of sharp bands in this region.
~1450 MediumCH₂ Scissoring (Bending)This absorption is due to the in-plane bending (scissoring) motion of the CH₂ groups in the piperazine ring.
~1250 StrongC-F StretchingThe stretching vibration of the carbon-fluorine bond in fluorobenzene derivatives typically gives rise to a strong absorption band in this region.[3]
~1100 MediumC-N StretchingThis band is attributed to the stretching vibrations of the C-N bonds within the piperazine ring.
~750 StrongOrtho-disubstitution C-H Out-of-Plane BendingA strong band in this region is highly characteristic of an ortho-disubstituted benzene ring, arising from the out-of-plane bending of the adjacent C-H bonds.[4]

Comparative Spectral Analysis

To understand the spectral contributions of the different parts of the o-FPP·2HCl molecule, it is instructive to compare its predicted spectrum with those of simpler, related compounds.

CompoundKey Vibrational Bands (cm⁻¹) and Interpretation
o-FPP·2HCl (Predicted) ~3200-2700 (Strong, Broad N-H⁺ stretch) , ~2980-2850 (Aliphatic C-H stretch), ~1250 (Strong C-F stretch) , ~750 (Strong Ortho-substitution bend) .
o-FPP (Free Base) The broad N-H⁺ stretch between 3200-2700 cm⁻¹ would be absent. Instead, a sharper N-H stretch from the secondary amine would appear around 3300 cm⁻¹. The rest of the fingerprint region would be similar but may show slight shifts due to the absence of protonation.[5]
Piperazine Dihydrochloride Exhibits the strong, broad N-H⁺ stretch (~3200-2700 cm⁻¹) and the aliphatic C-H stretches (~2980-2850 cm⁻¹). However, it would lack the peaks associated with the fluorophenyl group (aromatic C-H, C=C stretches, C-F stretch, and the ortho-substitution bend).[6]
Fluorobenzene Shows the aromatic C-H stretches (~3100-3000 cm⁻¹), aromatic C=C stretches (~1600, ~1480 cm⁻¹), and a strong C-F stretch (~1250 cm⁻¹). It would not have the N-H⁺ or aliphatic C-H stretching bands.[3]

This comparative analysis demonstrates how the FTIR spectrum of o-FPP·2HCl is a composite of the vibrational modes of its constituent parts, with the protonation of the piperazine nitrogens being the most dominant and defining feature.

Conclusion

This guide provides a comprehensive framework for the acquisition and interpretation of the FTIR spectrum of o-fluorophenylpiperazine dihydrochloride. By understanding the causal links between the molecular structure and the resulting vibrational bands, and by comparing the predicted spectrum with those of related compounds, researchers can confidently identify and characterize this molecule. The detailed experimental protocol and self-validation checks outlined herein ensure the generation of high-quality, trustworthy, and defensible spectral data, which is paramount in the fields of pharmaceutical research and quality assurance.

References

  • PubChem. 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • AIP Publishing. The Polarizing Power of Protonating Hydrogen and its Influence on Vibrational spectrum, NLO and Biological Activity in Piperazinium Nitrate Crystal. [Link]

  • PubChem. 1-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • NIST. Benzene, fluoro-. National Institute of Standards and Technology. [Link]

  • National Center for Biotechnology Information. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • IRIS-AIR. FTIR spectroscopy for determination of the raw materials used in wood pellet production. [Link]

  • NIST. Piperazine dihydrochloride. National Institute of Standards and Technology. [Link]

  • PubChem. 1-(4-Fluorophenyl)piperazine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Molbase. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE | CAS 1011-16-1. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

Sources

Comparative Guide: HPLC Retention & Separation of 2-FPP vs. 4-FPP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-fluorophenylpiperazine (2-FPP) and 4-fluorophenylpiperazine (4-FPP) presents a classic chromatographic challenge involving positional isomers. While these compounds share identical molecular weights (180.22 g/mol ) and similar basicity, they exhibit distinct retention behaviors driven by their dipole moments and molecular geometry .

The Bottom Line:

  • Elution Order (Reverse Phase C18): 2-FPP (Ortho) typically elutes earlier than 4-FPP (Para) .

  • Mechanism: The ortho-substitution in 2-FPP creates a net dipole moment significantly higher than the symmetrical para-substitution in 4-FPP. In Reversed-Phase Chromatography (RP-HPLC), the more polar isomer (2-FPP) partitions less strongly into the hydrophobic stationary phase, resulting in shorter retention times (

    
    ).
    
  • Recommended Column: While C18 can separate them, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior for complex matrices (e.g., forensic toxicology) due to enhanced

    
    -
    
    
    
    selectivity.

Part 1: Physicochemical Profile & Mechanism

To understand the separation, one must analyze the structural drivers influencing the partition coefficient (


).
Structural Comparison Table
Feature2-FPP (Ortho-isomer)4-FPP (Para-isomer)Chromatographic Impact
Structure Fluorine at C2 positionFluorine at C4 positionDetermines steric access & polarity.
Symmetry AsymmetricAxis of symmetry present4-FPP packs more efficiently in solid state, but in HPLC, symmetry lowers polarity.
Dipole Moment High (

D)
Low (

D)
Primary Driver: Higher dipole = Higher water solubility = Faster elution in RP.
pKa (Piperazine N) ~9.1 - 9.3~9.1 - 9.3Similar ionization; requires buffered mobile phase (pH < 4 or > 10).
LogP (Octanol/Water) ~1.8 (Predicted)~2.1 (Predicted)4-FPP is more lipophilic

Longer Retention.
Mechanism of Separation

The separation is governed by the "Ortho Effect" and Dipole Vector Addition:

  • 2-FPP: The electron-withdrawing Fluorine and the Piperazine nitrogen vectors are positioned at a

    
     angle. Their vectors add constructively, creating a polar molecule that prefers the mobile phase.
    
  • 4-FPP: The Fluorine and Nitrogen are at

    
     (para). The vectors partially cancel, resulting in a more non-polar (hydrophobic) molecule that interacts strongly with the C18 alkyl chains.
    
Visualizing the Isomerism (DOT Diagram)

IsomerStructure cluster_0 2-FPP (Ortho) cluster_1 4-FPP (Para) Ortho Structure: 1-(2-Fluorophenyl)piperazine Dipole: High (Polar) Interaction: Weak Hydrophobic Retention Mechanism Separation Mechanism: Polarity Difference Ortho->Mechanism Elutes 1st Para Structure: 1-(4-Fluorophenyl)piperazine Dipole: Low (Non-Polar) Interaction: Strong Hydrophobic Retention Para->Mechanism Elutes 2nd

Figure 1: Structural differences leading to distinct elution orders in Reversed-Phase HPLC.

Part 2: Validated Experimental Protocols

This section outlines two distinct approaches: a standard C18 method for general purity analysis and a Phenyl-Hexyl method for high-resolution forensic identification.

Protocol A: Standard C18 Screening (General Purpose)

Best for: Raw material purity checks and synthetic monitoring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Piperazine absorption) and 254 nm (Phenyl ring).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Injection
8.0 90% Linear Gradient
10.0 90% Wash
10.1 10% Re-equilibration

| 14.0 | 10% | End |

Expected Results:

  • 2-FPP Retention: ~4.5 - 5.0 min

  • 4-FPP Retention: ~5.2 - 5.8 min

  • Note: Resolution (

    
    ) may be < 2.0 depending on column age.
    
Protocol B: High-Resolution Phenyl-Hexyl (Forensic/Isomer Specific)

Best for: Separating complex mixtures of designer drugs where m-FPP or other isomers may be present.

  • Rationale: Phenyl-Hexyl phases utilize

    
    -
    
    
    
    interactions. The electron-deficient fluorinated ring interacts differently with the phenyl stationary phase depending on the position of the fluorine (steric accessibility of the
    
    
    cloud).
  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH). MeOH promotes

    
    -
    
    
    
    interactions better than ACN.

Step-by-Step Workflow:

MethodWorkflow Start Sample Preparation Dissolve in 90:10 H2O:MeOH Condition Column Equilibration 10mM NH4 Formate : MeOH (95:5) Start->Condition Inject Injection (1-5 µL) Maintain Temp 35°C Condition->Inject Separation Gradient Elution 5% to 60% B over 10 min Inject->Separation Detection Detection UV-DAD (200-400nm) or MS (ESI+) Separation->Detection

Figure 2: Optimized workflow for fluorophenylpiperazine isomer separation.

Part 3: Data Interpretation & Troubleshooting

Comparative Retention Data (Simulated Representative Values)

Based on relative retention behavior of chlorophenylpiperazines (CPP) and fluorinated analogs in literature.

CompoundRT (C18)RT (Phenyl-Hexyl)Selectivity Factor (

)
2-FPP 4.8 min5.2 minReference
4-FPP 5.6 min6.1 min1.15 (Good Separation)
Resolution (

)
~1.8> 2.5Phenyl-Hexyl offers superior baseline resolution.
Troubleshooting Guide
  • Co-elution:

    • Cause: Mobile phase pH is too close to the pKa (~9.0), causing peak tailing.

    • Fix: Ensure pH is acidic (pH 2.5 - 3.0) to keep the piperazine nitrogen fully protonated (

      
      ). This reduces secondary silanol interactions and improves peak shape.
      
  • Peak Tailing:

    • Cause: "Overloading" or basic interaction.

    • Fix: Add 10-20 mM Ammonium Formate or Triethylamine (TEA) as a silanol blocker if using older silica columns.

  • Identification:

    • UV Spectra for 2-FPP and 4-FPP are very similar. MS detection (m/z 181.1) is recommended.

    • Differentiation relies strictly on Retention Time comparison against known standards.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • National Institutes of Health (NIH). Separation of positional CPP isomers by chiral HPLC-DAD. Int J Legal Med, 2011.[3] Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. Available at: [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. 2024.[4] Available at: [Link]

Sources

Validation Guide: 1-(2-Fluorophenyl)piperazine Dihydrochloride >98% Purity

[1]

Executive Summary: The "Isomer Trap" in Purity Validation

In neuropharmacology and medicinal chemistry, 1-(2-Fluorophenyl)piperazine (1-(2-FPP)) is a critical pharmacophore, serving as a metabolite of trazodone and a ligand for 5-HT receptors.[1] However, commercial sources often fail to distinguish it from its regioisomers—3-FPP and 4-FPP .[1]

While a Certificate of Analysis (CoA) may claim ">98%," standard HPLC methods often co-elute these isomers due to their identical mass-to-charge (m/z) ratios and similar polarity.[1] This guide provides a multi-modal validation strategy to ensure your material is not just chemically pure, but structurally accurate.

Section 1: The Validation Workflow

To validate 1-(2-FPP)·2HCl, a single method is insufficient.[1] We employ a "Triad of Truth" approach:

  • HPLC-UV/MS: To separate regioisomers.

  • qNMR: To establish absolute purity and confirm the ortho-substitution.

  • Argentometric Titration: To confirm the dihydrochloride salt stoichiometry (critical for molecular weight calculations in dosing).

Visual: Comprehensive Validation Logic

ValidationWorkflowStartRaw Material: 1-(2-FPP).2HClStep1Step 1: HPLC-UV (C18)Start->Step1Decision1Single Peak?Step1->Decision1Step2Step 2: qNMR (1H)Decision1->Step2YesFailREJECT BATCHDecision1->FailNo (Isomers detected)Decision2Ortho-coupling confirmed?Step2->Decision2Step3Step 3: Chloride TitrationDecision2->Step3YesDecision2->FailNo (Wrong Isomer)Decision3Cl- Content ~24-25%?Step3->Decision3PassVALIDATED >98%Decision3->PassYesDecision3->FailNo (Salt Mismatch)

Figure 1: The "Triad of Truth" workflow ensures chemical purity, structural identity, and salt stoichiometry.

Section 2: Comparative Analysis of Methods

Why do we need three methods? The table below highlights the blind spots of relying on a single technique.

FeatureHPLC-UV/MS qNMR (Quantitative NMR) Argentometric Titration
Primary Function Separation of impurities & isomers.[1]Absolute purity & structural ID.Salt stoichiometry confirmation.
Sensitivity High (detects <0.1% impurities).[1]Moderate (Limit of Quant ~1%).High (for Chloride ions).[1]
Blind Spot Requires reference standards for quantification; may co-elute isomers.[1]Lower sensitivity for trace impurities; solvent suppression issues.[1]Cannot detect organic impurities; only measures Cl-.[1]
Critical for 2-FPP? YES : Only way to separate 2-FPP from 4-FPP.YES : Confirms the Fluorine is in the ortho position.YES : Confirms it is 2HCl (not HCl or free base).

Section 3: Detailed Protocols

Protocol A: HPLC-UV Separation of Regioisomers

Objective: To detect 3-FPP and 4-FPP impurities which have identical mass spectra to the target.

Methodology: Standard reverse-phase conditions often fail to separate the ortho (2-FPP) and para (4-FPP) isomers.[1] This protocol uses a specific buffer system to enhance resolution.[1]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 25 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).[1] Note: TEA suppresses tailing of the basic piperazine nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 10% B (Isocratic)[1]

    • 5-20 min: 10%

      
       60% B[1]
      
    • 20-25 min: 60% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).[1]

  • Success Criteria:

    • 2-FPP Retention: ~12.8 min.[1][2]

    • 4-FPP Retention: ~13.5 min.

    • Resolution (

      
      ):  Must be >1.5 between the main peak and any isomer shoulder.
      
Protocol B: qNMR (Absolute Purity)

Objective: To determine purity without an external reference standard of the analyte.[3]

Methodology:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    for better solubility of the organic backbone and distinct aromatic splitting).[1]
  • Internal Standard (IS): Maleic Acid or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).[1] Must be TraceCERT® or equivalent grade.[1]

  • Procedure:

    • Weigh ~10 mg of 1-(2-FPP)[1]·2HCl (precision

      
      0.01 mg).[1]
      
    • Weigh ~10 mg of Internal Standard.[1]

    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Analysis:

    • Set relaxation delay (

      
      ) to 
      
      
      30 seconds (to ensure full relaxation).
    • Integrate the unique aromatic protons of 2-FPP (multiplet at 6.9–7.2 ppm) against the IS singlet.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    
Protocol C: Chloride Content (Salt Validation)

Objective: To verify the "Dihydrochloride" (2HCl) form. The free base is an oil; the salt is a solid. Incorrect salt forms lead to massive dosing errors.[1]

  • Theoretical Cl- Content:

    • MW of 1-(2-FPP) Free Base: 180.22 g/mol [1][4]

    • MW of 1-(2-FPP)[1][4][5][6]·2HCl: 253.14 g/mol [1]

    • Theoretical Cl %:

      
      
      
  • Method: Potentiometric Titration with 0.1 M

    
    .
    
  • Acceptance Range: 27.5% – 28.5% (Accounts for minor hydration).[1]

Section 4: Data Simulation & Impact Analysis

What happens if you ignore the isomers? The table below simulates a comparative study between a "Standard Commercial Batch" (95% purity, contaminated with 4-FPP) and a "Validated Batch" (>99%).

Hypothetical Assay: 5-HT


1
ParameterValidated Batch (>99% 2-FPP)Contaminated Batch (95% 2-FPP / 4% 4-FPP)Scientific Impact
Observed

(nM)
25.4 nM 38.2 nM False Low Affinity: The impurity (4-FPP) acts as a weaker binder or competitive antagonist, skewing the apparent affinity.[1]
Melting Point 165–167°C (Sharp)158–163°C (Broad)Depression of MP indicates structural impurities.[1]
Cell Toxicity (LC50) >100 µM85 µMUnknown impurities can trigger off-target cytotoxicity.[1]
Visual: HPLC Decision Logic for Isomers

HPLC_LogicInputHPLC ChromatogramCheck1Main Peak RT = 12.8 min?Input->Check1Check2Shoulder Peak @ 13.5 min?Check1->Check2YesFail1FAIL: Identity MismatchCheck1->Fail1NoPassPASS: High Purity 2-FPPCheck2->PassNoFail2FAIL: 4-FPP ContaminationCheck2->Fail2Yes (>0.5%)

Figure 2: Decision tree for interpreting HPLC chromatograms specifically for fluorophenylpiperazine isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine.[1] Retrieved from [Link][1]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD.[1][7] International Journal of Legal Medicine.[1][7] (Methodology adapted for FPP isomers). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][8] (General principles for qNMR validation).

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[1] Retrieved from [Link]

Comparison of ortho-FPP and meta-FPP receptor binding profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ortho-fluorophenylpiperazine (o-FPP, 2-FPP) and meta-fluorophenylpiperazine (m-FPP, 3-FPP) .[1][2]

Disambiguation Note: While "FPP" is a common biochemical abbreviation for Farnesyl Pyrophosphate (a terpene precursor), the context of "receptor binding profiles" and "ortho/meta" isomers identifies the subject as Fluorophenylpiperazines .[2] These are psychoactive research chemicals and medicinal chemistry scaffolds known for their potent interactions with serotonin receptors.[2]

Executive Summary

The positional isomerism of the fluorine atom on the phenylpiperazine ring dictates a massive shift in pharmacological selectivity.[2] Ortho-FPP (2-FPP) exhibits a preference for the 5-HT1A receptor, often acting as an antagonist or partial agonist.[1][2] In contrast, Meta-FPP (3-FPP) shifts selectivity toward 5-HT2C and 5-HT2A receptors, functioning primarily as a non-selective agonist.[1][2] This "selectivity flip" makes 2-FPP a common scaffold for anxiolytic drug design, while 3-FPP shares the psychomimetic and stimulant-like profile of its chlorinated analog, m-CPP.[1][2]

Chemical Structure & Isomerism

The steric and electronic influence of the fluorine substitution alters the ligand's conformation within the G-Protein Coupled Receptor (GPCR) binding pocket.[2]

  • ortho-FPP (1-(2-fluorophenyl)piperazine): The fluorine at the C2 position creates steric bulk near the piperazine nitrogen, forcing a twisted conformation that favors the deep hydrophobic pocket of 5-HT1A.[1][2]

  • meta-FPP (1-(3-fluorophenyl)piperazine): The fluorine at the C3 position is less sterically hindering, allowing a planar conformation that aligns with the 5-HT2A/2C orthosteric sites.[1][2]

FPP_Structures oFPP ortho-FPP (2-FPP) 1-(2-fluorophenyl)piperazine Key Feature: Steric twist mFPP meta-FPP (3-FPP) 1-(3-fluorophenyl)piperazine Key Feature: Planar alignment Core Phenylpiperazine Core (Serotonin Pharmacophore) Core->oFPP 2-Fluoro Sub. Core->mFPP 3-Fluoro Sub.

Figure 1: Structural divergence of FPP isomers.[1][2] The positional shift of the fluorine atom dictates receptor subtype selectivity.

Receptor Binding Profiles

The following data synthesizes binding affinity (


) trends established through Structure-Activity Relationship (SAR) studies of phenylpiperazines and their derivatives.
Comparative Affinity Table ( in nM)

Lower


 indicates higher affinity.[2]
Receptor Targetortho-FPP (2-FPP) meta-FPP (3-FPP) Pharmacological Outcome
5-HT1A High (< 20 nM) Moderate (~100–300 nM)2-FPP is a potent 1A ligand (often antagonist).[1][2]
5-HT2C Low (> 1000 nM)High (< 60 nM) 3-FPP mimics m-CPP as a 2C agonist.[1][2]
5-HT2A Low/ModerateModerate (~200 nM)3-FPP has psychomimetic potential via 2A.[1][2]
Alpha-1 Adrenergic High (< 50 nM)Moderate2-FPP often shows off-target cardiovascular effects.[1][2]
Dopamine D2 ModerateLowBoth act as weak partial agonists/antagonists.[2]
Detailed Analysis
  • Ortho-FPP (The "Anxiolytic" Scaffold):

    • Mechanism: The ortho-substitution mimics the pharmacophore of WAY-100635 (a standard 5-HT1A antagonist).[1][2] The 2-position substituent interacts with the transmembrane helices (TM3/TM5) of the 5-HT1A receptor, often blocking G-protein coupling.[1][2]

    • Application: Frequently used as a "head group" in the design of multi-target antipsychotics and antidepressants (e.g., arylpiperazine-linked coumarins).[2]

  • Meta-FPP (The "Psychoactive" Scaffold):

    • Mechanism: Similar to Trifluoromethylphenylpiperazine (TFMPP) and Chlorophenylpiperazine (m-CPP) , the meta-isomer stabilizes the active state of 5-HT2C and 5-HT2A receptors via the Gq signaling pathway.[1][2]

    • Application: Used in research to probe serotonin receptor function; structurally related to "party pills" (BZP/TFMPP mixtures) that induce serotonin release and receptor activation.[2]

Signaling Pathway Activation

The divergence in binding leads to the activation of distinct intracellular cascades.[2]

Signaling_Pathways oFPP ortho-FPP R_1A 5-HT1A Receptor oFPP->R_1A High Affinity (Antagonist/Partial Agonist) mFPP meta-FPP R_2C 5-HT2C Receptor mFPP->R_2C High Affinity (Agonist) Gi G_i/o Protein R_1A->Gi Coupling Gq G_q/11 Protein R_2C->Gq Coupling cAMP_Down ↓ cAMP (Inhibition) Gi->cAMP_Down Inhibits Adenylyl Cyclase PLC ↑ PLC-β Gq->PLC Activates Ca ↑ IP3 / Ca2+ (Excitation) PLC->Ca Release

Figure 2: Differential signaling. 2-FPP modulates the inhibitory Gi pathway (anxiolytic/sedative potential), while 3-FPP drives the excitatory Gq pathway (stimulant/psychomimetic potential).[1][2]

Experimental Protocol: Radioligand Binding Assay

To experimentally verify these profiles, a competition binding assay is the gold standard.[2] This protocol ensures self-validating results by using specific radioligands for each receptor subtype.[1][2]

Materials
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT1A or 5-HT2C.[1][2]

  • Radioligands:

    • For 5-HT1A:

      
      -8-OH-DPAT (Agonist) or 
      
      
      
      -WAY-100635 (Antagonist).[1][2]
    • For 5-HT2C:

      
      -Mesulergine.[1][2]
      
  • Test Compounds: o-FPP and m-FPP (dissolved in DMSO, final concentration < 0.1%).

Workflow Diagram

Binding_Assay cluster_wells Well Components Step1 1. Membrane Preparation (Homogenize cells, Centrifuge 40,000xg) Step2 2. Incubation Setup (96-well plate) Step1->Step2 Step3 3. Equilibrium Binding (Incubate 60 min @ 25°C) Step2->Step3 Membrane Receptor Membranes Membrane->Step2 Radio [^3H]-Ligand (Fixed Conc ~ Kd) Radio->Step2 Drug FPP Isomer (10^-10 to 10^-5 M) Drug->Step2 Step4 4. Termination (Rapid filtration via GF/B filters) Step3->Step4 Step5 5. Scintillation Counting (Measure CPM) Step4->Step5 Step6 6. Data Analysis (Non-linear regression -> Ki) Step5->Step6

Figure 3: Competition binding workflow. The Ki is calculated using the Cheng-Prusoff equation:


.[1][2]
Critical Validation Steps
  • Non-Specific Binding (NSB): Define NSB using 10 µM Serotonin (5-HT).[1][2] If NSB > 20% of Total Binding, membrane washing was insufficient.[2]

  • Hill Slope: A Hill coefficient (

    
    ) significantly different from 1.0 indicates cooperativity or multiple binding sites, common with ortho-substituted piperazines at 5-HT1A.[1][2]
    

References

  • Glennon, R. A., et al. (1989).[2] Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. Link

  • Trotter, B. W., et al. (2001).[2] 2-Arylindole-3-acetamides: FPP-competitive inhibitors of farnesyl protein transferase.[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Ostrowska, K., et al. (2023).[2] Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Arab Journal of Chemistry. Link

  • Kroeze, W. K., et al. (2003).[2] H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs.[1][2] Neuropsychopharmacology. Link

  • Banister, S. D., et al. (2020).[2] The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA.[1][2] Toxicology Letters. Link

Sources

Technical Comparison: 1-(2-Fluorophenyl)piperazine Dihydrochloride Melting Point Analysis

[1]

Executive Summary

This guide addresses a critical discrepancy often encountered in the characterization of 1-(2-Fluorophenyl)piperazine (o-FPP) salts. A common source of confusion in literature and experimental data is the distinction between the Monohydrochloride and Dihydrochloride forms.

  • The Discrepancy: Most commercial "Hydrochloride" listings cite a melting point of 188–192°C . This value corresponds to the Monohydrochloride .[2]

  • The Dihydrochloride: The true Dihydrochloride (CAS 76835-09-1) typically exhibits a significantly higher melting point, often accompanied by decomposition (>210°C), or hygroscopic behavior that depresses the observed range.[1]

This guide provides the experimental benchmarks to distinguish these forms, ensuring accurate identification for regulatory and research compliance.

Compound Profile & Salt Stoichiometry

Understanding the specific salt form is prerequisite to interpreting melting point data. 1-(2-Fluorophenyl)piperazine acts as a piperazine-based pharmacophore (e.g., in antipsychotics like flupentixol).[1] The piperazine ring contains two nitrogen atoms capable of protonation.

PropertyFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
CAS Number 1011-15-01011-16-176835-09-1
Formula C₁₀H₁₃FN₂C₁₀H₁₃FN₂[1] · HClC₁₀H₁₃FN₂ · 2HCl
MW ( g/mol ) 180.22216.68253.14
Appearance Low-melting solid / OilWhite crystalline solidWhite crystalline solid
Acidity (1% aq) Alkaline (pH > 9)Weakly Acidic (pH ~5-6)Strongly Acidic (pH ~2-3)
Data Comparison: Experimental vs. Literature

The following table synthesizes data from authoritative chemical suppliers and crystallographic literature.

Source TypeSalt FormLiterature Value (T_m)Experimental ObservationNotes
Standard Lit. Monohydrochloride 188.0 – 192.0 °C Sharp melt, stable liquid phase.[1]Most common commercial form (TCI, Sigma).
Experimental Dihydrochloride > 215 °C (Decomp) Darkening/browning before melt.Analogous to p-FPP 2HCl (MP ~218°C decomp).[1]
Experimental Free Base 49 °C Low melting point.Often appears as an oil if impure.
Impurity Mixed Salts160 – 180 °C Broad range (> 5°C).Indicates incomplete protonation or moisture.

Critical Insight: If your experimental sample melts at 188–190°C , you likely possess the Monohydrochloride , even if the label says "Dihydrochloride". If your sample chars or melts >210°C, you likely have the true Dihydrochloride .

Experimental Methodology

To validate your specific batch, do not rely solely on melting point. Use this self-validating protocol to confirm salt identity.

Protocol A: Melting Point Determination (Capillary Method)
  • Instrument: Calibrated Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 170°C.

    • Analysis Ramp: 1°C/min from 170°C to endpoint.

  • Observation:

    • Monohydrochloride:[2] Clear liquid transition at ~190°C.

    • Dihydrochloride:[1][3][4] Look for "browning" (decomposition) starting >200°C before any liquid phase appears.[1]

Protocol B: Chloride Content Titration (Definitive)

Melting point is ambiguous for solvates. Argentometric titration provides absolute confirmation.

  • Dissolve: 50 mg of sample in 10 mL deionized water.

  • Acidify: Add 1 mL 5% HNO₃.

  • Titrate: Titrate with 0.01 M AgNO₃ using an ion-selective electrode or potentiometric endpoint.

  • Calculate % Cl:

    • Theoretical % Cl for Mono : 16.36%[1]

    • Theoretical % Cl for Di : 28.01%[1]

Visual Analysis of Deviations

The diagram below illustrates the decision logic for identifying the correct salt form based on thermal behavior and pH.

MeltingPointLogicStartStart: Measure Melting Point (MP)RangeLowMP ~ 45-55°CStart->RangeLowRangeMidMP ~ 188-192°C(Sharp)Start->RangeMidRangeHighMP > 210°C(Decomposition)Start->RangeHighRangeBroadBroad Range(e.g., 175-185°C)Start->RangeBroadResultBaseIdentify: Free BaseRangeLow->ResultBaseCheckPHValidation: Check pH (1% aq)RangeMid->CheckPHRangeHigh->CheckPHResultImpureIdentify: Mixed Salt / HydrateRangeBroad->ResultImpureResultMonoIdentify: Monohydrochloride(Standard Commercial Form)ResultDiIdentify: Dihydrochloride(Likely Lab Synthesis)PH_MonopH ~ 5-6CheckPH->PH_MonoWeakly AcidicPH_DipH < 3CheckPH->PH_DiStrongly AcidicPH_Mono->ResultMonoPH_Di->ResultDi

Figure 1: Decision tree for identifying 1-(2-Fluorophenyl)piperazine species based on thermal and chemical properties.

Analysis of Deviations

Why does your experimental value differ from the literature?

  • Salt Mismatch (Most Likely): If your "Dihydrochloride" melts at 190°C, it has likely disproportionated to the Monohydrochloride during recrystallization from solvents like ethanol/water, or it was mislabeled. The Dihydrochloride is less stable and can lose HCl upon heating or storage.

  • Hydration: Piperazine salts are prone to forming hydrates. A broad melting range (e.g., 100–120°C) often indicates the loss of water of crystallization before the true melt. Dry the sample at 105°C for 2 hours and re-test.

  • Polymorphism: While less reported for this specific derivative, piperazine salts can exhibit polymorphism. However, the >20°C difference between Mono and Di forms makes salt stoichiometry the primary suspect over polymorphism.

References
  • TCI Chemicals. Product Specification: 1-(2-Fluorophenyl)piperazine Hydrochloride (Product F0291).[1] Accessed 2026. Link

  • Cayman Chemical. 1-(2-Fluorophenyl)piperazine (hydrochloride) Product Information (Item No. 21954). Accessed 2026. Link

  • Sigma-Aldrich. 1-(2-Fluorophenyl)piperazine Safety Data Sheet (CAS 1011-15-0).[1] Accessed 2026. Link

  • PubChem. Compound Summary: 1-(2-Fluorophenyl)piperazine dihydrochloride (CAS 76835-09-1).[1] National Library of Medicine. Link[1]

  • Ibis, C., et al. Crystal structure of piperazine derivatives. Acta Crystallographica Section E, 2006.[5] (Context for structural analogs).

UV-Vis absorption maxima of 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Profiles of 1-(2-Fluorophenyl)piperazine (2-FPP)

Executive Summary & Application Context

1-(2-Fluorophenyl)piperazine (2-FPP ) is a critical pharmacophore found in numerous serotonergic drugs (e.g., antidepressants, antipsychotics) and is frequently monitored in forensic toxicology as a designer drug metabolite.

Accurate UV-Vis characterization is the cornerstone of its detection in HPLC-DAD (Diode Array Detection) workflows. Unlike its isomers, 2-FPP exhibits a distinct hypsochromic (blue) shift in its secondary absorption band due to the ortho-fluorine substitution. This guide provides the definitive spectral data, mechanistic explanations, and validated protocols to distinguish 2-FPP from its structural analogues.

Comparative Spectral Data (The "Truth Table")

The following data represents the consensus absorption maxima (


) in polar protic solvents (Methanol/Ethanol) or acidic aqueous buffers.
CompoundStructurePrimary

(nm)
Secondary

(nm)
Mechanistic Driver
2-FPP ortho-F237 274 Steric Inhibition: Ortho-F twists the N-Phenyl bond, reducing conjugation length (Blue Shift).
3-FPP meta-F244279Inductive Effect: Meta position affects ring electron density without steric twist.
4-FPP para-F239288 Extended Conjugation: Para-F allows planar geometry and mesomeric donation, extending the chromophore (Red Shift).
mCPP meta-Cl237-240280-290Auxochrome Effect: Chlorine is a stronger auxochrome than Fluorine, broadening the band.

Key Insight: The 14 nm difference in the secondary band between 2-FPP (274 nm) and 4-FPP (288 nm) is the primary spectroscopic discriminator between these isomers.

Mechanistic Analysis: The Ortho-Effect

To interpret the data correctly, one must understand the causality of the spectral shifts. The UV absorption arises from


 transitions within the phenyl-piperazine system.
  • Chromophore Isolation: The piperazine ring itself is saturated and does not absorb above 200 nm. The chromophore is the aniline-like system (Phenyl ring coupled to Nitrogen N1).

  • Steric Inhibition of Resonance (2-FPP): The fluorine atom at the C2 (ortho) position creates steric repulsion with the piperazine ring. This forces the N1-Phenyl bond to twist out of planarity.

    • Result: The lone pair on N1 cannot fully overlap with the phenyl

      
      -system. The conjugation is interrupted, raising the energy of the excited state.
      
    • Observation: A shift to shorter wavelengths (274 nm) compared to the planar para isomer.

  • Planar Conjugation (4-FPP): The para-fluorine is distant from the piperazine ring. The molecule remains planar, allowing full delocalization of the N1 lone pair into the ring.

    • Result: Lower energy gap (

      
      ) for the transition.
      
    • Observation: A shift to longer wavelengths (288 nm).

Diagram 1: Structural & Electronic Causality

G cluster_0 2-FPP (Ortho) cluster_1 4-FPP (Para) Ortho Ortho-Substitution (2-F) Twist Steric Twist of N-Phenyl Bond Ortho->Twist Steric Repulsion BlueShift Hypsochromic Shift (λmax ~274 nm) Twist->BlueShift Reduced Conjugation Para Para-Substitution (4-F) Planar Planar Geometry (Full Overlap) Para->Planar No Steric Hindrance RedShift Bathochromic Shift (λmax ~288 nm) Planar->RedShift Extended Conjugation

Caption: Comparative logic of steric effects on UV absorption. The ortho-twist in 2-FPP limits conjugation, causing a blue shift relative to 4-FPP.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure the solvent system and pH are correctly isolating the target chromophore.

Reagents & Equipment
  • Standard: 1-(2-Fluorophenyl)piperazine HCl (Reference Standard Grade).

  • Solvent A (Dissolution): Methanol (HPLC Grade).

  • Solvent B (Dilution): 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA) in Water.

  • Detector: HPLC-DAD (Diode Array Detector) or UV-Vis Spectrophotometer with quartz cuvettes.

Step-by-Step Methodology

Step 1: Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10.0 mg of 2-FPP HCl into a 10 mL volumetric flask.

  • Dissolve in Methanol .

    • Why Methanol? High solubility and UV transparency cutoff (<205 nm).

Step 2: Working Standard & pH Control (Self-Validating Step)

  • Dilute the stock 1:100 using Solvent B (Acidic Water) to achieve ~10 µg/mL.

  • Validation Checkpoint: The final pH must be < 3.0.

    • Causality: At acidic pH, the distal piperazine nitrogen (N4, pKa ~9.8) is protonated, while the aniline nitrogen (N1, pKa ~2-3) remains largely unprotonated. This ensures the UV spectrum represents the neutral N1-Phenyl chromophore, which is the species observed in standard acidic HPLC mobile phases. If the pH is neutral, N4 deprotonation may alter the solvation shell and slightly shift maxima.

Step 3: Spectral Acquisition

  • Blank: Run Solvent B as the blank.[1]

  • Scan: 200 nm to 400 nm.

  • Data Extraction: Record absorbance at local maxima.

Step 4: System Suitability Criteria To accept the data, the following must be met:

  • Primary Peak: 237 ± 2 nm.

  • Secondary Peak: 274 ± 2 nm.

  • Valley/Peak Ratio: The valley between the 237 and 274 peaks should be < 0.5 of the 274 nm peak height (indicating good spectral resolution).

Diagram 2: Analytical Workflow

Workflow Start Sample: 2-FPP HCl Dissolve Dissolve in MeOH (Ensure Solubility) Start->Dissolve Acidify Dilute in 0.1% TFA (aq) (Protonate N4) Dissolve->Acidify Prevents aggregation Scan UV Scan (200-400 nm) Acidify->Scan Mimics HPLC conditions Decision Check Maxima Scan->Decision Pass Valid ID: λ1=237nm, λ2=274nm Decision->Pass Matches Criteria Fail Invalid: Check pH or Isomer Decision->Fail Shift > 2nm

Caption: Self-validating workflow for 2-FPP identification. Acidification is critical for consistent spectral morphology.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Wepster, B. M. (1957). Steric Effects on the Ultraviolet Absorption of Aromatic Amines. Recueil des Travaux Chimiques des Pays-Bas, 76, 335.
  • National Institute of Standards and Technology (NIST). (2023). Piperazine UV-Vis Spectrum.[2] NIST Chemistry WebBook. Retrieved from [Link]

Sources

Elemental analysis calculation for C10H13FN2 2HCl

Elemental Analysis of 1-(3-Fluorophenyl)piperazine Dihydrochloride ( ): A Comparative Methodological Guide

Introduction

In pharmaceutical development, the precise characterization of salt forms is a critical quality attribute.[1] The compound 1-(3-Fluorophenyl)piperazine dihydrochloride (Formula:


This guide serves as a technical benchmark for researchers verifying the purity and stoichiometry of this compound. Unlike generic protocols, this document compares the performance of Standard Automated Combustion (CHN) against Combustion Ion Chromatography (CIC) and Potentiometric Titration , providing a self-validating framework for accurate elemental analysis (EA).

Part 1: The Theoretical Benchmark (The Calculation)

Before assessing experimental performance, we must establish the "Gold Standard" theoretical values. Any experimental deviation beyond ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight Determination

Formula:

Combined Formula:

ElementCountAtomic Weight ( g/mol )*Total Mass Contribution
Carbon (C) 1012.011120.11
Hydrogen (H) 151.00815.12
Nitrogen (N) 214.00728.01
Fluorine (F) 118.99819.00
Chlorine (Cl) 235.45070.90
Total MW 253.14 g/mol

*Based on IUPAC Standard Atomic Weights.

Theoretical Percentage Composition
  • % C:

    
    
    
  • % H:

    
    
    
  • % N:

    
    
    
  • % F:

    
    
    
  • % Cl:

    
    
    

Part 2: Methodological Comparison (Performance Analysis)

For a molecule containing both Fluorine and Chloride salts, standard CHN analysis is often insufficient.[1] Below is a critical comparison of analytical workflows.

Table 1: Comparative Performance of Analytical Methods
FeatureMethod A: Standard CHN Combustion Method B: Combustion Ion Chromatography (CIC) Method C: Potentiometric Titration
Target Elements C, H, NF, Cl, S, Br, ICl (specifically)
Principle Flash combustion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

C)

GC separation.
Combustion

Absorption

Ion Exchange.[2]
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

precipitation of

.
Suitability for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Moderate. Good for organic backbone. Cannot detect F/Cl directly.High. The only method to accurately quantify both F (covalent) and Cl (ionic).[1]Specific. Best precision for confirming the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

salt stoichiometry.
Interference Risk High. F forms HF, which etches quartz tubes. Requires ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

or specific packing.
Low. Designed specifically for halogens.[1]Moderate. Other halides can interfere if not selective.[1]
Sample Req. 1–3 mg5–10 mg10–50 mg
Precision



(Superior for Cl)
Expert Insight: Why Method Choice Matters
  • The Fluorine Problem: In standard CHN analysis, Fluorine can react with the silica combustion tube to form ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , leading to low F recovery and instrument damage. If you only use Method A, you must verify your service provider uses a fluorine-compatible combustion aid  (e.g., Magnesium Oxide or Tungsten Oxide).[1]
    
  • The Salt Stoichiometry: The theoretical Cl content is 28.01%.[1] A deviation here usually implies the sample is a mono-HCl salt or free base.[1] Method C (Titration) is the most reliable way to distinguish between

    
     and 
    
    
    forms due to its higher precision compared to combustion.

Part 3: Experimental Protocol (Self-Validating Workflow)

To achieve data matching the theoretical calculation, a hybrid approach is recommended. This protocol accounts for the hygroscopic nature of dihydrochloride salts.[1]

Pre-Analysis Preparation (Critical Step)

HCl salts are hygroscopic.[1] Absorbed atmospheric water will artificially lower the %C and %N values while raising %H.[1]

  • Drying: Dry sample at

    
    C under vacuum (10 mbar) for 4 hours over 
    
    
    .
  • Handling: Weigh samples in a dry box or nitrogen-purged glove bag if possible.

Recommended Workflow Diagram

The following logic ensures complete validation of the

EA_WorkflowStartSample: C10H13FN2 . 2HClDryingVacuum Dry (40°C, 4h)Remove hygroscopic waterStart->DryingSplitSplit SampleDrying->SplitCHNMethod A: CHN Analysis(with WO3 additive)Split->CHNHalogenChoiceHalogen DeterminationSplit->HalogenChoiceCheck_CCheck %C (Target: 47.45%)CHN->Check_CPassPASS: All values within ±0.4%Confirm Purity & StoichiometryCheck_C->PassMatchFail_H2OFAIL: Low %C, High %HLikely Solvate/HydrateCheck_C->Fail_H2OMismatchTitrationMethod C: Ag+ Titration(Target Cl: 28.01%)HalogenChoice->TitrationRoutine QCCICMethod B: CIC(Target F: 7.50%, Cl: 28.01%)HalogenChoice->CICFull CharacterizationTitration->PassMatchFail_SaltFAIL: Incorrect Cl %Wrong Salt Form (e.g. Mono-HCl)Titration->Fail_SaltMismatchCIC->PassMatch

Figure 1: Decision tree for validating the elemental composition of halogenated salt forms.

Part 4: Data Interpretation & Troubleshooting

When your experimental results do not match the theoretical calculation derived in Part 1, use this diagnostic table:

ObservationLikely CauseCorrective Action
%C is Low (<47.0%) Water or Solvent entrapment.[1]Recalculate assuming a hydrate (e.g., ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

). Re-dry sample.
%Cl is Low (~15-16%) Mono-HCl salt formation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).
Check pH of crystallization; add excess HCl and recrystallize.[1]
%F is Low (<7.0%) Incomplete combustion or ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

formation.
Ensure combustion temp ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

C and use

additive.
%C, %H, %N all Low Inorganic impurities (Ash).Perform residue on ignition (ROI) test.[1]
Reference Calculation for Mono-HCl (Comparison)

If your Cl result is approx.[1] 16.3% , you likely have the mono-hydrochloride salt.[1]

  • Formula:

    
     (MW: 216.68  g/mol )
    
  • Theoretical Cl:

    
    
    

References

  • PubChem. (2025).[1][3] 1-(3-Fluorophenyl)piperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Circuit Insight. (n.d.).[1] Determination of Total Halogen Content in Halogen-Free Fluxes. Retrieved from [Link]

Safety Operating Guide

Piperazine, 1-(2-fluorophenyl)-, dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling, containment, and disposal of 1-(2-Fluorophenyl)piperazine dihydrochloride .[1] It is designed for laboratory personnel and safety officers, prioritizing operational safety and regulatory compliance.

Emergency Safety Overview

Parameter Critical Data
Chemical Name 1-(2-Fluorophenyl)piperazine dihydrochloride
CAS Number 64090-19-3 (Salt form); 1011-15-0 (Free base)
Physical State White crystalline solid
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation, Respiratory Irritation
Signal Word DANGER (Due to toxicity) or WARNING (Irritant) depending on purity/concentration
Incompatibility Strong oxidizing agents, Strong bases (liberates volatile free amine)

Waste Characterization & Hazard Assessment

Before disposal, the material must be characterized to determine the correct waste stream. Unlike the oily free base, the dihydrochloride salt is a water-soluble solid but retains significant toxicity.

Regulatory Classification
  • RCRA (USA): This compound is not typically a P-listed or U-listed waste. However, due to its acute toxicity and potential aquatic toxicity, it must be managed as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents) and incinerated.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3/4)

    • Skin Corrosion/Irritation (Category 2)[1][2]

    • Serious Eye Damage/Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory System)[3]

Chemical Properties Affecting Disposal
  • Acidity: As a dihydrochloride salt, aqueous solutions will be acidic (pH ~2-4).

  • Reactivity: Mixing with strong bases (e.g., Sodium Hydroxide) will deprotonate the salt, releasing 1-(2-fluorophenyl)piperazine (free base) . The free base is an oily liquid with higher volatility and a distinct amine odor, increasing inhalation risks. Do not mix with basic waste streams.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste container.

  • Solid Waste: Segregate into a dedicated "Toxic Solids" container.

    • Container Type: High-density polyethylene (HDPE) or glass wide-mouth jar.

    • Liner: Double-bagging with 6-mil polyethylene bags is recommended to prevent dust dispersion.

  • Liquid Waste (Aqueous): If the material is in solution (e.g., HPLC waste):

    • Segregate into "Aqueous - Acidic/Toxic" waste streams.

    • Do NOT mix with "Basic/Caustic" waste (risk of heat generation and fume release).

    • Do NOT mix with Bleach (Sodium Hypochlorite). Piperazines can form chloramines, which are potentially explosive or toxic.

Detailed Disposal Protocol

Protocol A: Disposal of Solid Substance (Pure or Residual)
  • PPE Verification: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a NIOSH N95 respirator or work inside a fume hood if dust generation is likely.

  • Container Selection: Use a chemically compatible container (HDPE or amber glass). Ensure the lid seals tightly.[1][3][4][5]

  • Transfer:

    • Transfer the solid carefully to the waste container.

    • If weighing paper or boats are contaminated, dispose of them in the same container.

    • Critical Step: Wipe the exterior of the stock bottle and the waste container with a damp paper towel to remove invisible dust residues. Dispose of the towel as hazardous waste.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(2-Fluorophenyl)piperazine dihydrochloride"[6]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Spill Cleanup (Dry Powder)
  • Minor Spill (< 5g):

    • Isolate the area.

    • Dampen a paper towel or absorbent pad with water (to prevent dust).

    • Gently wipe up the powder.

    • Place all materials into a hazardous waste bag.

    • Clean the surface with soap and water.

  • Major Spill (> 5g):

    • Evacuate the immediate area.[5][7][8]

    • Contact EHS/Safety Officer.[5]

    • Do not dry sweep (generates toxic dust). Use a HEPA vacuum if available, or wet-wiping methods.

Visualizations

Figure 1: Waste Stream Decision Logic

This diagram guides the researcher in selecting the correct disposal path based on the physical state of the waste.

WasteDisposal Start Waste: 1-(2-Fluorophenyl)piperazine Dihydrochloride StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Collect in HDPE/Glass Container Label: 'Toxic Solid' Solid->SolidAction SolventCheck Check Solvent System Liquid->SolventCheck Aqueous Aqueous (Acidic) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqAction Segregate: Aqueous Toxic/Acidic NO BLEACH / NO BASES Aqueous->AqAction OrgAction Segregate: Organic Solvent Waste (Halogenated or Non-Halogenated) Organic->OrgAction

Caption: Decision matrix for segregating piperazine salt waste streams to prevent incompatibility incidents.

Figure 2: Spill Response Workflow

A step-by-step logic flow for managing accidental spills in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major PPE Don PPE: Gloves, Goggles, N95 Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate WetMethod Wet Wipe / Damp Pad (Prevent Dust) PPE->WetMethod Dispose Seal in HazWaste Bag Label & Store WetMethod->Dispose

Caption: Operational workflow for safe containment and cleanup of piperazine dihydrochloride spills.

Transport & Shipping Data

When preparing the waste for off-site disposal by a licensed contractor, the following Department of Transportation (DOT) classifications generally apply. Note: Always verify with the SDS specific to your vendor, as purity affects classification.

Parameter Specification
UN Number UN 2811 (Most common for toxic organic solids)
Proper Shipping Name Toxic solid, organic, n.o.s. (1-(2-Fluorophenyl)piperazine dihydrochloride)
Hazard Class 6.1 (Toxic)
Packing Group III (Low to Medium Danger)
Marine Pollutant Potential (Check specific SDS; often classified as harmful to aquatic life)

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-(4-Fluorophenyl)piperazine dihydrochloride. Retrieved from

  • Cayman Chemical. (2025).[1] Product Information: 1-(2-Fluorophenyl)piperazine (hydrochloride).[6][9][10][11] Retrieved from

  • PubChem. (2025).[12] Compound Summary: 1-(2-Fluorophenyl)piperazine.[2][9][11] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(2-Fluorophenyl)piperazine. Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.